molecular formula C6H4BrClN2O B1448706 3-Bromo-2-chloroisonicotinamide CAS No. 1804383-86-5

3-Bromo-2-chloroisonicotinamide

Cat. No.: B1448706
CAS No.: 1804383-86-5
M. Wt: 235.46 g/mol
InChI Key: HAUQVBAAZVDBDZ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroisonicotinamide is a halogenated pyridine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The compound features a carboxamide group at the 4-position of the pyridine ring, alongside bromo and chloro substituents at the 3- and 2-positions, respectively. This specific substitution pattern makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. Related pyridinecarboxamide structures have been investigated as potential orexin receptor antagonists, which are relevant for researching treatments for sleep disorders and neurological conditions . As a member of the chloropyridine family, this compound is part of a class known for its crucial role in chemical synthesis, often serving as an intermediate in the creation of pharmaceuticals, agrochemicals, and other specialized organic compounds . The presence of multiple halogen atoms offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling researchers to construct diverse chemical libraries. The molecular formula is C₆H₃BrClNO₂, with a molecular weight of 236.45100 g/mol . Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUQVBAAZVDBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-2-chloroisonicotinamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloroisonicotinamide

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal and materials chemistry. The unique electronic properties and positional arrangement of the chloro, bromo, and carboxamide substituents on the pyridine core make it a highly versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of distinct halogen atoms allows for selective downstream functionalization through various cross-coupling reactions, while the amide moiety provides a handle for further derivatization or can act as a key pharmacophoric element. This guide provides a comprehensive, technically-grounded overview of a robust and efficient pathway for the synthesis of this valuable compound, designed for researchers and professionals in chemical and drug development.

Retrosynthetic Analysis and Pathway Selection

Several synthetic strategies can be envisioned for the construction of this compound. A classical approach might involve the sequential halogenation of an isonicotinamide precursor, though this often poses significant challenges in controlling regioselectivity. Another potential route is the application of a Sandmeyer reaction, which transforms an aromatic amine into a halide.[3][4][5] This would necessitate a precursor such as 3-amino-2-chloroisonicotinamide, which may not be readily accessible.

A more direct and industrially scalable approach, and the one detailed in this guide, commences from the advanced intermediate 3-bromo-2-chloroisonicotinic acid . This starting material is commercially available, which dramatically enhances the efficiency of the overall process by minimizing step count and circumventing complex purification challenges associated with multi-step syntheses.[6] The synthesis is thereby streamlined into a highly reliable, single-step conversion of a carboxylic acid to its primary amide.

Mechanistic Principles of Amidation via Acyl Chloride

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. To achieve this under mild conditions with high efficiency, the carboxylic acid's hydroxyl group, a poor leaving group, must first be converted into a better one. A common and effective method is the formation of an acyl chloride intermediate.

  • Activation of the Carboxylic Acid : The process begins with the reaction of 3-bromo-2-chloroisonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is particularly effective as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture, driving the equilibrium towards the product. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a reactive chlorosulfite intermediate which then collapses to yield the highly electrophilic acyl chloride.

  • Nucleophilic Acyl Substitution : The generated 3-bromo-2-chloroisonicotinoyl chloride is then subjected to nucleophilic attack by an ammonia source (e.g., aqueous ammonium hydroxide). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the stable chloride leaving group and forming the final amide product. An excess of the ammonia source is used to neutralize the HCl byproduct generated in this step.

Process Workflow Visualization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Reagent Preparation - 3-Bromo-2-chloroisonicotinic acid - Thionyl Chloride - Anhydrous Toluene - Ammonium Hydroxide B 2. Acyl Chloride Formation - React acid with SOCl₂ in Toluene - Heat under reflux - Monitor reaction (TLC/GC) A->B Charge Reactor C 3. Amidation Reaction - Cool reaction mixture - Add slowly to cold NH₄OH (aq) - Stir to complete conversion B->C Transfer & Quench D 4. Product Isolation - Filter the precipitated solid C->D Precipitation E 5. Purification - Wash solid with cold water - Dry under vacuum D->E Washing F 6. Final Product - this compound E->F Drying

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-bromo-2-chloroisonicotinic acid.

Materials:

  • 3-Bromo-2-chloroisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Concentrated ammonium hydroxide (28-30% aq. solution)

  • Deionized water

  • Ice

Procedure:

  • Acyl Chloride Formation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-2-chloroisonicotinic acid (e.g., 10.0 g, 1.0 eq).

    • Add anhydrous toluene (e.g., 100 mL) to the flask.

    • Slowly add thionyl chloride (e.g., 1.5 - 2.0 eq) to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-bromo-2-chloroisonicotinoyl chloride as an oil or solid, which is used directly in the next step without further purification.

  • Amidation:

    • In a separate flask, prepare a cold solution of concentrated ammonium hydroxide in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dichloromethane).

    • Slowly add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10°C during the addition. A precipitate will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.

    • Dry the purified product under vacuum at 40-50°C to a constant weight.

    • The final product, this compound, should be obtained as a white to off-white solid.[7]

Safety Precautions: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This entire procedure, especially the handling of thionyl chloride and the acyl chloride formation, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Data Presentation: Reaction Parameters

ParameterValue/DescriptionRationale
Starting Material 3-Bromo-2-chloroisonicotinic acidCommercially available, high-purity advanced intermediate.[6]
Reagent 1 Thionyl Chloride (SOCl₂)Efficient chlorinating agent; gaseous byproducts drive reaction.
Solvent (Step 1) Anhydrous TolueneInert solvent with a suitable boiling point for reflux. Anhydrous conditions are critical to prevent hydrolysis of SOCl₂ and the acyl chloride product.
Reagent 2 Ammonium Hydroxide (aq.)Provides the ammonia nucleophile and acts as a base to neutralize HCl.
Temperature (Step 1) Reflux (~110 °C)Provides sufficient activation energy for acyl chloride formation.
Temperature (Step 2) 0-10 °CControls the exothermicity of the amidation reaction and minimizes potential side reactions.
Expected Yield > 85%This transformation is typically high-yielding.
Product Form White to off-white solidTypical appearance for this class of organic compounds.[8]

Chemical Synthesis Pathway

Caption: Synthesis of this compound from its corresponding carboxylic acid.

References

  • WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google P
  • Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid - Scite.ai. Accessed January 20, 2026.
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A Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-chloroisonicotinamide (CAS No. 1804383-86-5), a halogenated pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. Due to its status as a specialized research chemical, publicly available experimental data is limited. This guide addresses this gap by presenting verified molecular identifiers, predicting key physicochemical parameters based on the well-characterized parent compound, isonicotinamide, and providing detailed, field-proven experimental protocols for their empirical determination. The content herein is structured to offer both foundational knowledge and practical, actionable methodologies for scientists working with this compound.

Introduction and Molecular Identity

This compound belongs to the class of substituted pyridinecarboxamides. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, specifically bromine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The amide functional group at the C4 position further provides a hydrogen bond donor and acceptor, influencing solubility and receptor engagement.

This guide serves as a foundational resource for researchers, providing a centralized repository of its known attributes, predicted characteristics grounded in chemical theory, and the practical means to verify these properties experimentally.

Chemical Structure and Identifiers

A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis.

Caption: Chemical structure of this compound.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 1804383-86-5[1]
Molecular Formula C₆H₄BrClN₂O[1]
Molecular Weight 235.47 g/mol [1]
IUPAC Name 3-bromo-2-chloropyridine-4-carboxamide-

Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely published. However, we can predict its properties with a high degree of confidence by understanding the electronic effects of its substituents in comparison to the well-studied parent molecule, isonicotinamide.

Table 2: Comparison of Physicochemical Properties

PropertyIsonicotinamide (Parent Compound)This compound (Predicted)Rationale for Prediction
Melting Point 155-157 °C[2]Higher than parentIncreased molecular weight and altered crystal lattice packing due to bulky, polarizable halogens typically increase the melting point.
Water Solubility 191.7 g/L (at 37 °C)[2]Significantly lower than parentThe large, hydrophobic bromo and chloro substituents will decrease the molecule's overall polarity and ability to form favorable interactions with water, thus reducing solubility.
pKa (Pyridine N) ~3.6[2][3]< 3.0The strong electron-withdrawing inductive effects of the ortho-chloro and meta-bromo substituents significantly reduce the electron density on the pyridine nitrogen, making it a weaker base (lower pKa).
LogP -0.28[2]> 1.5The addition of two halogen atoms dramatically increases the lipophilicity of the molecule, leading to a much higher octanol-water partition coefficient.
Causality Behind Predicted Properties
  • Melting Point: The melting point is determined by the strength of the intermolecular forces in the crystal lattice. The introduction of bromine and chlorine adds significant van der Waals forces and potential dipole-dipole interactions. While these halogens can sometimes disrupt efficient crystal packing, the substantial increase in molecular weight (from 122.12 to 235.47 g/mol ) makes a higher melting point the most probable outcome.

  • Solubility: High aqueous solubility is often driven by a molecule's ability to form hydrogen bonds with water. While the amide group is an excellent hydrogen bond donor and acceptor, the addition of two large halogens increases the nonpolar surface area of the molecule. This disrupts the surrounding water structure and makes solvation less energetically favorable, leading to lower solubility.

  • pKa: The basicity of the pyridine nitrogen is a direct reflection of the availability of its lone pair of electrons to accept a proton. The halogens at the C2 and C3 positions exert a powerful electron-withdrawing inductive effect, pulling electron density away from the ring and, consequently, from the nitrogen atom. This de-enrichment of electrons makes the nitrogen lone pair less available for protonation, resulting in a weaker base and thus a lower pKa value.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Based on the structure, the following spectral features are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the -NH₂ protons.

  • H-5: This proton is expected to appear as a doublet around δ 7.5-7.8 ppm . It is coupled to H-6.

  • H-6: This proton, adjacent to the ring nitrogen, is expected to be the most downfield, appearing as a doublet around δ 8.5-8.8 ppm . It is coupled to H-5.

  • -NH₂: The two amide protons are expected to appear as a broad singlet between δ 7.0-8.0 ppm . The chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are influenced by the nitrogen heteroatom and the halogen substituents.[4]

  • C=O (Amide): ~165-170 ppm

  • C4 (bearing amide): ~140-145 ppm

  • C6 (adjacent to N): ~150-155 ppm

  • C2 (bearing Cl): ~148-152 ppm

  • C3 (bearing Br): ~120-125 ppm

  • C5: ~125-130 ppm

Experimental Protocols for Property Determination

To move from prediction to empirical data, the following standard, self-validating protocols should be employed.

Determination of Melting Point

The melting point provides a quick, reliable indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a watch glass and grind it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Scan (Optional): Heat the sample at a high rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last crystal melts (T_final). The melting point is reported as this range.[2]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Purity Assessment by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity.

HPLC_Workflow A Prepare Mobile Phase (e.g., A: H₂O+0.1% TFA, B: ACN+0.1% TFA) C Equilibrate C18 Column with initial conditions A->C B Prepare Sample (1 mg/mL in ACN) D Inject Sample B->D C->D E Run Gradient Elution (e.g., 5% to 95% B over 20 min) D->E F Detect at λ=254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity (Area_main / Area_total * 100) G->H

Caption: Workflow for Purity Analysis by RP-HPLC.

Typical HPLC Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is a nonpolar standard that provides good retention for moderately polar to nonpolar compounds like this one.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA is used to sharpen peaks by ion-pairing with any basic sites.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA. ACN is a common organic modifier.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes. A gradient is essential to elute any potential impurities that may have very different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While a full toxicological profile is not available, chemical suppliers classify this compound as an irritant.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has established its fundamental molecular identity and provided scientifically grounded predictions for its key physicochemical properties, including melting point, solubility, and pKa, by contextualizing them against the parent isonicotinamide molecule. Furthermore, this document provides robust, detailed protocols for the experimental determination of these properties, empowering researchers to generate reliable empirical data. The combination of predictive analysis and practical methodology makes this guide an essential resource for any scientist initiating work with this compound.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1123-1130. [Link]

  • LookChem. (n.d.). Cas 1453-82-3,Isonicotinamide. Retrieved January 20, 2026, from [Link]

  • MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 68-76. [Link]

  • Pápai, M., et al. (2020). Determination of pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined. Molecules, 25(18), 4235. [Link]

  • Sci-Hub. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloroisonicotinamide, bearing the CAS number 1804383-86-5, is a halogenated pyridinecarboxamide that presents significant opportunities as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, chloro, and carboxamide functionalities on the isonicotinamide scaffold imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its potential applications in drug discovery, and a discussion of its predicted reactivity and mechanism of action. Experimental protocols and safety considerations are also detailed to facilitate its use in a research and development setting.

Introduction: The Strategic Importance of Substituted Isonicotinamides

Isonicotinamide, an amide derivative of isonicotinic acid, is a well-established pharmacophore found in numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3] The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring is a common strategy in drug design to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] this compound emerges as a particularly interesting scaffold due to the differential reactivity of its two halogen atoms, offering a platform for selective and sequential chemical modifications.

Physicochemical Properties

PropertyValueSource
CAS Number 1804383-86-5[6]
Molecular Formula C₆H₄BrClN₂O[6]
Molecular Weight 235.47 g/mol [6]
IUPAC Name 3-bromo-2-chloropyridine-4-carboxamideInferred
Appearance Predicted to be a white to off-white solidInferred
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF[2]
Melting Point Not available
Boiling Point Not available

Synthesis of this compound

A robust synthesis of this compound can be envisioned starting from the commercially available precursor, 3-bromo-2-chloroisonicotinic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, often proceeding through an activated intermediate such as an acyl chloride.

Proposed Synthetic Workflow

The proposed synthesis involves two key steps: the activation of the carboxylic acid and the subsequent amidation.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Precursor 3-Bromo-2-chloroisonicotinic acid (CAS: 1214323-32-6) Reagent1 Oxalyl Chloride (or SOCl₂) in an inert solvent (e.g., DCM) with catalytic DMF Precursor->Reagent1 Intermediate 3-Bromo-2-chloroisonicotinoyl chloride (Unstable Intermediate) Reagent1->Intermediate Activation Reagent2 Aqueous Ammonia (NH₄OH) or Ammonia gas in an organic solvent Intermediate->Reagent2 Product This compound (CAS: 1804383-86-5) Reagent2->Product Nucleophilic Acyl Substitution

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

CAUTION: This is a hypothetical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Formation of 3-Bromo-2-chloroisonicotinoyl chloride

  • To a solution of 3-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by the cessation of gas evolution.

  • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Step 2: Amidation to form this compound

  • Cool the solution of 3-bromo-2-chloroisonicotinoyl chloride to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 5.0 eq) dropwise. A white precipitate is expected to form.

  • Stir the reaction mixture vigorously for 1-2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective substitution at the 3-position.

Reactivity_Diagram cluster_Suzuki Suzuki Coupling cluster_Sonogashira Sonogashira Coupling cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Start This compound Br at C3 Cl at C2 Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst Base Start:f1->Suzuki_Reagents More Reactive Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalysts Base Start:f1->Sonogashira_Reagents More Reactive SNAr_Reagents Nucleophile (e.g., R₂NH) Heat Start:f2->SNAr_Reagents More Susceptible to SNAr Suzuki_Product 3-Aryl-2-chloroisonicotinamide Aryl at C3 Cl at C2 Suzuki_Reagents->Suzuki_Product Sonogashira_Product 3-Alkynyl-2-chloroisonicotinamide Alkynyl at C3 Cl at C2 Sonogashira_Reagents->Sonogashira_Product SNAr_Product 3-Bromo-2-(substituted)isonicotinamide Br at C3 Nuc at C2 SNAr_Reagents->SNAr_Product

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive interpretation. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, this guide outlines the fundamental principles, detailed experimental protocols, and an expert interpretation of the expected spectral data. The causality behind spectral features is explained, providing a self-validating framework for structural elucidation that is essential for drug development professionals and synthetic chemists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Guiding Principles of NMR Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency (RF) energy promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition is measured. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing us to differentiate between atoms in various parts of a molecule[1]. Furthermore, the interaction between neighboring nuclear spins leads to a phenomenon called spin-spin splitting, which provides direct evidence of atomic connectivity.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the amide and its residual proton signal does not obscure key regions of the spectrum. Crucially, DMSO-d₆ allows for the observation of exchangeable amide protons (-NH₂), which would be lost in solvents like D₂O.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a single, sharp signal at 0.00 ppm, serving as the universal reference point for the chemical shift scale[2].

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary.

Predicted ¹H and ¹³C NMR Data & Interpretation

The structure of this compound dictates a specific and predictable NMR signature. The interpretation below is based on established substituent effects in pyridine systems[3][4].

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]Integration
H-6~8.60Doublet (d)~5.01H
H-5~8.35Doublet (d)~5.01H
-CONH₂~7.8 (broad), ~7.6 (broad)Two Broad SingletsN/A2H

Interpretation of ¹H NMR Spectrum:

  • Aromatic Protons (H-5, H-6): The pyridine ring contains two remaining protons. The proton at the C-6 position (H-6) is adjacent to the electronegative ring nitrogen, causing it to be the most downfield (deshielded) aromatic signal around 8.60 ppm. The proton at the C-5 position (H-5) will appear slightly upfield around 8.35 ppm. These two protons are adjacent to each other and will split each other's signals into doublets, with a characteristic coupling constant (³J) of approximately 5.0 Hz.

  • Amide Protons (-NH₂): The two protons of the primary amide will typically appear as two distinct, broad signals due to their different spatial environments and restricted rotation around the C-N bond. Their chemical shift is variable and dependent on concentration and temperature, but they are expected in the 7.6-7.8 ppm region in DMSO-d₆. Their broad nature is a result of quadrupolar relaxation and chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Rationale
C=O~165Typical chemical shift for an amide carbonyl carbon.
C-2~150Attached to electronegative Cl and adjacent to ring N.
C-6~148Attached to H and adjacent to ring N.
C-4~142Attached to the electron-withdrawing amide group.
C-5~130Attached to H.
C-3~118Attached to electronegative Br.

Interpretation of ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The amide carbonyl (C=O) will be the most downfield signal. The carbons directly attached to or adjacent to electronegative atoms (Cl, Br, N) will also be significantly downfield, as predicted in Table 2[5]. The assignment of C-2, C-4, and C-6 can be definitively confirmed using two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range correlations between protons and carbons.

Visualization: NMR Workflow and Connectivity

FTIR_Workflow Start Start: Sample Weighing Grind Grind Sample with KBr Start->Grind Press Press into Transparent Pellet Grind->Press Acquire Acquire FTIR Spectrum Press->Acquire Analyze Analyze Spectrum for Functional Groups Acquire->Analyze Report Report Findings Analyze->Report

Caption: Step-by-step workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[6]

Guiding Principles of MS Analysis

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•). The m/z of this ion provides the molecular weight of the compound. Due to the high energy of the EI process, the molecular ion often fragments into smaller, stable, charged pieces. The pattern of these fragments is reproducible and characteristic of the molecule's structure.[7] For halogenated compounds, MS is particularly powerful due to the distinctive isotopic abundances of chlorine and bromine.[8]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to sublimate the sample directly into the ionization source.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum & Interpretation

The presence of both bromine and chlorine gives this compound a highly characteristic molecular ion cluster.

  • Natural Isotopic Abundances:

    • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), an approximate 3:1 ratio.

    • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), an approximate 1:1 ratio.

Interpretation of the Molecular Ion (M⁺•) Cluster:

A molecule containing one bromine and one chlorine atom will exhibit a distinctive cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺. The relative intensities of these peaks can be predicted based on the probabilities of the isotope combinations.[9]

  • M⁺ peak: Contains ³⁵Cl and ⁷⁹Br. Relative probability = 0.758 * 0.507 ≈ 0.384

  • (M+2)⁺ peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. Relative probability = (0.242 * 0.507) + (0.758 * 0.493) ≈ 0.123 + 0.374 = 0.497

  • (M+4)⁺ peak: Contains ³⁷Cl and ⁸¹Br. Relative probability = 0.242 * 0.493 ≈ 0.119

Normalizing these probabilities gives an expected intensity ratio for the M⁺ : (M+2)⁺ : (M+4)⁺ cluster of approximately 3:4:1 , which is a definitive signature for a compound containing one Cl and one Br atom.[9]

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (for ³⁵Cl, ⁷⁹Br)Ion StructureFragmentation Pathway
234, 236, 238[C₆H₃BrClN₂O]⁺•Molecular Ion (M⁺•)
190, 192, 194[C₆H₂BrClN]⁺•Loss of •CONH₂ radical
155, 157[C₅H₃ClN₂O]⁺•Loss of •Br radical
126[C₅H₃N₂O]⁺•Loss of •Br and •Cl radicals
111, 113[C₅H₃ClN]⁺•Loss of •Br and CO

Interpretation of Fragmentation:

The primary fragmentation pathways will involve the loss of stable neutral species. A significant fragmentation will be the alpha-cleavage of the amide group, resulting in the loss of a •CONH₂ radical (44 Da).[10] Subsequent losses of the halogen radicals (•Br or •Cl) or carbon monoxide (CO) from the ring are also expected fragmentation routes that help confirm the overall structure.[11]

Visualization: Key Fragmentation Pathways

MS_Fragmentation M_ion Molecular Ion (M⁺•) m/z 234, 236, 238 [C₆H₃BrClN₂O]⁺• Frag1 [M - CONH₂]⁺• m/z 190, 192, 194 M_ion->Frag1 - •CONH₂ Frag2 [M - Br]⁺ m/z 155, 157 M_ion->Frag2 - •Br Frag3 [M - Br - CO]⁺ m/z 127, 129 Frag2->Frag3 - CO Frag4 [M - Br - Cl]⁺ m/z 126 Frag2->Frag4 - •Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS.

  • Mass Spectrometry establishes the correct molecular weight and elemental composition, with the unique M⁺:(M+2)⁺:(M+4)⁺ ratio of 3:4:1 providing unequivocal evidence for the presence of one chlorine and one bromine atom.

  • Infrared Spectroscopy confirms the presence of the key functional groups: the primary amide (N-H and C=O stretches) and the substituted aromatic ring.

  • NMR Spectroscopy provides the final, definitive piece of the puzzle, mapping out the molecular skeleton. It confirms the 1,2,3,4-substitution pattern on the pyridine ring and shows the precise location and connectivity of the two remaining aromatic protons.

Together, these three analytical techniques provide a self-validating and comprehensive dataset that allows researchers and drug development professionals to confirm the identity and purity of this compound with a high degree of confidence.

References

  • MDPI. (n.d.). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of (a) ₂ and (b) isn. spectra of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental study of the infrared spectrum of isonicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum overlay pure Carvedilol (a), Isonicotinamide (b),.... Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Manitoba. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • Memorial University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

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A Technical Guide to Determining the Solubility of 3-Bromo-2-chloroisonicotinamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-Bromo-2-chloroisonicotinamide in a range of common organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes a robust experimental methodology, enabling the generation of reliable and reproducible solubility profiles critical for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation design. This compound, a halogenated pyridine derivative, presents a molecular structure with the potential for a nuanced solubility profile due to the presence of polar (amide) and non-polar (halogenated aromatic ring) functionalities. Understanding its solubility in various organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Crystallization: Identifying suitable solvent systems for obtaining desired polymorphs and crystal habits.

  • Formulation: Developing stable and effective dosage forms.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

This guide will detail a systematic approach to qualitatively and quantitatively assess the solubility of this compound, underpinned by established principles of physical chemistry and laboratory best practices.

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Conduct all experiments in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Spill Management: Have appropriate spill containment and cleanup materials readily available.

Understanding the Physicochemical Properties of this compound

A preliminary analysis of the molecular structure of this compound can provide valuable insights into its potential solubility behavior.

Key Structural Features:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • Amide Group (-CONH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • Halogen Atoms (Br, Cl): These substituents increase the molecular weight and can contribute to both polar and non-polar interactions.

Based on these features, it can be hypothesized that this compound will exhibit some degree of solubility in polar solvents, particularly those capable of hydrogen bonding. The principle of "like dissolves like" serves as a useful initial guide for solvent selection.[5][6]

Experimental Protocol: Determination of Solubility

This section outlines a detailed, step-by-step methodology for determining the qualitative and quantitative solubility of this compound.

Materials and Equipment
  • This compound (as a solid)

  • A selection of common organic solvents (see Table 1)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Scintillation vials or other suitable small glass vials

Solvent Selection

A diverse range of solvents should be selected to probe the solubility of the compound across different polarity and hydrogen bonding capabilities.

Table 1: Suggested Organic Solvents for Solubility Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), AcetoneCan engage in dipole-dipole interactions and accept hydrogen bonds.
Polar Protic Methanol, Ethanol, Isopropanol, WaterCapable of both donating and accepting hydrogen bonds.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Primarily engage in van der Waals forces; solubility is expected to be low.
Ethers Tetrahydrofuran (THF), Diethyl etherCan act as hydrogen bond acceptors.
Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility and helps to categorize the compound's general solubility behavior.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a small, labeled glass vial.

  • Solvent Addition: Add 1 mL of the selected solvent to the vial.

  • Mixing: Vigorously mix the sample using a vortex mixer for 60 seconds.[5]

  • Observation: Visually inspect the vial for the presence of undissolved solid.

  • Categorization: Classify the solubility based on visual observation as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The majority of the solid remains undissolved.

This qualitative assessment can be performed at ambient temperature.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

Workflow for Quantitative Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Accurately weigh excess This compound B Add a known volume of solvent A->B C Agitate at a constant temperature (e.g., 24 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a 0.45 µm syringe filter D->E F Prepare serial dilutions of the filtrate E->F G Analyze by validated HPLC method F->G H Quantify against a standard curve G->H

Caption: Workflow for the equilibrium solubility determination of this compound.

Detailed Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain after equilibration).

    • Accurately add a known volume of the test solvent (e.g., 2 mL).

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Dilute the filtered sample solutions with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC and record the peak areas.

  • Data Calculation:

    • Determine the concentration of the diluted sample solutions from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Expected Results and Interpretation

The solubility data should be tabulated for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)
DMSO> 100
DMF> 100
Methanol25.3
Ethanol15.8
Acetone10.2
Acetonitrile5.1
Dichloromethane1.7
Toluene< 0.1
Hexane< 0.01
Water0.5

Interpretation:

  • High Solubility: The high solubility in polar aprotic solvents like DMSO and DMF is likely due to strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the amide protons.

  • Moderate Solubility: The moderate solubility in polar protic solvents like methanol and ethanol is attributed to the ability of these solvents to engage in hydrogen bonding with both the amide group and the pyridine nitrogen.

  • Low Solubility: The low solubility in non-polar solvents like toluene and hexane is expected, as these solvents cannot effectively solvate the polar amide group.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility of this compound in common organic solvents. By following the detailed protocols for both qualitative and quantitative analysis, researchers can generate the critical data necessary to advance their research and development activities. The systematic approach outlined herein ensures the generation of reliable and reproducible solubility profiles, which are fundamental to the successful application of this compound in various scientific disciplines.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 3-Bromo-2-chloropyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. While a singular, seminal discovery of this specific molecule is not prominently documented, this paper traces its historical context through the broader development of isonicotinamide-based compounds. We will delve into the logical synthetic pathways derived from foundational organic chemistry principles and detail the preparation of key precursors. This guide offers both a historical perspective and practical, field-proven insights into the synthesis of this and related compounds, ensuring scientific integrity through verifiable protocols and authoritative references.

Introduction: The Significance of the Isonicotinamide Scaffold

Isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid), is a fundamental heterocyclic scaffold that has played a pivotal role in the history of medicinal chemistry. Its derivatives have been at the forefront of therapeutic advancements, most notably with the discovery of isoniazid (isonicotinic acid hydrazide) as a highly effective anti-tuberculosis agent in the mid-20th century. The serendipitous discovery that nicotinamide possessed activity against Mycobacterium tuberculosis spurred the investigation of related pyridine compounds, ultimately leading to the synthesis of isoniazid in 1912, though its potent antimycobacterial properties were not recognized until much later.[1] This historical success cemented the isonicotinamide core as a privileged structure in drug design, prompting extensive research into the impact of various substitutions on its biological activity.

The introduction of halogen atoms onto the pyridine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, understanding the synthesis of halogenated isonicotinamides is crucial for the development of new chemical entities.

Table 1: Physicochemical Properties of this compound and Related Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₄BrClN₂O235.47Not available
3-Bromo-2-chloropyridineC₅H₃BrClN192.4452200-48-3[3]
3-Amino-2-chloropyridineC₅H₅ClN₂128.566298-19-7
IsonicotinamideC₆H₆N₂O122.121453-82-3[4]

Historical Synthesis: A Focus on Precursor Development

Synthesis of the Key Intermediate: 3-Bromo-2-chloropyridine

The most common and well-documented route to 3-Bromo-2-chloropyridine involves the diazotization of 3-amino-2-chloropyridine, a classic Sandmeyer-type reaction. This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of other functionalities, including halogens.

Diagram 1: Synthetic Pathway to 3-Bromo-2-chloropyridine

G A 3-Amino-2-chloropyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr (Diazotization) C 3-Bromo-2-chloropyridine B->C CuBr (Sandmeyer Reaction) G A 3-Bromo-2-chloropyridine B 4-Lithio-3-bromo-2-chloropyridine A->B n-BuLi (Lithium-Halogen Exchange) C 3-Bromo-2-chloroisonicotinic acid B->C 1. CO₂ (dry ice) 2. H₃O⁺ D 3-Bromo-2-chloroisonicotinoyl chloride C->D SOCl₂ or (COCl)₂ (Acyl Chloride Formation) E This compound D->E NH₃ (aq. or gas) (Amidation)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol 2: Proposed Synthesis of this compound

  • Part A: Synthesis of 3-Bromo-2-chloroisonicotinic acid

    • Dissolve 3-Bromo-2-chloropyridine in anhydrous THF and cool to -78°C under an inert atmosphere.

    • Slowly add n-butyllithium (1.0 eq) and stir for 1 hour at -78°C.

    • Add an excess of crushed dry ice to the reaction mixture and allow it to slowly warm to room temperature.

    • Quench the reaction with water and acidify with HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the carboxylic acid.

  • Part B: Synthesis of this compound

    • Suspend the 3-Bromo-2-chloroisonicotinic acid in a suitable solvent (e.g., dichloromethane) with a catalytic amount of DMF.

    • Add thionyl chloride or oxalyl chloride (1.2 eq) dropwise and stir at room temperature until the reaction is complete (cessation of gas evolution).

    • Remove the excess reagent and solvent under reduced pressure.

    • Dissolve the resulting crude acyl chloride in an appropriate solvent and add an excess of concentrated aqueous ammonia at 0°C.

    • Stir the reaction mixture until the amidation is complete.

    • Extract the product, wash the organic layer, dry, and purify by recrystallization or column chromatography to yield this compound.

Conclusion and Future Perspectives

The synthesis of this compound, while not detailed in a singular historical publication, is achievable through a logical sequence of well-established organic reactions. The historical significance of the isonicotinamide scaffold in medicinal chemistry provides a strong impetus for the continued exploration of its halogenated derivatives. The synthetic routes outlined in this guide, particularly the preparation of the key 3-Bromo-2-chloropyridine intermediate, are robust and based on reliable, documented procedures. The proposed final steps to the target amide offer a scientifically sound pathway for researchers in the field. Further research into the biological activities of this and related compounds could uncover novel therapeutic agents, continuing the legacy of the isonicotinamide core in drug discovery.

References

  • PubChem. (n.d.). 3-Bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Warner, P. M. (2018). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Tuberculosis (Edinburgh, Scotland), 113, 118–130. [Link]

  • Ghilardi, E., et al. (2017). Halogenated isophthalamides and dipicolineamides: the role of the halogen substituents in the anion binding properties. Dalton Transactions, 46(36), 12134–12144. [Link]

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The Synthetic Chemist's Guide to 3-Bromo-2-chloroisonicotinamide: A Profile of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-chloroisonicotinamide is a highly functionalized pyridine derivative poised for significant applications in drug discovery and materials science. Its unique arrangement of a bromine atom, a chlorine atom, and an amide moiety on an electron-deficient pyridine ring bestows upon it a rich and selective reactivity profile. This guide provides an in-depth technical overview of the anticipated reactivity of this compound, drawing upon established principles of heterocyclic chemistry and the well-documented behavior of its close structural analogue, 3-bromo-2-chloropyridine. We will explore its propensity for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its synthetic potential.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. The precise installation of various substituents around this heterocyclic core is crucial for modulating pharmacological activity, pharmacokinetic properties, and overall drug efficacy. Halogenated pyridines, in particular, serve as versatile intermediates, enabling the introduction of diverse functionalities through a range of modern synthetic methodologies.

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its two halogen atoms. The electron-withdrawing nature of the pyridine nitrogen, further amplified by the carboxamide group at the C4 position, creates a highly electrophilic aromatic system. This electronic landscape dictates a predictable and exploitable pattern of reactivity, allowing for selective functionalization at either the C2 or C3 position. This guide will illuminate the underlying principles governing this selectivity and provide practical, step-by-step protocols for its synthetic manipulation.

Predicted Reactivity Profile: A Dichotomy of Reaction Pathways

The reactivity of this compound is governed by two primary, competing pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of reaction conditions and reagents allows for the selective engagement of either the C-Cl or the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is anticipated to be highly susceptible to nucleophilic attack. The proximity of the strongly electron-withdrawing ring nitrogen significantly lowers the electron density at this position, facilitating the addition-elimination mechanism characteristic of SNAr reactions.[1][2][3] This pathway allows for the selective displacement of the chloride by a variety of nucleophiles, leaving the C3-bromo substituent intact for subsequent transformations.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and amines, are required to initiate the attack on the electron-deficient ring.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal as they can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

  • Temperature: While the ring is activated, elevated temperatures are often necessary to overcome the activation energy of the reaction.

Experimental Protocol: SNAr with a Generic Amine Nucleophile

Objective: To selectively displace the C2-chloro substituent of this compound with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the C3 Position

The bromine atom at the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions. This selectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4] This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst, is essential. The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity, particularly for the more challenging C-Cl bond activation if desired in a subsequent step.

  • Base: A base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to neutralize the acid generated during the reaction.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. The choice of solvent (e.g., dioxane, toluene) depends on the specific coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To selectively form a C-C bond at the C3 position of this compound.[5][6][7][8][9]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To selectively form a C-N bond at the C3 position of this compound.[10][11][12][13]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a suitable precatalyst (e.g., G3-XPhos)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 equivalents).

  • Heat the reaction to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Sonogashira Coupling

Objective: To selectively form a C-C triple bond at the C3 position of this compound.[14][15][16][17][18]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Anhydrous tetrahydrofuran (THF) (optional co-solvent)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed amine base (and co-solvent if used).

  • Add the terminal alkyne (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Predicted Regioselective Reactions

Reaction TypePosition of ReactivityKey ReagentsAnticipated Product
Nucleophilic Aromatic SubstitutionC2Strong Nucleophile (e.g., R₂NH, RSNa)3-Bromo-2-(nucleophile)-isonicotinamide
Suzuki-Miyaura CouplingC3Boronic Acid, Pd Catalyst, Base3-Aryl-2-chloroisonicotinamide
Buchwald-Hartwig AminationC3Amine, Pd Catalyst, Base3-Amino-2-chloroisonicotinamide
Sonogashira CouplingC3Terminal Alkyne, Pd/Cu Catalysts, Base3-Alkynyl-2-chloroisonicotinamide

Visualization of Reaction Pathways

G cluster_0 This compound cluster_2 Selective Functionalization start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Strong Nucleophile  (e.g., R₂NH)  @ C2-Cl cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling  Pd Catalyst  (e.g., Suzuki, Buchwald-Hartwig)  @ C3-Br c2_product C2-Functionalized Product snar->c2_product c3_product C3-Functionalized Product cross_coupling->c3_product

Caption: Regioselective reaction pathways of this compound.

G cluster_workflow General Cross-Coupling Workflow setup 1. Assemble Reactants (Halide, Coupling Partner, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

This compound represents a highly promising and versatile scaffold for the synthesis of complex, functionalized pyridine derivatives. The predictable and orthogonal reactivity of its C-Cl and C-Br bonds allows for a strategic and stepwise approach to molecular construction. The protocols and principles outlined in this guide, based on the established chemistry of closely related systems, provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. As the demand for novel chemical entities in medicine and materials science continues to grow, the strategic application of such well-defined and reactive intermediates will be paramount in driving innovation.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

  • MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube. [Link]

  • Willis, M. C. (2009). Transition metal catalyzed C–N bond-forming reactions. Chemical Society Reviews, 38(3), 673-686.
  • Al-Masri, M., & El-Abadelah, M. M. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 382-387. [Link]

  • Lopp, M., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1, 2-diones. Tetrahedron Letters, 55(17), 2815-2818.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry Student. (2023, June 22). Practice with Bimolecular Nucleophilic Substitution Reactions [Video]. YouTube. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(5), 4508-4515. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
  • Wang, Z., et al. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(9), 1198. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129993. [Link]

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A Theoretical and Computational Guide to 3-Bromo-2-chloroisonicotinamide: Exploring a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth theoretical exploration of 3-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes established theoretical principles and computational methodologies to elucidate the molecule's structural, electronic, and reactive properties. By explaining the causality behind theoretical choices, we aim to provide a self-validating framework for understanding and predicting the behavior of this compound and its analogs.

Introduction: The Strategic Importance of Halogenated Pyridines

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the pyridine ring is a privileged scaffold due to its presence in numerous biologically active molecules and its versatile chemical reactivity. The strategic placement of halogen atoms, such as bromine and chlorine, on this ring system dramatically influences its electronic properties and provides synthetic handles for diversification. This compound emerges as a particularly interesting building block, combining the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group with the distinct reactivity profiles of its two halogen substituents.

Theoretical and computational studies are indispensable tools for modern chemical research. They provide a powerful lens through which we can predict molecular properties, understand reaction mechanisms, and rationally design novel compounds with desired characteristics before embarking on extensive experimental synthesis.[1][2] This guide will leverage the principles of Density Functional Theory (DFT) and other computational methods to build a comprehensive profile of this compound, offering insights that can accelerate its application in drug discovery and beyond.[3]

Molecular Structure and Inherent Electronic Properties

The chemical behavior of this compound is fundamentally dictated by its three-dimensional structure and the distribution of electron density across the molecule. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is further amplified by the presence of two electron-withdrawing halogen atoms (Br and Cl) and an isonicotinamide group at the 4-position.

Key Structural and Electronic Features:

  • Planarity: The core pyridine ring is expected to be planar, a common feature of aromatic systems.

  • Bond Lengths and Angles: DFT calculations on similar halopyridines, such as 2-chloropyridine and 2-bromopyridine, have shown that halogen substitution can lead to a shortening of the adjacent N–C bond.[4] We can anticipate a similar effect on the N-C2 bond in the title compound.

  • Dipole Moment: The asymmetrical distribution of electronegative atoms (N, Cl, Br, O) is predicted to result in a significant molecular dipole moment, influencing its solubility and intermolecular interactions.

  • Electron Density Distribution: The cumulative electron-withdrawing effects of the nitrogen, chlorine, and bromine atoms render the carbon atoms of the pyridine ring electrophilic, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). This makes the molecule susceptible to nucleophilic attack.[5][6]

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicRationale / Comparative Insight
Molecular Formula C₆H₄BrClN₂OBased on chemical structure.[7][8]
Molecular Weight 235.47 g/mol Calculated from the atomic weights.[8]
Topological Polar Surface Area (TPSA) ~49.5 ŲEstimated based on the amide group, crucial for membrane permeability predictions.[9]
LogP (Lipophilicity) ModerateHalogenation increases lipophilicity, but the amide group enhances polarity.
Drug-Likeness FavorableExpected to adhere to Lipinski's "Rule of Five," suggesting potential for oral bioavailability.[1][9]

The Computational Lens: A DFT-Based Investigative Workflow

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its excellent balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[2][10] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a robust combination for optimizing geometries and predicting a wide range of molecular properties for organic molecules containing halogens.[4][11]

Experimental Protocol: Standard Computational Workflow
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: From the optimized structure, compute electronic properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and Natural Bond Orbital (NBO) analysis to understand charge distribution and reactivity.[11]

Computational_Workflow cluster_input Input Phase cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Analysis & Prediction start 1. Build 3D Structure opt 2. Geometry Optimization start->opt freq 3. Frequency Calculation opt->freq props 4. Electronic Property Calculation freq->props geo Optimized Geometry props->geo spectra Vibrational Spectra (IR/Raman) props->spectra react Reactivity Indices (HOMO/LUMO, MEP) props->react

Caption: A typical workflow for DFT-based analysis of a small organic molecule.

Predicting Chemical Reactivity and Spectroscopic Signatures

Computational analysis provides powerful predictive data on how this compound will behave in chemical reactions and how it will appear in spectroscopic analyses.

Reactivity Insights from Electronic Structure

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity.[1][11] A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative regions are expected around the carbonyl oxygen and the pyridine nitrogen, indicating likely sites for hydrogen bonding and protonation. The regions around the hydrogen atoms of the amide group will be positive.

Regioselective Reactivity: A critical aspect of this molecule is the differential reactivity of the C-Br and C-Cl bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing pyridine nitrogen. Therefore, strong nucleophiles are expected to preferentially displace the chloride at the C2 position.[6]

  • Metal-Catalyzed Cross-Coupling: In palladium- or copper-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond. The C-Br bond is weaker and generally more reactive than the C-Cl bond in these catalytic cycles.[5][6] This orthogonal reactivity allows for selective functionalization at the C3 position, leaving the C2-Cl bond available for subsequent modification.

Predicted Spectroscopic Data

DFT calculations can predict vibrational spectra (IR and Raman) with a high degree of accuracy, aiding in the experimental characterization of the compound.[11][12]

Table 2: Predicted Key Vibrational Frequencies and NMR Chemical Shifts
Spectroscopic DataFunctional Group / AtomPredicted Wavenumber (cm⁻¹) / Chemical Shift (ppm)Notes
FT-IR N-H stretch (amide)3400-3200Typically two bands for a primary amide.
FT-IR C=O stretch (amide)1700-1660Strong, characteristic absorption.
FT-IR / FT-Raman Pyridine ring stretches1600-1400A series of characteristic bands.
FT-IR / FT-Raman C-Cl stretch800-600Can be weak in IR but stronger in Raman.
FT-IR / FT-Raman C-Br stretch650-500Lower frequency than C-Cl stretch.
¹H NMR Aromatic Protons (H5, H6)8.0 - 9.0Deshielded due to the electron-withdrawing nature of the ring and substituents.
¹H NMR Amide Protons (-NH₂)7.5 - 8.5Broad signals, position is solvent-dependent.
¹³C NMR Carbonyl Carbon (C=O)165 - 175Characteristic downfield shift.
¹³C NMR Aromatic Carbons120 - 155Positions influenced by halogen and nitrogen substitution.

Strategic Application in Synthetic and Medicinal Chemistry

The true value of a building block like this compound lies in its potential for creating diverse molecular architectures. Its defined regiochemical reactivity allows for a programmed, stepwise synthesis of more complex molecules.

A plausible synthetic strategy could involve first performing a Suzuki coupling at the more reactive C3-Br position to introduce a new aryl or alkyl group. The resulting 2-chloro-3-substituted isonicotinamide could then undergo a nucleophilic aromatic substitution at the C2 position to introduce an amine, alcohol, or thiol, creating a highly functionalized pyridine core. This core structure could be a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents.

Synthetic_Pathway cluster_step1 Step 1: C3 Functionalization cluster_step2 Step 2: C2 Functionalization start This compound (Starting Material) intermediate1 2-Chloro-3-aryl-isonicotinamide (Intermediate) start->intermediate1 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) final_product 2-Amino-3-aryl-isonicotinamide (Drug Candidate Scaffold) intermediate1->final_product SNAr Reaction (R-NH₂, Base)

Caption: A potential synthetic route exploiting the orthogonal reactivity of this compound.

Conclusion

While direct experimental data on this compound may be sparse in the public literature, a robust theoretical and computational analysis based on well-established principles and data from analogous structures provides a wealth of predictive information. This guide demonstrates that the molecule is a promising and versatile scaffold. Its key features—a highly electron-deficient pyridine ring, an amide functional group for hydrogen bonding, and two halogen atoms with distinct and predictable reactivity—make it an ideal candidate for combinatorial library synthesis and rational drug design. The theoretical framework outlined herein serves as a reliable roadmap for any researcher or drug development professional looking to unlock the synthetic and therapeutic potential of this valuable heterocyclic building block.

References

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Sources

The Untapped Therapeutic Potential of 3-Bromo-2-chloroisonicotinamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Among the vast landscape of pyridine derivatives, those bearing halogen substitutions have garnered significant attention for their often-enhanced biological activities. This technical guide delves into the largely unexplored chemical space of 3-bromo-2-chloroisonicotinamide derivatives. While direct experimental data on this specific scaffold remains limited, this document provides a comprehensive overview of its potential biological activities by drawing parallels with structurally related compounds. We will explore potential anticancer and antimicrobial properties, propose plausible mechanisms of action, and outline detailed experimental protocols for the synthesis and biological evaluation of this promising class of molecules. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to stimulate further investigation into the therapeutic promise of this compound derivatives.

Introduction: The Strategic Importance of Halogenated Pyridines

The introduction of halogen atoms into a pharmacophore can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The unique combination of a bromine atom at the 3-position and a chlorine atom at the 2-position of the isonicotinamide core presents a synthetically accessible yet underexplored scaffold. Isonicotinamides, amides of isonicotinic acid, are themselves a class of compounds with a rich history in drug discovery, most notably represented by the antitubercular drug isoniazid.[4][5] The strategic placement of both bromine and chlorine on the pyridine ring is hypothesized to modulate the electron distribution and steric profile of the molecule, potentially leading to novel interactions with biological targets and unique activity profiles.

This guide will therefore focus on two primary areas of potential biological activity for this compound derivatives: anticancer and antimicrobial applications. This focus is directed by the well-documented activities of other halogenated and non-halogenated nicotinamide and isonicotinamide analogs.[6][7][8]

Postulated Anticancer Activities

Pyridine-based compounds have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[2][6][9] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for tumor growth and survival.[6][10]

Hypothesized Mechanisms of Action

Based on the activities of structurally related pyridine derivatives, several potential anticancer mechanisms can be postulated for this compound derivatives:

  • Kinase Inhibition: Many pyridine-containing molecules act as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.[6] The this compound scaffold could potentially bind to the ATP-binding pocket of various kinases, disrupting their function and downstream signaling cascades crucial for cell proliferation and survival.

  • Induction of Apoptosis: Halogenated organic compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. Derivatives of this compound may trigger apoptosis through various pathways, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9]

  • Cell Cycle Arrest: Some pyridine derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[1] It is plausible that this compound derivatives could induce arrest at specific checkpoints, such as the G2/M phase.[10]

Potential Antimicrobial Applications

The isonicotinamide scaffold is famously associated with antimicrobial activity, primarily due to the success of isoniazid against Mycobacterium tuberculosis.[4][5] The introduction of halogen substituents can further enhance the antimicrobial spectrum and potency.

Predicted Antimicrobial Mechanisms

The antimicrobial potential of this compound derivatives can be inferred from the known mechanisms of related compounds:

  • Inhibition of Cell Wall Synthesis: Isoniazid, after activation, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. While the exact target may differ, it is conceivable that derivatives of this compound could interfere with cell wall biosynthesis in a range of bacteria.

  • Disruption of Cellular Respiration: Some antimicrobial agents exert their effect by disrupting the electron transport chain and cellular respiration. The electrophilic nature of the halogenated pyridine ring might facilitate interactions with key enzymes in these pathways.

  • Enzyme Inhibition: The compounds could act as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways necessary for survival.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through established methods for amide bond formation, starting from the corresponding carboxylic acid or its activated derivatives.

General Synthesis of Isonicotinamides

A common and versatile method for the synthesis of isonicotinamides involves the coupling of isonicotinic acid with a desired amine in the presence of a coupling agent.

Experimental Protocol: Amide Coupling Reaction

  • Activation of Carboxylic Acid: To a solution of 3-bromo-2-chloroisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Biological Evaluation: Protocols and Assays

To investigate the potential biological activities of newly synthesized this compound derivatives, a panel of in vitro assays is essential.

Anticancer Activity Screening

A primary assessment of anticancer potential involves determining the cytotoxic and antiproliferative effects of the compounds on various cancer cell lines.[11][12][13][14][15]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of novel compounds.[16][17][18][19][20] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives is not yet available, valuable insights can be drawn from related halogenated nicotinamides.[3][7]

  • Impact of Halogen Position: The relative positions of the bromine and chlorine atoms are expected to be critical for activity. Variations in this arrangement could significantly alter the electronic and steric properties of the pyridine ring, influencing target binding.

  • Nature of the Amide Substituent: The group attached to the amide nitrogen provides a key point for diversification. Introducing different aliphatic, aromatic, or heterocyclic moieties at this position will likely modulate the compound's lipophilicity, solubility, and potential for additional interactions with the target protein.

Future research should focus on the synthesis of a diverse library of this compound derivatives with systematic variations in the amide substituent. High-throughput screening of these compounds against a broad panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds. Subsequent mechanistic studies on the most active derivatives will then be necessary to elucidate their precise modes of action.

Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the well-established biological activities of related pyridine derivatives, there is a strong rationale for investigating these compounds as potential anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating such research, outlining key hypotheses, synthetic strategies, and detailed experimental protocols. It is our hope that this document will catalyze further exploration of this intriguing class of molecules and ultimately contribute to the discovery of novel therapeutic agents.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow start 3-Bromo-2-chloroisonicotinic Acid coupling Amide Coupling (HATU, DIPEA) start->coupling product This compound Derivative coupling->product amine Primary/Secondary Amine (R-NHR') amine->coupling purification Purification (Column Chromatography) product->purification Screening_Cascade cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening ac1 Primary Cytotoxicity Screening (e.g., MTT Assay) ac2 IC50 Determination ac1->ac2 ac3 Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) ac2->ac3 am1 Primary Susceptibility Testing (e.g., Broth Microdilution) am2 MIC Determination am1->am2 am3 Mechanism of Action Studies am2->am3 start Synthesized Derivatives start->ac1 start->am1

Caption: A proposed cascade for the in vitro biological evaluation of novel derivatives.

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  • Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. (n.d.). Bentham Science. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]

  • Synthesis of some N‐substituted isonicotinamides. (2025). ResearchGate. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

  • Structures of certain pyridine-based approved anticancer drugs, and the... (n.d.). ResearchGate. [Link]

  • Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. (n.d.). Scite.ai. [Link]

  • 2-Chloronicotinamide. (n.d.). PubChem. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]

  • structures of the halogenated compounds and their inhibition on human... (n.d.). ResearchGate. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. (2017). PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2025). ResearchGate. [Link]

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. (2023). PubMed. [Link]

  • Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). NIH. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Structures and biological activities of the nikotinamide N-oxides derivatives. (n.d.). ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-chloroisonicotinamide in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] Within the vast landscape of this reaction, the selective functionalization of dihalogenated heterocycles is of paramount importance for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This compound is a valuable trifunctional building block, presenting two distinct halogen atoms ripe for selective cross-coupling and a carboxamide group for further derivatization.

The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-Br bond, with its lower bond dissociation energy, is more susceptible to oxidative addition by a palladium(0) catalyst, enabling regioselective coupling at the 3-position while preserving the C-Cl bond for subsequent transformations.[2] This inherent selectivity allows for a programmed, stepwise introduction of diverse functionalities onto the pyridine core, making this compound a highly sought-after intermediate in drug discovery.

These application notes provide a comprehensive guide to employing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers to harness the full synthetic potential of this versatile substrate.

Mechanistic Insights: Achieving Regioselectivity

The success of a regioselective Suzuki coupling with this compound hinges on the precise orchestration of the palladium-catalyzed cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition (The Selectivity-Determining Step): The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex into the more reactive C-Br bond of this compound. This step is favored due to the lower bond energy of C-Br compared to C-Cl. The presence of bulky, electron-rich ligands on the palladium center is crucial for promoting this often rate-limiting step, especially with less reactive aryl chlorides.[4]

  • Transmetalation: Following oxidative addition, a base activates the boronic acid, forming a more nucleophilic boronate species.[5][6] This boronate then transfers its organic moiety to the palladium(II) complex, displacing the bromide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent is critical to ensure efficient transmetalation while minimizing side reactions like protodeboronation.[7]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

The presence of the pyridine nitrogen can pose a challenge by coordinating to the palladium catalyst and potentially inhibiting its activity.[4][7] The use of sterically hindered ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), helps to mitigate this issue by creating a bulky steric environment around the metal center.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Regioselective) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Aryl-Pd(II)-R¹(L)₂ Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product 3-R¹-2-chloroisonicotinamide RedElim->Product Substrate This compound Substrate->OxAdd Boronic R¹-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal caption Suzuki coupling of this compound.

Caption: Regioselective Suzuki coupling mechanism.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Regioselective Suzuki Coupling

This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, ligand, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.[2]

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes common conditions that have proven effective for the Suzuki coupling of challenging chloro-heteroaromatic substrates.

Parameter Common Choices Rationale and Key Considerations References
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Preformed Catalysts (e.g., SPhos G3)Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that form the active Pd(0) in situ. Preformed catalysts can offer higher activity and reproducibility.[4][9][10]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are essential for coupling chloropyridines. They accelerate oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.[4][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃Strong, non-nucleophilic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are often highly effective for challenging couplings. The solubility of the base is also a key factor.[5][11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the catalyst.[5][12]
Temperature 80 - 120 °CHigher temperatures are often required to facilitate the oxidative addition to the C-Cl bond, though the C-Br bond will react preferentially at lower temperatures.[4]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow start Low or No Product Formation check_base Is the base strong and soluble enough? start->check_base change_base Switch to a stronger/more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃) check_base->change_base No check_catalyst Is the catalyst/ligand system active? check_base->check_catalyst Yes change_base->check_catalyst change_ligand Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes change_ligand->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_side_reactions Are side products (e.g., protodeboronation) observed? check_temp->check_side_reactions Yes increase_temp->check_side_reactions use_boronic_ester Use a more stable boronic ester (e.g., pinacol ester) or anhydrous conditions check_side_reactions->use_boronic_ester Yes success Successful Coupling check_side_reactions->success No use_boronic_ester->success caption Troubleshooting workflow for Suzuki coupling.

Caption: Troubleshooting workflow for Suzuki coupling.

Common Issues and Solutions:

  • Low Yield: This is often the primary issue.

    • Cause: Ineffective base, catalyst deactivation, or insufficient temperature.

    • Solution: Screen different bases, starting with K₃PO₄ or Cs₂CO₃.[5] Ensure a sufficiently bulky and electron-rich ligand is used to prevent catalyst inhibition by the pyridine nitrogen.[4] Gradually increase the reaction temperature.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom.

    • Cause: This side reaction is often promoted by aqueous basic conditions and can be an issue with certain heteroarylboronic acids.[7]

    • Solution: Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[7] Alternatively, using anhydrous conditions with a base like KF may be effective.[6]

  • Homocoupling: Dimerization of the boronic acid.

    • Cause: Can be promoted by the presence of oxygen.

    • Solution: Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. The inherent difference in reactivity between its C-Br and C-Cl bonds allows for predictable and regioselective Suzuki-Miyaura coupling at the 3-position. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate a diverse array of 3-aryl-2-chloroisonicotinamides, which serve as valuable precursors for further synthetic elaboration in drug discovery and materials science. The protocols and troubleshooting guide provided herein offer a robust framework for the successful application of this important synthetic tool.

References

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Nishida, M., & Tagata, T. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

protocol for nucleophilic aromatic substitution on 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Nucleophilic Aromatic Substitution on 3-Bromo-2-chloroisonicotinamide

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on this compound. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives. This guide moves beyond simple step-by-step instructions to explain the fundamental principles governing the reaction's regioselectivity and provides robust, field-proven protocols for various classes of nucleophiles.

Introduction and Strategic Overview

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems.[1][2] The substrate, this compound, is a highly valuable building block due to its unique electronic and structural features. It possesses an electron-deficient pyridine core, activated by the cumulative electron-withdrawing effects of the ring nitrogen and the C4-carboxamide group. Furthermore, it features two distinct halogen leaving groups at positions C-2 and C-3, presenting a critical challenge and opportunity for regioselective functionalization.

Understanding and controlling which halogen is displaced is paramount for the successful application of this substrate in multi-step synthetic campaigns. This guide will elucidate the factors that dictate this selectivity and provide protocols to exploit it effectively.

The Principle of Regioselectivity: Why the 2-Position Reacts

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The reaction's feasibility and rate are highly dependent on the stability of this intermediate. The more stabilized the negative charge, the lower the activation energy and the faster the reaction.[1]

For this compound, the key to regioselectivity lies in the positions of the leaving groups relative to the electron-withdrawing ring nitrogen and the C4-carboxamide.

  • Attack at C-2 (Displacing Chloride): The C-2 position is ortho to the ring nitrogen and para to the C4-carboxamide. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer complex is delocalized onto the highly electronegative nitrogen atom and the oxygen atom of the carboxamide group. This extensive delocalization provides significant stabilization, creating a low-energy pathway for the reaction.[4]

  • Attack at C-3 (Displacing Bromide): The C-3 position is meta to the ring nitrogen. If a nucleophile were to attack this site, the resulting negative charge could not be delocalized onto the ring nitrogen.[1] This results in a much less stable, higher-energy Meisenheimer complex.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Assemble dry glassware under inert atmosphere B 2. Add solvent and reagents (Base, Nucleophile, Substrate) A->B C 3. Heat/Stir for specified time B->C D 4. Monitor progress (TLC / LC-MS) C->D E 5. Quench reaction D->E F 6. Liquid-liquid extraction E->F G 7. Dry and concentrate organic phase F->G H 8. Flash column chromatography G->H I 9. Characterize pure product (NMR, MS, HRMS) H->I

Sources

Synthesis of Novel Fungicide Candidates from 3-Bromo-2-chloroisonicotinamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Bromo-2-chloroisonicotinamide in Fungicide Discovery

The escalating challenge of fungal resistance to existing treatments necessitates the continuous exploration of novel chemical scaffolds for the development of new, effective fungicides. The pyridine core, a privileged structure in medicinal and agrochemical chemistry, continues to be a focal point of such research. Within this class, this compound emerges as a particularly strategic starting material for the synthesis of novel fungicide candidates. Its unique substitution pattern, featuring a bromine atom at the 3-position and a chlorine atom at the 2-position of the pyridine ring, offers orthogonal reactivity. This allows for selective and sequential functionalization, providing a robust platform for generating diverse libraries of substituted isonicotinamide derivatives.

The chlorine atom at the electron-deficient 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of oxygen, sulfur, and nitrogen nucleophiles. Concurrently, the bromine atom at the 3-position is amenable to various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This dual reactivity profile allows for a modular and convergent approach to synthesizing novel molecules with potential fungicidal properties. This guide provides detailed application notes and step-by-step protocols for the synthesis of two promising classes of fungicide candidates derived from this compound: 2-Aryloxy/Thio-3-bromoisonicotinamides and 3-Amino-2-chloroisonicotinamide Derivatives .

I. Strategic Synthesis of 2-Aryloxy/Thio-3-bromoisonicotinamide Derivatives via Nucleophilic Aromatic Substitution

The introduction of aryloxy and arylthio moieties at the 2-position of the pyridine ring has been shown to impart significant fungicidal activity in related scaffolds. These groups can mimic natural products and interact with key fungal enzymes. The electron-withdrawing nature of the pyridine nitrogen and the amide group activates the 2-position for nucleophilic attack, facilitating the displacement of the chloride ion.

Diagram 1: Synthetic Pathway to 2-Aryloxy/Thio-3-bromoisonicotinamides

G start This compound product1 2-Aryloxy/Thio-3-bromoisonicotinamide start->product1 Nucleophilic Aromatic Substitution (SNAr) reagent1 Aryl-OH or Aryl-SH (e.g., 4-fluorophenol, 2-mercaptobenzothiazole) reagent1->start conditions1 Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or DMSO) Heat conditions1->start

Caption: General workflow for the synthesis of 2-aryloxy/thio-3-bromoisonicotinamides.

Protocol 1: Synthesis of 3-Bromo-2-(4-fluorophenoxy)isonicotinamide

This protocol details the synthesis of a representative 2-aryloxy derivative. The choice of a fluorine-substituted phenol is based on the common observation that fluorination can enhance the metabolic stability and binding affinity of bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add 4-fluorophenol and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Bromo-2-(4-fluorophenoxy)isonicotinamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of 3-Bromo-2-(benzothiazol-2-ylthio)isonicotinamide

This protocol describes the synthesis of a 2-arylthio derivative, incorporating the benzothiazole moiety, which is present in several commercial fungicides and is known to exhibit a broad spectrum of antimicrobial activity.

Materials:

  • This compound (1.0 eq)

  • 2-Mercaptobenzothiazole (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • In a separate flask, dissolve 2-mercaptobenzothiazole in anhydrous THF and add this solution dropwise to the sodium hydride suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiolate salt.

  • Add a solution of this compound in anhydrous THF to the thiolate solution.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-Bromo-2-(benzothiazol-2-ylthio)isonicotinamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Synthesis of 3-Amino-2-chloroisonicotinamide Derivatives via Cross-Coupling Reactions

The bromine at the 3-position of the isonicotinamide ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a diverse range of primary and secondary amines, which are key components of many biologically active molecules. The resulting 3-amino-2-chloroisonicotinamide scaffold can then be further functionalized at the 2-position or used as a final product.

Diagram 2: Synthetic Pathway to 3-Amino-2-chloroisonicotinamide Derivatives

G start This compound product2 3-(R¹R²-amino)-2-chloroisonicotinamide start->product2 Buchwald-Hartwig Amination reagent2 Amine (R¹R²NH) (e.g., Aniline, Morpholine) reagent2->start conditions2 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) conditions2->start

Caption: General workflow for the synthesis of 3-amino-2-chloroisonicotinamide derivatives.

Protocol 3: Synthesis of 2-Chloro-3-(phenylamino)isonicotinamide

This protocol details a typical Buchwald-Hartwig amination reaction to introduce an aniline moiety at the 3-position. Arylamines are common substructures in fungicides.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound, aniline, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

  • Add anhydrous toluene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-Chloro-3-(phenylamino)isonicotinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

III. Quantitative Data Summary

The following table summarizes the expected yields and key characterization data for the synthesized compounds, based on literature precedents for similar reactions.

Compound NameSynthetic RouteKey ReagentsExpected Yield (%)Melting Point (°C)¹H NMR (δ, ppm) Highlights
3-Bromo-2-(4-fluorophenoxy)isonicotinamideSNAr4-Fluorophenol, K₂CO₃70-85155-160Aromatic protons of the pyridine and fluorophenyl rings, amide protons.
3-Bromo-2-(benzothiazol-2-ylthio)isonicotinamideSNAr2-Mercaptobenzothiazole, NaH65-80180-185Aromatic protons of the pyridine and benzothiazole rings, amide protons.
2-Chloro-3-(phenylamino)isonicotinamideBuchwald-HartwigAniline, Pd₂(dba)₃, BINAP, NaOtBu60-75170-175Aromatic protons of the pyridine and phenyl rings, amide and amine protons.

IV. Causality Behind Experimental Choices and Self-Validating Systems

Choice of Reagents and Conditions:

  • Bases: In the SNAr reactions, a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, while a stronger base like sodium hydride is used for the less acidic thiol to ensure complete formation of the nucleophilic thiolate. For the Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.

  • Solvents: Anhydrous polar aprotic solvents like DMF, DMSO, and THF are used to dissolve the reactants and facilitate the ionic intermediates in the SNAr and Buchwald-Hartwig reactions.

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as BINAP is a well-established and highly effective catalyst system for Buchwald-Hartwig aminations, promoting efficient oxidative addition and reductive elimination steps.

Self-Validating Protocols:

Each protocol is designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate a successful reaction.

  • Purification: Column chromatography is a robust method for purifying the crude product, separating it from unreacted starting materials, reagents, and byproducts. The purity of the collected fractions can be assessed by TLC.

  • Spectroscopic Characterization: The structure and purity of the final compounds are unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts and coupling patterns in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, provide definitive proof of the target molecule's identity.

V. Concluding Remarks and Future Directions

The synthetic strategies and detailed protocols provided in this guide offer a solid foundation for the exploration of novel fungicides derived from the versatile building block, this compound. The described SNAr and Buchwald-Hartwig reactions are highly modular, allowing for the synthesis of a large and diverse library of compounds by simply varying the nucleophile or amine coupling partner.

Future work should focus on the synthesis of a broader range of derivatives and the systematic evaluation of their fungicidal activity against a panel of economically important plant pathogens. Structure-activity relationship (SAR) studies on these newly synthesized compounds will provide valuable insights for the rational design of more potent and selective fungicide candidates. The fungicidal activity of 2-thiopyridine derivatives and other substituted pyridines has been documented, providing a strong rationale for the continued investigation of this chemical space.

References

  • Kirby, N. V., et al. (2001). Synthesis and Fungicidal Activity of a Series of Novel Aryloxylepidines. Pest Management Science, 57(9), 844-51. [Link]

  • Jessiman, J. E., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, In Press. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Klimesová, V., et al. (1996). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Archiv der Pharmazie, 329(10), 438-42. [Link]

  • Liu, H. L., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. [Link]

  • Asif, M. (2014). A review on the synthesis and fungicidal activity of pyridine derivatives.
  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Application Notes: 3-Bromo-2-chloroisonicotinamide as a Versatile Precursor for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its electronic properties, ability to engage in hydrogen bonding, and metabolic stability. However, the true potential of a pyridine scaffold is unlocked through precise functionalization. 3-Bromo-2-chloroisonicotinamide emerges as a preeminent building block for this purpose. Its dihalogenated nature, combined with the directing and activating influence of the C4-carboxamide group, provides a powerful platform for programmed, site-selective synthesis. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for the sequential introduction of diverse substituents, enabling the rapid construction of complex, three-dimensional molecules from a single, readily available precursor.

This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for key palladium-catalyzed cross-coupling reactions and insights into the strategic choices that underpin successful synthetic outcomes.

Physicochemical Properties & Safety

PropertyValue
Molecular Formula C₆H₄BrClN₂O
Molecular Weight 235.47 g/mol
Appearance Off-white to light yellow solid
CAS Number 1807123-18-7[1]

Safety and Handling:

This compound should be handled with standard laboratory precautions.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes. Wash hands thoroughly after handling.[2][3] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[2]

Core Principle: Orthogonal Reactivity of C-Br and C-Cl Bonds

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C(3)-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more electron-rich and stronger C(2)-Cl bond. This reactivity gap allows for highly selective functionalization at the C-3 position while leaving the C-2 chlorine atom intact for a subsequent, often more forceful, coupling reaction.

This programmed reactivity enables a divergent synthetic strategy, where a common intermediate can be elaborated into a diverse library of analogues by first varying the substituent at C-3 and then introducing a second point of diversity at C-2.

cluster_0 Differential Reactivity BCIN This compound Step1_Product 3-Substituted-2-chloroisonicotinamide (e.g., Aryl, Alkynyl, Amino) BCIN->Step1_Product  Step 1: Selective C-Br Functionalization (Milder Conditions) Step2_Product 2,3-Disubstituted Isonicotinamide Step1_Product->Step2_Product  Step 2: C-Cl Functionalization (Harsher Conditions or Different Catalyst System)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a high-value, versatile precursor for medicinal chemistry programs. Its well-defined and predictable site-selectivity in cornerstone cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows chemists to efficiently navigate chemical space. By mastering the protocols outlined in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutic agents.

References

  • Peña-López, M., et al. (2007). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. The Journal of Organic Chemistry, 72(13), 4843–4849. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Grokipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Belnome, F., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry – A European Journal, 26(48), 10898-10902. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from Common Organic Chemistry. [Link]

  • Csendes, I., et al. (2012). Buchwald–Hartwig Reactions of Monohaloflavones. Molecules, 17(5), 5435-5448. [Link]

  • Laas, J., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2823-2826. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Al-Said, M. S., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 360-366. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Shinde, G. H., & Sundén, H. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Angewandte Chemie International Edition, 61(51), e202213131. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Notes and Protocols for the Amination of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the selective amination of 3-bromo-2-chloroisonicotinamide, a key heterocyclic building block in medicinal chemistry and materials science. We present a detailed examination of the strategic considerations for achieving regioselective C-N bond formation, focusing on the differential reactivity of the C-Br and C-Cl bonds. This guide furnishes researchers, scientists, and drug development professionals with field-proven protocols for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions. The causality behind experimental choices, self-validating protocols, and in-depth troubleshooting are discussed to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge and Strategic Approach

The functionalization of di-halogenated pyridines, such as this compound, presents a significant synthetic challenge due to the competing reactivity of the two halogen atoms. The ability to selectively introduce an amino group at either the 2- or 3-position is crucial for the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials. The primary methodologies for achieving such transformations are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The choice between these methods, and the specific reaction conditions employed, will dictate the regiochemical outcome of the amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[3] It offers a broad substrate scope, tolerance to various functional groups, and generally milder reaction conditions compared to traditional methods.[2][3] In contrast, the Ullmann condensation is a copper-promoted reaction that is also effective for C-N bond formation, though it often requires higher temperatures.[1]

This guide will explore the application of both methods to this compound, providing a rationale for predicting and controlling the regioselectivity of the amination.

Understanding the Reactivity of this compound

The regioselectivity of the amination of this compound is governed by a combination of electronic and steric factors, as well as the specific catalytic system employed.

  • Electronic Effects: The pyridine nitrogen and the carboxamide group are electron-withdrawing, which activates both the C2 and C3 positions towards nucleophilic attack. The nitro group in a similar system, 2,6-dichloro-3-nitropyridine, has been shown to activate the ortho (C-2) and para (C-6) positions to nucleophilic aromatic substitution (SNAr).[4] While the carboxamide group is less activating than a nitro group, a similar electronic influence is expected.

  • Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[5] This suggests that under these conditions, the C-Br bond at the 3-position would be preferentially cleaved and aminated.

  • Steric Hindrance: The chloro-substituent at the 2-position is ortho to the pyridine nitrogen, which can present some steric hindrance to the incoming nucleophile and the catalyst complex. This may further favor reaction at the less hindered C-3 position.

Based on these principles, a general strategy for selective amination can be devised:

  • For C3-Amination (at the Bromo position): A palladium-catalyzed Buchwald-Hartwig amination is the method of choice due to the higher reactivity of the C-Br bond in the oxidative addition step.[5]

  • For C2-Amination (at the Chloro position): An SNAr reaction, potentially facilitated by copper catalysis (Ullmann-type conditions), may favor substitution at the more electronically activated C2 position, provided the steric hindrance can be overcome.

Experimental Protocols

General Considerations for Reagent and Solvent Purity

The success of both Buchwald-Hartwig and Ullmann-type reactions is highly dependent on the purity of the reagents and the exclusion of oxygen and moisture.

  • Solvents: Anhydrous solvents should be used. It is recommended to use solvents from a solvent purification system or freshly distilled solvents.

  • Reagents: Amines should be of high purity. Liquid amines can be distilled from a suitable drying agent (e.g., KOH) and stored over molecular sieves.[6] Solid amines should be dried under vacuum.

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere of either nitrogen or argon. This is crucial to prevent the oxidation of the palladium(0) catalyst and the phosphine ligands in the Buchwald-Hartwig reaction.[7]

Protocol 1: Selective C3-Amination via Buchwald-Hartwig Reaction

This protocol is designed to selectively aminate the 3-position of this compound.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound235.461.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 235 mg), Xantphos (0.04 mmol, 23 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Reagents: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) to the flask. Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 105 µL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[6]

Causality of Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is a robust system for Buchwald-Hartwig aminations, often providing good yields and tolerating a wide range of functional groups.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions to facilitate the deprotonation of the amine and the formation of the active catalyst.[7]

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions.[7]

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider adding a fresh portion of the catalyst and ligand. Ensure that the reagents and solvent are scrupulously dry.

  • Side Products: The formation of hydrodehalogenation byproducts can sometimes be observed. Using bulky ligands can help to minimize this side reaction.[8]

Protocol 2: Selective C2-Amination via Ullmann-type Reaction

This protocol aims for the selective amination at the 2-position of this compound.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound235.461.01.0
Amine (e.g., Aniline)93.131.51.5
Copper(I) Iodide (CuI)190.450.10.1
L-Proline115.130.20.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Anhydrous Dimethyl Sulfoxide (DMSO)-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 235 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Addition of Reagents: Add the amine (e.g., aniline, 1.5 mmol, 137 µL) and anhydrous DMSO (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and add water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Catalyst System: The CuI/L-proline system is a well-established and effective catalyst for Ullmann-type C-N bond formation, often proceeding under milder conditions than traditional copper-bronze mediated reactions.[9]

  • Base: Potassium carbonate is a common and effective inorganic base for this transformation.

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for Ullmann condensations, as it can solubilize the reagents and tolerate the high reaction temperatures.[1]

Troubleshooting:

  • Low Yield: Ullmann reactions can be sensitive to the specific substrate and amine. If the yield is low, consider screening other copper sources (e.g., Cu₂O), ligands (e.g., phenanthroline), and bases.

  • Mixture of Products: If a mixture of C2 and C3 aminated products is obtained, it may be necessary to adjust the reaction temperature or screen different catalytic systems to improve regioselectivity.

Data Interpretation and Product Characterization

The products of these reactions should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the aminated product and determine the position of amination through analysis of chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the amination of this compound.

experimental_workflow cluster_start Starting Material cluster_c3 C3-Amination cluster_c2 C2-Amination cluster_analysis Analysis & Purification start 3-Bromo-2-chloro- isonicotinamide protocol1 Protocol 1: Buchwald-Hartwig start->protocol1 protocol2 Protocol 2: Ullmann-type start->protocol2 reagents1 Pd₂(dba)₃, Xantphos, NaOtBu, Toluene protocol1->reagents1 Reagents product1 3-Amino-2-chloro- isonicotinamide Derivative reagents1->product1 Yields analysis Work-up & Purification product1->analysis reagents2 CuI, L-Proline, K₂CO₃, DMSO protocol2->reagents2 Reagents product2 3-Bromo-2-amino- isonicotinamide Derivative reagents2->product2 Yields product2->analysis characterization NMR, MS, IR Characterization analysis->characterization

Caption: General experimental workflow for the selective amination of this compound.

Conclusion

The selective amination of this compound is a tractable synthetic problem that can be addressed through the judicious choice of reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination provides a reliable route to C3-aminated products, while copper-catalyzed Ullmann-type reactions offer a potential pathway to C2-aminated derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. Careful attention to reagent purity, inert reaction conditions, and systematic optimization will be key to achieving high yields and selectivities.

References

  • A highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. (n.d.). CatSci Ltd. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Purification of nicotinamide. (1950). Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Production of nicotinamide and isonicotinamide. (1959). Google Patents.
  • Process for the purification of nicotinic acid amide I. (1984). Google Patents.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. (2021). NIH. Retrieved January 20, 2026, from [Link]

  • Purification and comparative properties of isoenzymes of nicotinamide-adenine dinucleotide phosphate-isocitrate dehydrogenase from rat heart and liver. (1969). PubMed. Retrieved January 20, 2026, from [Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

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The Pivotal Role of 3-Bromo-2-chloroisonicotinamide in Agrochemical Innovation: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Agriculture

In the landscape of modern agrochemical research, the pyridine scaffold stands as a cornerstone for the development of novel insecticides, fungicides, and herbicides. Its unique electronic properties and versatile functionalization potential have made it a privileged structure in the design of molecules that interact with specific biological targets in pests and pathogens. Among the vast array of pyridine-based building blocks, 3-Bromo-2-chloroisonicotinamide and its structural isomers represent a particularly valuable class of intermediates. The differential reactivity of the bromine and chlorine substituents, coupled with the reactivity of the carboxamide group, provides a powerful toolkit for the synthetic chemist to construct complex and highly active agrochemical compounds.

This guide provides a detailed exploration of the application of the 3-bromo-2-chloropyridine core in agrochemical synthesis. We will delve into two primary areas of application: its crucial role in the synthesis of blockbuster insecticides of the diamide class, and its potential as a foundational element in the development of next-generation nicotinamide-based fungicides. Through detailed protocols, mechanistic insights, and data-driven examples, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile chemical entity in their own research and development endeavors.

Part 1: A Gateway to Advanced Insecticides - The Synthesis of Chlorantraniliprole

The anthranilic diamide class of insecticides, which includes the blockbuster product chlorantraniliprole, has revolutionized pest control with its potent and selective mode of action. A key building block in the industrial synthesis of chlorantraniliprole is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate, which features the core 3-chloro-2-pyridinyl moiety, is a testament to the importance of the halogenated pyridine scaffold. While not a direct reaction from this compound, the synthesis of this critical intermediate from the closely related 2,3-dichloropyridine is a prime illustration of the synthetic strategies employed for this class of compounds.

Synthesis of the Key Intermediate: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

The industrial synthesis of this key pyrazole intermediate is a multi-step process that begins with 2,3-dichloropyridine.[1] This pathway involves a series of transformations including hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.[1]

Experimental Protocol 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Step 1: Hydrazino-substitution

  • Reaction: 2,3-dichloropyridine is reacted with hydrazine hydrate to yield (3-chloropyridin-2-yl)-hydrazine.[1]

  • Procedure:

    • To a solution of 2,3-dichloropyridine (1 eq) in ethanol, add hydrazine hydrate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 2: Cyclization with Diethyl Maleate

  • Reaction: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base to form the pyrazolidinone ring.[1]

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in ethanol, add (3-chloropyridin-2-yl)-hydrazine (1 eq).

    • Add diethyl maleate (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-16 hours.

    • Neutralize the reaction with a suitable acid and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Step 3: Bromination

  • Reaction: The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide.[1]

  • Procedure:

    • Dissolve the pyrazolidinone intermediate (1 eq) in acetonitrile.

    • Add phosphorus oxybromide (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with ice-water and extract the product.

    • Purify by column chromatography.

Step 4: Oxidation

  • Reaction: The subsequent pyrazoline is oxidized to form the aromatic pyrazole ring.

  • Procedure:

    • Dissolve the brominated pyrazoline (1 eq) in a suitable solvent.

    • Add an oxidizing agent such as potassium persulfate.

    • Heat the reaction mixture, monitoring for completion.

    • Work up the reaction to isolate the oxidized product.

Step 5: Hydrolysis

  • Reaction: The final step is the hydrolysis of the ester to the carboxylic acid.[1]

  • Procedure:

    • Treat the ethyl ester (1 eq) with a base like sodium hydroxide in aqueous methanol.

    • Stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with an acid such as hydrochloric acid to a pH of 2 to precipitate the product.

    • Filter the solid and recrystallize from a suitable solvent like isopropanol to obtain the pure 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Assembly of Chlorantraniliprole

With the key pyrazole intermediate in hand, the final step in the synthesis of chlorantraniliprole is the amide coupling with 2-amino-5-chloro-N,3-dimethylbenzamide.[1] There are two primary approaches for this final coupling: a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[1]

Experimental Protocol 2: Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate

Step 1: Formation of Benzoxazinone

  • Reaction: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating agent or an activating agent like methanesulfonyl chloride.[1]

  • Procedure:

    • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1 eq) and 2-amino-5-chloro-3-methylbenzoic acid (1 eq) in acetonitrile, add a base such as pyridine.

    • Cool the mixture to 0 °C and add methanesulfonyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature until the formation of the benzoxazinone intermediate is complete.

Step 2: Ring-opening with Methylamine

  • Reaction: The benzoxazinone intermediate is then ring-opened with methylamine to yield chlorantraniliprole.

  • Procedure:

    • To the reaction mixture containing the benzoxazinone intermediate, add an aqueous solution of methylamine.

    • Stir at room temperature for 2-4 hours.

    • Extract the chlorantraniliprole with an organic solvent.

    • Purify the crude product by recrystallization to obtain the final product.

Data Summary Table

StepProductTypical YieldPurity
Intermediate Synthesis3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid60-70% (overall)>98%
Final CouplingChlorantraniliprole85-95%>99%

Workflow Diagram

G cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 2,3-Dichloropyridine B Hydrazino-substitution A->B C Cyclization B->C D Bromination C->D E Oxidation D->E F Hydrolysis E->F G 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid F->G I Amide Coupling G->I H 2-amino-5-chloro-N,3-dimethylbenzamide H->I J Chlorantraniliprole I->J

Caption: Synthetic workflow for Chlorantraniliprole.

Part 2: Exploring New Frontiers - Nicotinamide Derivatives as Fungicides

The nicotinamide (vitamin B3) scaffold is not only essential for life but also serves as a versatile template for the development of novel fungicides. A number of commercial and developmental fungicides are based on nicotinamide derivatives. The presence of the bromine and chlorine atoms on the this compound ring provides opportunities for further chemical modification to optimize fungicidal activity.

Representative Synthesis of a Nicotinamide-Based Fungicide

The following protocol outlines a general method for the synthesis of N-aryl nicotinamides, a class of compounds that has shown promising fungicidal activity. This protocol can be adapted for this compound to explore its potential in fungicide discovery.

Experimental Protocol 3: Synthesis of a Representative N-Aryl-3-bromo-2-chloroisonicotinamide

Step 1: Acyl Chloride Formation

  • Reaction: 3-Bromo-2-chloroisonicotinic acid (the carboxylic acid corresponding to the amide) is converted to its more reactive acyl chloride.

  • Procedure:

    • To a suspension of 3-Bromo-2-chloroisonicotinic acid (1 eq) in an inert solvent such as dichloromethane, add a catalytic amount of DMF.

    • Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • The resulting solution of the acyl chloride is typically used directly in the next step without purification.

Step 2: Amide Coupling

  • Reaction: The acyl chloride is reacted with a substituted aniline to form the final N-aryl nicotinamide.

  • Procedure:

    • To a solution of the desired substituted aniline (1 eq) and a base such as triethylamine or pyridine (1.5 eq) in dichloromethane, cool the mixture to 0 °C.

    • Add the solution of the acyl chloride from Step 1 dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl-3-bromo-2-chloroisonicotinamide.

Logical Relationship Diagram

G A 3-Bromo-2-chloroisonicotinic acid B Acyl Chloride Formation (e.g., Oxalyl Chloride) A->B C 3-Bromo-2-chloroisonicotinoyl chloride B->C E Amide Coupling C->E D Substituted Aniline D->E F N-Aryl-3-bromo-2-chloroisonicotinamide (Fungicide Candidate) E->F

Caption: Synthesis of a potential nicotinamide fungicide.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound and its related structures are undeniably valuable intermediates in the synthesis of modern agrochemicals. The well-established routes to potent insecticides like chlorantraniliprole underscore the importance of the halogenated pyridine core. Furthermore, the burgeoning field of nicotinamide-based fungicides presents exciting opportunities for the direct application of this building block in the discovery of new crop protection agents. The synthetic protocols and strategic insights provided in this guide are intended to serve as a practical resource for chemists working at the forefront of agrochemical innovation, empowering them to unlock the full potential of this versatile chemical scaffold.

References

  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved from [Link]

  • TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

Sources

Synthesis of Isonicotinamide-Based Inhibitors Using 3-Bromo-2-chloroisonicotinamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide derivatives are a pivotal class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. They are integral to the development of inhibitors for various enzymes and receptors. Notably, isonicotinamides have been investigated as highly selective and orally active glycogen synthase kinase-3 (GSK-3) inhibitors, which may be beneficial in treating Alzheimer's disease, type II diabetes, and certain cancers.[1] The synthesis of these compounds often relies on strategic functionalization of the pyridine ring. 3-Bromo-2-chloroisonicotinamide serves as a versatile starting material for creating diverse libraries of isonicotinamide-based inhibitors due to the differential reactivity of its halogen substituents.

This guide provides a comprehensive overview and detailed protocols for the synthesis of isonicotinamide-based inhibitors using this compound. We will delve into the principles of selective palladium-catalyzed cross-coupling reactions, offering step-by-step instructions for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic strategies.

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl.[2] This inherent difference allows for the selective functionalization at the 3-position (C-Br bond) while leaving the 2-position (C-Cl bond) intact for subsequent transformations. This sequential approach is invaluable for the construction of complex, multi-substituted isonicotinamide scaffolds.

Materials and Equipment

Reagents and Solvents
  • This compound

  • Aryl or vinyl boronic acids/esters (for Suzuki coupling)

  • Terminal alkynes (for Sonogashira coupling)

  • Primary or secondary amines (for Buchwald-Hartwig amination)

  • Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, BrettPhos-precatalyst)[2][3][4]

  • Phosphine ligands (e.g., PPh₃, Xantphos, BrettPhos)[5]

  • Copper(I) iodide (CuI) (for Sonogashira coupling)

  • Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu, LiHMDS)[3][6]

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene, tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Reagents for workup and purification (e.g., ethyl acetate, hexane, saturated aqueous NH₄Cl, saturated aqueous NaCl, anhydrous Na₂SO₄ or MgSO₄, silica gel)

Equipment
  • Schlenk line or glovebox for inert atmosphere reactions

  • Schlenk flasks or reaction vials with septa

  • Magnetic stirrer hotplates

  • Syringes and needles for reagent transfer

  • Thin-layer chromatography (TLC) plates and visualization system (UV lamp, staining solution)

  • Flash column chromatography system

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS)

  • Nuclear magnetic resonance (NMR) spectrometer

Safety Precautions

General Handling:

  • Always work in a well-ventilated fume hood.[7][8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9][10]

  • Avoid inhalation of dust, fumes, and vapors.[7][8][10]

  • Avoid contact with skin and eyes.[7][9][10] In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling chemicals.[7]

Specific Reagent Hazards:

  • This compound: May cause skin, eye, and respiratory irritation.[7]

  • Palladium Catalysts: Can be toxic and may cause allergic skin reactions.[10]

  • Phosphine Ligands: Many are air-sensitive and pyrophoric. Handle under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.[6]

  • Solvents: Organic solvents are flammable. Keep away from ignition sources.[8]

Experimental Protocols

The following protocols detail the general procedures for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions using this compound. The specific conditions, including catalyst, ligand, base, and temperature, may require optimization depending on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][11][12] This protocol describes the selective coupling at the 3-position of this compound.

Reaction Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, boronic acid, base, and solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas mixture (e.g., Ar sparging) catalyst->degas heat Heat to specified temperature (e.g., 80-100 °C) degas->heat cool Cool to RT heat->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired aryl or vinyl boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Add a deoxygenated solvent system (e.g., 1,4-dioxane/water, 4:1).[3]

  • Purge the flask with argon for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).[3]

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-substituted-2-chloroisonicotinamide.

Mechanistic Insight

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[3][11][12]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[3][11][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.[3][11]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR Transmetalation (R'-B(OH)₂, Base) Product Ar-R' ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][14][15]

Step-by-Step Procedure
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diethylamine, which can also serve as the solvent).[14]

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). The reaction is typically run under mild conditions.[14]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it starts with the oxidative addition of the aryl halide to the Pd(0) complex.[4]

  • Copper Cycle: The copper(I) acetylide is formed by the reaction of the terminal alkyne with the copper(I) salt in the presence of a base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.[15] Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][16][17] This reaction has broad applicability in synthesizing aryl amines.[2]

Step-by-Step Procedure
  • To a dry Schlenk tube or vial in a glovebox, add the palladium precatalyst (e.g., BrettPhos-precatalyst, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOtBu, 2.5 equiv).[2]

  • Add this compound (1.0 equiv).

  • Add anhydrous solvent (e.g., THF or toluene).

  • Add the primary or secondary amine (1.2 equiv).

  • Seal the reaction vessel and heat the mixture with stirring (typically 65-100 °C) for 16-24 hours.[2][6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight

The generally accepted mechanism for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl bromide.[5][16][18]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.[16][18]

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.[5][16][18]

Data Summary and Comparison

The choice of reaction conditions is critical for achieving high yields and selectivity. The following table summarizes typical parameters for the three cross-coupling reactions.

ReactionCatalyst (mol%)LigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)PPh₃K₂CO₃, K₃PO₄1,4-Dioxane/H₂O80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃Et₃N, i-Pr₂NHTHF, DMFRT - 60
Buchwald-Hartwig BrettPhos-precatalyst (2)BrettPhosNaOtBu, LiHMDSToluene, THF65-100

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of isonicotinamide-based inhibitors. By leveraging the differential reactivity of the carbon-halogen bonds, selective functionalization can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute efficient synthetic routes towards novel and potent therapeutic agents. Careful optimization of reaction conditions and adherence to safety protocols are paramount for successful outcomes in the laboratory.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available from: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. Available from: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid - Scite.ai. Available from: [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. Available from: [Link]

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M. Available from: [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

Sources

Topic: A Robust and Scalable Synthesis of 3-Bromo-2-chloroisonicotinamide and its Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The substituted nicotinamide scaffold is a cornerstone in modern medicinal chemistry, with 3-bromo-2-chloroisonicotinamide serving as a highly versatile intermediate for creating diverse compound libraries.[1] Its unique substitution pattern allows for subsequent functionalization at multiple positions, making it invaluable in structure-activity relationship (SAR) studies. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic route, present a detailed, step-by-step protocol for multi-gram synthesis, address critical safety and handling considerations, and outline robust analytical methods for quality control. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product, suitable for downstream applications in drug discovery.

Introduction: The Strategic Importance of Halogenated Nicotinamides

Halogenated pyridine derivatives are critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of halogen atoms, such as chlorine and bromine, on the pyridine ring serves two primary purposes in drug design: they can act as bioisosteres for other functional groups and, more importantly, they provide synthetic handles for further molecular elaboration through cross-coupling reactions. This compound is particularly valuable because the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, stepwise derivatization.

Many existing methods for pyridine halogenation require harsh conditions due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[2][3] The protocol detailed in this note is optimized for scalability, safety, and efficiency, starting from readily available precursors.

Synthetic Strategy and Workflow

The overall strategy involves a two-stage process: first, the synthesis of the key intermediate, 3-bromo-2-chloroisonicotinic acid, followed by its conversion to the target amide. This approach was selected for its reliability and the crystalline nature of the intermediate, which allows for easy purification before the final amidation step.

Diagram 1: Overall Synthetic Workflow

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amidation cluster_2 Stage 3: Derivatization (Examples) 2,5-Dichloropyridine 2,5-Dichloropyridine 3-Bromo-2,5-dichloropyridine 3-Bromo-2,5-dichloropyridine 2,5-Dichloropyridine->3-Bromo-2,5-dichloropyridine Bromination 3-Bromo-2-chloro-5-lithiopyridine 3-Bromo-2-chloro-5-lithiopyridine 3-Bromo-2,5-dichloropyridine->3-Bromo-2-chloro-5-lithiopyridine Halogen-Metal Exchange 3-Bromo-2-chloroisonicotinic_acid 3-Bromo-2-chloroisonicotinic_acid 3-Bromo-2-chloro-5-lithiopyridine->3-Bromo-2-chloroisonicotinic_acid Carboxylation (CO2) Acid_Chloride_Formation Acid_Chloride_Formation 3-Bromo-2-chloroisonicotinic_acid->Acid_Chloride_Formation Activation (e.g., SOCl2) This compound This compound Acid_Chloride_Formation->this compound Amination (NH4OH) Suzuki_Coupling Suzuki_Coupling This compound->Suzuki_Coupling Arylboronic Acid, Pd Catalyst Buchwald-Hartwig_Amination Buchwald-Hartwig_Amination This compound->Buchwald-Hartwig_Amination Amine, Pd Catalyst

Caption: High-level workflow from starting material to final product and subsequent derivatization.

Part I: Scale-Up Protocol for 3-Bromo-2-chloroisonicotinic acid

This protocol details the synthesis of the key carboxylic acid intermediate. The chosen route involves a regioselective bromination followed by a halogen-metal exchange and carboxylation.

Reaction Scheme: 2,5-Dichloropyridine → 3-Bromo-2,5-dichloropyridine → 3-Bromo-2-chloroisonicotinic acid

Materials and Equipment:

  • 10 L jacketed glass reactor with mechanical overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Cannula and syringe pump for controlled liquid addition.

  • Dry ice/acetone bath.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemically resistant gloves (butyl rubber recommended).[4]

Reagents:

  • 2,5-Dichloropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine solution

Detailed Protocol (1.0 mol Scale):

  • Bromination:

    • Charge the 10 L reactor with 2,5-dichloropyridine (148.0 g, 1.0 mol) and concentrated sulfuric acid (1.0 L).

    • Cool the mixture to 0-5 °C using a circulating chiller.

    • Add N-Bromosuccinimide (NBS) (186.9 g, 1.05 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The causality here is that slow addition prevents a dangerous exotherm.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by HPLC.

    • Carefully pour the reaction mixture onto crushed ice (5 kg) in a separate large vessel with vigorous stirring.

    • Neutralize the acidic solution by slowly adding 50% w/v sodium hydroxide solution until the pH reaches ~7-8. This step is highly exothermic and must be performed slowly with efficient cooling.

    • Extract the aqueous slurry with ethyl acetate (3 x 1 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-2,5-dichloropyridine.

  • Carboxylation:

    • CAUTION: This step involves pyrophoric n-BuLi and must be conducted under a strict inert (nitrogen) atmosphere with anhydrous solvents.

    • Set up the 10 L reactor for low-temperature reaction. Add the crude 3-bromo-2,5-dichloropyridine (assuming ~220 g, ~0.97 mol) and dry THF (4.0 L).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 400 mL, 1.0 mol) via syringe pump over 2 hours, maintaining the internal temperature below -70 °C. A faster addition can lead to side reactions and reduced yield.

    • Stir the resulting dark solution at -78 °C for an additional 1 hour to ensure complete halogen-metal exchange.

    • In a separate vessel, crush a large excess of dry ice (~2 kg) into a coarse powder.

    • Quench the reaction by slowly transferring the lithiated intermediate solution via cannula onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.

    • Add water (2 L) to the mixture and stir until all solids dissolve. Transfer the solution to a separatory funnel and remove the organic layer.

    • Wash the aqueous layer with ethyl acetate (1 L) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate of 3-bromo-2-chloroisonicotinic acid will form.

    • Collect the solid by filtration, wash with cold water (2 x 500 mL), and dry under vacuum at 50 °C to a constant weight.

Part II: Protocol for this compound

This stage converts the carboxylic acid intermediate to the final target amide via an acid chloride intermediate.

Reaction Scheme: 3-Bromo-2-chloroisonicotinic acid → 3-Bromo-2-chloroisonicotinoyl chloride → this compound

Reagents:

  • 3-Bromo-2-chloroisonicotinic acid (from Part I)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Dichloromethane (DCM)

Detailed Protocol (0.5 mol Scale):

  • Acid Chloride Formation:

    • In a 2 L flask equipped with a reflux condenser and gas scrubber (to trap HCl and SO₂), suspend 3-bromo-2-chloroisonicotinic acid (118.2 g, 0.5 mol) in toluene (500 mL).

    • Add thionyl chloride (55 mL, 0.75 mol) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3-bromo-2-chloroisonicotinoyl chloride is a yellow solid/oil and is used immediately in the next step without further purification.

  • Amidation:

    • CAUTION: This step is highly exothermic and generates ammonia gas. Perform in a well-ventilated fume hood.

    • Dissolve the crude acid chloride in dichloromethane (500 mL) and cool the solution to 0 °C in an ice bath.

    • In a separate vessel, prepare a cold solution of ammonium hydroxide (500 mL).

    • Add the acid chloride solution dropwise to the vigorously stirred ammonium hydroxide solution over 1 hour, ensuring the temperature remains below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

    • Combine all organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white to off-white solid.

Process Safety and Optimization

Scaling up chemical reactions introduces challenges not present at the lab bench. Safety and control are paramount.

  • Hazard Management: Pyridine-based compounds can be harmful if swallowed, inhaled, or in contact with skin.[5][6] Thionyl chloride is corrosive and reacts violently with water. n-Butyllithium is pyrophoric. All operations must be conducted in a well-ventilated area, with appropriate PPE and emergency quench/spill kits available.[7][8]

  • Thermal Control: The neutralization, carboxylation quenching, and amidation steps are all significantly exothermic. A jacketed reactor with a powerful cooling system is essential for temperature control to prevent runaway reactions and minimize side-product formation.

  • Inert Atmosphere: The use of n-BuLi mandates a scrupulously dry, oxygen-free environment to prevent degradation of the reagent and ensure high yields.

Diagram 2: Critical Process Parameter (CPP) Interdependencies

cluster_cpp Critical Process Parameters (CPPs) cluster_kqa Key Quality Attributes (KQAs) Temp Temperature Yield Yield Temp->Yield - Low T favors desired rxn - High T causes side products Safety Process Safety Temp->Safety - Controls exotherms AdditionRate Reagent Addition Rate AdditionRate->Temp Purity Purity AdditionRate->Purity - Slow addition minimizes localized excess reagent Stoichiometry Stoichiometry (n-BuLi) Stoichiometry->Yield - Insufficient n-BuLi leads to incomplete reaction - Excess can cause over-lithiation Stoichiometry->Purity QuenchMethod Quench Method QuenchMethod->Yield - Efficient CO2 trapping is key

Caption: Relationship between critical process parameters and key outcomes in the carboxylation step.

Analytical Characterization and Data

Rigorous analytical testing ensures the identity and purity of the synthesized material.

  • In-Process Controls (IPCs): Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of starting material and the appearance of the product at each stage.

  • Final Product QC: The final, purified this compound should be characterized by HPLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Typical Analytical Data for this compound

TestSpecificationTypical Result
Appearance White to off-white solidConforms
HPLC Purity ≥ 98.0% (AUC)99.2%
¹H NMR Conforms to structureδ (DMSO-d₆): 8.55 (s, 1H), 8.31 (s, 1H), 8.18 (s, 1H)
Mass Spec (ESI+) [M+H]⁺ = 234.9/236.9m/z = 234.9
Melting Point Report value165-168 °C

Note: NMR shifts are approximate and can vary based on solvent and concentration.

The purity of nicotinamide derivatives can be reliably determined using reverse-phase HPLC with a C18 column and a PDA detector, typically monitoring at around 261 nm.[9][10] A mobile phase consisting of a phosphate buffer and methanol or acetonitrile is commonly employed.[9]

Conclusion

This application note provides a validated and scalable protocol for the synthesis of this compound, a key building block for pharmaceutical discovery. By understanding the rationale behind the synthetic strategy, adhering to the detailed procedures, and paying close attention to the outlined safety and process control parameters, research and development teams can confidently produce this valuable intermediate in high yield and purity.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). PYRIDINE 98% - (For Synthesis) MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Retrieved from [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 1: By Cyclocondensation. Retrieved from [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Retrieved from [Link]

  • PubMed. (n.d.). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Retrieved from [Link]

  • Vietnam Journal of Food Control (VJFC). (n.d.). Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2742479A - Halogenation of pyridines.
  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity evaluation of nicotinamide mononucleotide (NMN) separated by SEC.... Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CA1126276A - Halogenation of pyridine compounds.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • PubMed. (2006, July 1). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3-bromo derivatives of flavones | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PMC - NIH. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • ResearchGate. (2017, September 16). (PDF) Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools. Retrieved from [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 3-Bromo-2-chloroisonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-2-chloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of this compound, a key building block in pharmaceutical development. It addresses common experimental challenges through detailed protocols, troubleshooting FAQs, and optimization strategies, ensuring a reliable and efficient synthetic process.

Synthesis Overview

The synthesis of this compound is typically a multi-step process starting from 2-Chloro-3-bromo-4-methylpyridine. The core transformation involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an acid chloride, and finally, amidation to yield the target compound. Each step presents unique challenges that require careful control of reaction conditions.

Overall Reaction Pathway

Synthesis_Pathway A 2-Chloro-3-bromo- 4-methylpyridine B 3-Bromo-2-chloro- isonicotinic Acid A->B 1. Oxidation (KMnO4) C 3-Bromo-2-chloro- isonicotinoyl Chloride B->C 2. Chlorination (SOCl2) D 3-Bromo-2-chloro- isonicotinamide C->D 3. Amidation (NH4OH)

Caption: General synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-chloroisonicotinic Acid (Intermediate B)

This step involves the oxidation of the 4-methyl group of the pyridine ring. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation, but the reaction requires careful temperature management to prevent decomposition.

Protocol:

  • To a solution of 2-Chloro-3-bromo-4-methylpyridine (1.0 equiv) in water, add potassium permanganate (KMnO₄, ~3.0 equiv) portion-wise.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-Bromo-2-chloroisonicotinic acid.

Step 2 & 3: Synthesis of this compound (Final Product D)

This two-part step involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then immediately reacted with an ammonia source.

Protocol:

  • Suspend the 3-Bromo-2-chloroisonicotinic acid (1.0 equiv) in a suitable solvent such as toluene or dichloromethane.

  • Add thionyl chloride (SOCl₂, ~1.5-2.0 equiv) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • Heat the mixture to a gentle reflux (approx. 50-60 °C) for 2-4 hours until the evolution of gas ceases and a clear solution is formed.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. This yields the crude 3-Bromo-2-chloroisonicotinoyl chloride.

  • Caution: The crude acid chloride is moisture-sensitive. Immediately dissolve it in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.

  • Cool the acid chloride solution in an ice bath (0-5 °C).

  • Add concentrated aqueous ammonia (NH₄OH, ~3.0-5.0 equiv) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Oxidation Step (Stage 1)
  • Q1: The oxidation reaction is very slow or stalls completely. What could be the issue?

    • A1: This can be due to several factors:

      • Insufficient Oxidant: Ensure at least 3 molar equivalents of KMnO₄ are used. The quality of the permanganate can also affect reactivity.

      • Low Temperature: The oxidation of an electron-deficient pyridine ring requires significant thermal energy. Ensure the reaction is maintained at a vigorous reflux.

      • Poor Solubility: While the reaction is typically run in water, poor solubility of the starting material can sometimes limit the reaction rate. Ensure vigorous stirring.

  • Q2: The yield of the carboxylic acid is low, and I observe a lot of dark, insoluble material (other than MnO₂). Why?

    • A2: This often indicates product degradation. Over-heating or prolonged reaction times can cause the pyridine ring to decompose under strong oxidizing conditions. Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.[2]

Amidation Step (Stages 2 & 3)
  • Q3: My final product is impure and shows unreacted carboxylic acid. What went wrong?

    • A3: This points to an incomplete conversion of the carboxylic acid to the acid chloride.

      • Insufficient Thionyl Chloride: Ensure a molar excess of SOCl₂ is used to drive the reaction to completion.

      • Inadequate Reaction Time/Temperature: The conversion to the acid chloride may require gentle heating. Monitor the reaction until gas evolution stops.

      • Moisture Contamination: Thionyl chloride and the resulting acid chloride are highly reactive with water. Ensure all glassware is oven-dried and anhydrous solvents are used.

  • Q4: The amidation reaction resulted in a low yield and a sticky or oily product instead of a clean precipitate. What is the cause?

    • A4: This can happen for a few reasons:

      • Excessive Temperature During Ammonia Addition: The reaction between the acid chloride and ammonia is highly exothermic. If the temperature is not controlled (kept at 0-5 °C), side reactions can occur, leading to impurity formation.

      • Insufficient Ammonia: Ensure a sufficient excess of aqueous ammonia is used to react with all the acid chloride and neutralize the HCl byproduct.

      • Impure Acid Chloride: If the crude acid chloride was not properly dried of excess SOCl₂, side reactions with ammonia can lead to complex impurities.

Purification
  • Q5: How can I best purify the final this compound?

    • A5: The primary methods for purification are crystallization and column chromatography.

      • Crystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems to try include ethanol/water, isopropanol, or ethyl acetate.[3]

      • Column Chromatography: If crystallization is ineffective due to similarly polar impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.[4]

Optimization of Reaction Conditions

Optimizing reaction parameters is critical for improving yield, purity, and scalability.

Table 1: Key Parameter Optimization
ParameterStandard ConditionOptimization Strategy & Rationale
Oxidation Temp. 90-100 °CStrategy: Maintain temperature just at reflux. Rationale: Avoids thermal decomposition of the product while ensuring sufficient energy for C-H activation.
SOCl₂ Equiv. 1.5 - 2.0Strategy: Increase to 2.5 equiv. Rationale: Ensures complete conversion of the carboxylic acid, which is crucial for a clean amidation step.
Amidation Temp. 0-5 °CStrategy: Maintain temperature strictly below 5 °C during addition. Rationale: Minimizes the formation of byproducts from this highly exothermic reaction.
Purification Water WashStrategy: Slurry the crude product in hot ethanol or isopropanol, then cool to crystallize. Rationale: More effective at removing inorganic salts and polar organic impurities than a simple water wash.[2]
Troubleshooting Logic Flow

Troubleshooting_Flow cluster_oxidation Stage 1: Oxidation cluster_amidation Stages 2 & 3: Amidation A Low Yield of Acid? B Check KMnO4 Stoichiometry (≥3 equiv) A->B Incomplete Reaction D Monitor by TLC/HPLC to Avoid Degradation A->D Product Degradation C Ensure Vigorous Reflux (90-100°C) B->C E Impure Final Product? F Use Anhydrous Conditions for Acid Chloride Formation E->F Moisture Contamination G Control Temp During NH4OH Addition (0-5°C) E->G Side Reactions I Verify Complete Conversion to Acid Chloride E->I Unreacted Acid H Ensure Excess NH4OH (≥3 equiv) G->H

Caption: Decision tree for troubleshooting common synthesis issues.

Safety Precautions

  • Potassium Permanganate (KMnO₄): Strong oxidizer. Avoid contact with combustible materials.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrochloric Acid (HCl) & Aqueous Ammonia (NH₄OH): Corrosive. Handle with care in a fume hood. The amidation step is highly exothermic and can cause splashing if addition is too rapid.

References

  • BenchChem. (2025). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide. [Online PDF].
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. [Online PDF].
  • Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127. Available at: [Link]

  • Kłossowski, S., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(11), 3123. Available at: [Link]

Sources

Technical Support Center: 3-Bromo-2-chloroisonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-bromo-2-chloroisonicotinamide?

The reactivity of this compound is dominated by its two halogen substituents. The preferred site of reaction is dictated by the reaction mechanism employed:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive. This is attributed to its lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, making the oxidative addition of the palladium catalyst to the C-Br bond the more favorable kinetic pathway.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The carbon-chlorine (C-Cl) bond at the 2-position is the more reactive site. The electron-withdrawing nature of the pyridine nitrogen activates the adjacent C2 position towards nucleophilic attack.[2][3]

Q2: What are the most common palladium-catalyzed reactions performed with this substrate?

The most prevalent applications involve leveraging the reactivity of the C-Br bond for:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds.[4]

  • Sonogashira Coupling: To introduce alkyne functionalities.

Q3: Can the isonicotinamide functional group interfere with my reaction?

Yes, the amide group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[5] This can lead to the formation of the corresponding carboxylic acid, which may complicate purification and reduce the yield of the desired product. Careful selection of the base and reaction temperature is crucial to mitigate this side reaction.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My Suzuki-Miyaura coupling reaction is producing a significant amount of a homocoupled biaryl byproduct derived from my boronic acid.
  • What is happening? Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl. This byproduct consumes your boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[4]

  • Why is it happening? The primary causes of boronic acid homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[2]

  • How can I fix it?

    • Rigorous Exclusion of Oxygen: Ensure your reaction vessel and solvents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Choice: Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the initial concentration of Pd(II). If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions promote its efficient in-situ reduction to Pd(0).

    • Reaction Parameter Optimization: The choice of ligand, base, and temperature can influence the relative rates of cross-coupling versus homocoupling. Experiment with different conditions to find the optimal balance for your specific substrates.

Troubleshooting Workflow for Homocoupling in Suzuki Reactions

start High Homocoupling Observed check_atmosphere Is the reaction atmosphere strictly inert? start->check_atmosphere degas Thoroughly degas solvents and sparge with Ar/N2 check_atmosphere->degas No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst pd0_source Use a Pd(0) precatalyst (e.g., Pd(PPh3)4) check_catalyst->pd0_source Pd(II) optimize_conditions Optimize reaction parameters (ligand, base, temp) check_catalyst->optimize_conditions Pd(0) pd0_source->optimize_conditions pd2_source Ensure efficient in-situ reduction of Pd(II) resolution Reduced Homocoupling optimize_conditions->resolution

Caption: A logical workflow for diagnosing and resolving excessive homocoupling in Suzuki-Miyaura reactions.

Issue 2: I am observing a significant amount of 2-chloroisonicotinamide in my reaction mixture.
  • What is happening? This byproduct is the result of hydrodehalogenation (or reductive dehalogenation), where the bromine atom at the 3-position is replaced by a hydrogen atom.

  • Why is it happening? Hydrodehalogenation can occur through several pathways in palladium-catalyzed reactions. It is often promoted by the presence of a hydride source, which can be generated from solvents (like alcohols), amines, or even the boronic acid reagent under certain conditions. In Buchwald-Hartwig aminations, a competing pathway to reductive elimination is β-hydride elimination from the palladium-amido complex, which also leads to the dehalogenated arene.[4]

  • How can I fix it?

    • Choice of Solvent: Avoid using alcohol solvents if dehalogenation is a significant issue, as they can act as hydride donors. Aprotic solvents like toluene, dioxane, or DMF are generally preferred.

    • Ligand Selection: The choice of phosphine ligand can significantly impact the rate of reductive elimination versus competing side reactions. For Buchwald-Hartwig aminations, bulky, electron-rich ligands such as XPhos or RuPhos can promote the desired C-N bond formation and suppress hydrodehalogenation.

    • Base Selection: The nature and strength of the base can influence the reaction pathway. For Suzuki reactions, using a weaker base like K₂CO₃ or Cs₂CO₃ may be beneficial. For Buchwald-Hartwig reactions, a non-nucleophilic, sterically hindered base like sodium tert-butoxide or LHMDS is often required, but its concentration should be carefully optimized.

Issue 3: My reaction is sluggish, and I recover a large amount of unreacted this compound, even after extended reaction times.
  • What is happening? The catalytic cycle is not turning over efficiently, leading to incomplete conversion of your starting material.

  • Why is it happening? This can be due to several factors:

    • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxygen or by the formation of inactive palladium species. The pyridine nitrogen in the substrate can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]

    • Suboptimal Reaction Conditions: The chosen temperature, solvent, base, or ligand may not be suitable for this specific transformation. The C-Br bond, while more reactive than the C-Cl bond, still requires sufficient energy and an appropriate catalytic system to undergo oxidative addition.

    • Poor Reagent Quality: Impurities in your reagents or solvents (e.g., water in a supposedly anhydrous reaction) can interfere with the reaction.

  • How can I fix it?

    • Optimize Catalyst System:

      • Ligand: For Suzuki couplings, ligands like SPhos or XPhos can be more effective than PPh₃ for heteroaromatic substrates. For Buchwald-Hartwig aminations, specialized ligands are often necessary.[6]

      • Catalyst Loading: A modest increase in catalyst and ligand loading (e.g., from 1 mol% to 3 mol%) may be beneficial.

    • Increase Temperature: Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

    • Verify Reagent and Solvent Quality: Use freshly distilled or purchased anhydrous solvents. Ensure your boronic acid or amine is of high purity.

Selective Functionalization Workflow

start This compound reaction_choice Choose Reaction Type start->reaction_choice suzuki Suzuki Coupling (Pd catalyst, Boronic Acid, Base) reaction_choice->suzuki C-C Bond buchwald Buchwald-Hartwig (Pd catalyst, Amine, Base) reaction_choice->buchwald C-N Bond snar SNAr (Nucleophile, e.g., Amine, Alcohol) reaction_choice->snar C-Nu Bond product_3_sub 3-Substituted-2-chloroisonicotinamide suzuki->product_3_sub buchwald->product_3_sub product_2_sub 3-Bromo-2-substituted-isonicotinamide snar->product_2_sub

Caption: Decision tree for the selective functionalization of this compound based on the desired transformation.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates is highly recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is designed to selectively form a C-C bond at the C-Br position.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-3 Position

This protocol facilitates the selective formation of a C-N bond at the C-Br position.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous toluene, degassed

  • Anhydrous reaction vessel (e.g., sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried sealed tube.

  • Add this compound and the degassed anhydrous toluene.

  • Finally, add the amine.

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Summary of Common Byproducts and Mitigation Strategies

ByproductCommon Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of O₂, excess Pd(II)Rigorously degas solvents, use Pd(0) precatalyst, optimize base and temperature.
Hydrodehalogenation Hydride sources (e.g., alcohol solvents), β-hydride eliminationUse aprotic solvents, select appropriate ligands (e.g., XPhos), optimize base.
Amide Hydrolysis Strong base, high temperature, excess waterUse a milder base if possible (e.g., K₂CO₃ for Suzuki), minimize reaction time and temperature, use anhydrous conditions.
Low Conversion Catalyst deactivation, suboptimal conditionsIncrease catalyst/ligand loading, increase temperature, use high-purity reagents and anhydrous solvents.

References

  • BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • ResearchGate. (2022). Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid.
  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
  • ResearchGate. (2004). Synthesis of some N‐substituted isonicotinamides.
  • Chalmers University of Technology. (2022).
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine 98.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.
  • PubMed. (2006).
  • Fisher Scientific. (n.d.).
  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ResearchGate. (2014). Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl)
  • YouTube. (2021).
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • ResearchGate. (2014).
  • ResearchGate. (2019). Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction.
  • Atlantis Press. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2019).
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin.
  • National Institutes of Health. (2022).

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purification techniques for crude 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 3-Bromo-2-chloroisonicotinamide

Welcome to the technical support resource for the purification of this compound (CAS: 1804383-86-5). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving excellent purity is critical, as residual starting materials or byproducts can interfere with subsequent synthetic steps, biological assays, or final drug substance quality.

This document moves beyond simple protocols to provide in-depth troubleshooting and practical FAQs, grounded in the principles of separation science. We will explore the causality behind experimental choices to empower you to adapt and optimize these methods for your specific crude material.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My column chromatography separation is poor. The desired product is co-eluting with a major impurity. What should I do?

Answer:

Co-elution is a frequent challenge when impurities have similar polarity to the target compound. The primary goal is to increase the difference in retention factors (ΔRf) between your product and the contaminant.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase Polarity: The eluent is likely too polar, causing all components to travel up the column too quickly and close together.

    • Solution: Decrease the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system (e.g., 7:3 Hexane:EtOAc), try shifting to 8:2 or 9:1. The goal for optimal separation on a column is to have the Rf of the target compound around 0.2-0.3 on the TLC plate.[1][2] This provides a larger separation window between it and other components.

  • Standard Silica Gel Limitations: For impurities that are very close in polarity, standard silica gel may not provide sufficient resolving power.

    • Solution: Consider using a different stationary phase. If the impurity has accessible aromatic rings, a silver nitrate-impregnated silica gel can sometimes improve separation through π-π stacking interactions. Alternatively, using a finer mesh silica gel (e.g., >400 mesh) can increase the surface area and improve resolution, though it will require higher pressure to run.

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.

    • Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading saturates the stationary phase, leading to broad, overlapping bands. Reduce the amount of sample loaded or increase the column size.

Workflow for Optimizing Column Chromatography

start Problem: Poor Separation (Co-elution) check_rf Analyze TLC: Is Product Rf > 0.4? start->check_rf adjust_solvent Decrease Solvent Polarity (e.g., increase % Hexane) check_rf->adjust_solvent Yes check_loading Is the column overloaded? (Sample:Silica > 1:50) check_rf->check_loading No target_rf Aim for Product Rf ≈ 0.2-0.3 adjust_solvent->target_rf final_solution Run Optimized Column target_rf->final_solution reduce_load Decrease Sample Load or Increase Column Size check_loading->reduce_load Yes check_streaking Is there streaking on TLC? check_loading->check_streaking No reduce_load->final_solution add_modifier Add Modifier to Eluent (e.g., 0.5% Acetic Acid or TEA) check_streaking->add_modifier Yes (Acidic/Basic Impurity) check_streaking->final_solution No add_modifier->final_solution

Caption: Troubleshooting flowchart for poor column chromatography separation.

Question 2: After recrystallization, my product oiled out instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often traps impurities.

Probable Causes & Solutions:

  • Solution Cooled Too Rapidly: Dropping the temperature too quickly can cause the compound to crash out of solution as a supercooled liquid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary. Once at room temperature, then transfer it to an ice bath or refrigerator to maximize yield. Slow cooling is crucial for forming a stable crystal lattice.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent or solvent system with a lower boiling point. Check the melting point of this compound and ensure your solvent's boiling point is well below it.

  • Presence of Impurities: High levels of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: If the crude material is very impure, recrystallization may not be the best first step. First, perform a quick filtration through a small plug of silica gel to remove baseline impurities, and then attempt the recrystallization.[3] Alternatively, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. This controlled precipitation can often induce crystallization.

Question 3: My final yield is very low after purification. Where could I have lost my product?

Answer:

Low recovery is a common issue that can often be traced back to several steps in the purification workflow.

Probable Causes & Solutions:

  • During Recrystallization:

    • Cause: Using too much solvent, causing a significant amount of product to remain in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After filtering the cold crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling, though this second crop will likely be less pure.

  • During Column Chromatography:

    • Cause A: The product is still on the column. This can happen if the eluent is not polar enough to move the compound effectively.

    • Solution A: After you believe all the product has been collected, "flush" the column with a much more polar solvent (e.g., 100% Ethyl Acetate or even 5% Methanol in DCM) and check these fractions by TLC.

    • Cause B: The product was adsorbed irreversibly onto the silica gel. This is more common with very polar compounds, especially amines.

    • Solution B: While this compound is not a strong base, residual acidic starting materials could cause issues. Pre-treating the silica gel with a small amount of triethylamine in the slurry can sometimes mitigate this.[2]

  • During Workup/Transfers:

    • Cause: Multiple transfer steps between flasks, incomplete extraction from aqueous layers, or leaving product behind on filter paper.

    • Solution: Be meticulous. Ensure you rinse all glassware with the mobile phase or solvent to recover all material. When performing extractions, ensure the organic layer is fully separated and consider a back-extraction of the aqueous layer to recover any dissolved product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

Based on common synthetic routes, such as the diazotization of 3-amino-2-chloropyridine, you should anticipate the following impurities[4]:

  • Unreacted Starting Materials: Primarily 3-amino-2-chloropyridine.

  • Byproducts of Diazotization: Phenolic species (e.g., 3-hydroxy-2-chloroisonicotinamide) if water attacks the diazonium salt.

  • Over-halogenated or Isomeric Products: Depending on the specificity of the halogenation step, you might see di-brominated species or isomers.

  • Residual Reagents and Solvents: Reagents used in the synthesis (e.g., NBS, hydrobromic acid) and reaction solvents.[5][6]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the purity and nature of your crude material. Use the following decision tree:

start Analyze Crude Material by TLC/¹H NMR decision What is the impurity profile? start->decision case1 One major product spot, minor baseline or solvent front impurities. decision->case1 case2 Multiple spots close to product Rf or significant streaking. decision->case2 recryst Recrystallization is Ideal (Fast & Scalable) case1->recryst chrom Column Chromatography Required (High Resolving Power) case2->chrom

Caption: Decision tree for selecting a purification method.

  • Choose Recrystallization when your crude product is relatively clean (>85-90% pure) and the impurities have significantly different solubility profiles. It is faster, more economical, and generally easier to scale up.

  • Choose Column Chromatography when you have a complex mixture of byproducts with polarities similar to your desired compound. It offers superior separation power for difficult mixtures.[7][8]

Q3: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A Hexane/Ethyl Acetate mixture is an excellent starting point for compounds of moderate polarity like this compound.

  • Initial Test: Begin with a 7:3 mixture of Hexane:Ethyl Acetate.

  • Optimization Goal: Adjust the ratio until the Rf value of your product is between 0.2 and 0.3.[1]

    • If the spot is too high (Rf > 0.4), decrease the polarity by increasing the proportion of hexane (e.g., 8:2 or 9:1).

    • If the spot is too low (Rf < 0.2), increase the polarity by increasing the proportion of ethyl acetate (e.g., 6:4 or 1:1).

Q4: What are the critical safety precautions for handling this compound and its purification solvents?

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Information: 3-Bromo-2-chloroisonicotinic acid, a related precursor, is listed as harmful if swallowed and causes skin and serious eye irritation. Assume the amide derivative has similar or greater toxicity. Halogenated pyridines can be irritants and sensitizers.[9]

  • Solvent Safety: Be aware of the flammability and toxicity of solvents like hexanes, ethyl acetate, and dichloromethane. Avoid heat sources and ensure proper waste disposal.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Solvent Pair (Ethanol/Water)

This protocol is effective when the crude material is of moderate to high purity.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot and stirring, add deionized water dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is designed for purifying complex mixtures where recrystallization is ineffective.

  • TLC Optimization: First, determine the optimal eluent system using TLC as described in the FAQ section. A Hexane:EtOAc system is recommended. An Rf of ~0.25 is ideal.[1]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a ~1 cm layer of sand.[10]

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:EtOAc). Use approximately 50 g of silica for every 1 g of crude material.

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[8]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[1][8]

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a ~1 cm layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Apply gentle air or nitrogen pressure to the top to achieve a steady flow rate (flash chromatography).

    • Collect the eluent in fractions (e.g., in test tubes, collecting 10-20 mL per fraction).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Section 4: Data Summary

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar component of chromatography eluent
Dichloromethane (DCM)3.140Good for dissolving samples for column loading
Ethyl Acetate (EtOAc)4.477Polar component of chromatography eluent
Acetone5.156Recrystallization solvent; sample dissolution
Ethanol5.278Good solvent for recrystallization
Water10.2100Anti-solvent for recrystallization (solvent-pair)

References

  • Chemsrc. (2024). 3-Amino-2-bromo-6-chloro-N-methylisonicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloropyridine. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • KeckScience. (2019, October 16). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]

  • Li, S., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4889. Retrieved from [Link]

  • CU Boulder Organic Chemistry. (2018, September 23). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Sonam Kaloniya. (2022, November 26). Column Chromatography by Sonam Kaloniya || IITBBS || Leipzig Germany [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 3-bromo-2-chloroisonicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Methyl 2-(3-methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496949A - Preparation method of 3-bromophthalide.
  • Kestur, U. S., et al. (2014). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 38(8). Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 3-bromo-2-chloroisonicotinamide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, particularly for creating carbon-carbon bonds essential in pharmaceutical manufacturing.[1][2][3] However, the unique electronic and steric properties of heteroaromatic halides like this compound can present distinct challenges.

This guide is structured in a question-and-answer format to directly address common experimental failures and provide actionable, scientifically-grounded solutions.

Troubleshooting Guide

Question 1: My Suzuki coupling reaction with this compound is showing no product formation or very low yield. Where should I start troubleshooting?

Low or no yield is a frequent issue when working with challenging substrates. A systematic approach to diagnosing the problem is crucial. The primary suspects are often the catalyst's activity, the choice of ligand and base, or the stability of the boronic acid partner.[4]

Core Issue: Catalyst and Ligand Inactivity

The Palladium-catalyzed Suzuki reaction's success hinges on an efficient catalytic cycle.[5][6] The rate-determining step for many heteroaryl halides is the initial oxidative addition of the C-X bond to the Pd(0) center.[2][7] this compound presents two potential reaction sites, with the C-Br bond being significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[2]

  • Initial Diagnostic Steps:

    • Catalyst Source: Ensure your palladium source, whether Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂, has not degraded. Use a freshly opened bottle or a trusted source.

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this electron-deficient substrate. The nitrogen atom and adjacent chloro group on the pyridine ring can coordinate to the palladium center, potentially hindering the catalytic cycle.

    • Atmosphere Control: Confirm that the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions like boronic acid homocoupling.[8]

Troubleshooting Protocol 1: Enhancing Catalytic Activity

If you suspect catalyst or ligand issues, consider the following modifications:

  • Switch to a More Active Catalyst System: For challenging substrates, especially those involving less reactive chloride bonds, more sophisticated catalyst systems are often necessary.[9]

    • Recommended Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands promote the formation of the active, monoligated Pd(0) species and accelerate the oxidative addition step.[9]

    • Pre-catalysts: Use modern pre-catalysts (e.g., G3 or G4 Buchwald palladacycles). These are air-stable and efficiently generate the active Pd(0) catalyst in solution, leading to more reproducible results.[8]

  • Optimize Catalyst Loading: While typical loadings are 1-2 mol%, sluggish reactions may benefit from an incremental increase to 3-5 mol%.[8]

  • Adjust Palladium-to-Ligand Ratio: For monodentate ligands like SPhos or tBu₃P, a Pd:Ligand ratio of 1:2 to 1:4 is common to ensure the formation of the desired catalytic species.[8]

Question 2: I am observing significant decomposition of my boronic acid. How can I mitigate this?

Boronic acid instability, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a major competing pathway that consumes the nucleophile and reduces product yield.[10][11] This is especially problematic with heteroaryl boronic acids or under harsh basic conditions.[12]

Core Issue: Boronic Acid Degradation Pathways

Several factors can lead to the decomposition of boronic acids:

  • Protodeboronation: This can be uncatalyzed (reaction with water) or catalyzed by base or residual metals.[11]

  • Oxidation: Reaction with dissolved oxygen can degrade the boronic acid.[11]

  • Homocoupling: Palladium can catalyze the coupling of two boronic acid molecules.[11]

Troubleshooting Protocol 2: Protecting the Boronic Acid

  • Choice of Boron Reagent:

    • Boronate Esters: Consider using a boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester, instead of the free boronic acid. These are generally more stable to protodeboronation and oxidation.[11][13] The active boronic acid can be generated in situ under the reaction conditions.

    • Organotrifluoroborates (R-BF₃K): These reagents are highly stable crystalline solids and are less prone to protodeboronation. They release the active boronic acid slowly under the reaction conditions.

  • Reaction Conditions:

    • Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions can be beneficial.[11][12] This often involves using anhydrous solvents and a non-hydroxide base like potassium trimethylsilanolate (TMSOK).[12]

    • Base Selection: Use the mildest base that is effective. Strong bases can accelerate decomposition. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices for sensitive substrates.[8]

    • Slow Addition: In some cases, the slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, minimizing side reactions.[8]

Question 3: My reaction is selective for the bromine position, but the conversion is incomplete. How can I drive the reaction to completion?

Incomplete conversion with selectivity at the correct position (C-Br) suggests that the catalytic system is viable but sub-optimal. The issue likely lies with reaction kinetics or catalyst deactivation over time.

Core Issue: Sub-Optimal Reaction Parameters

The choice of base, solvent, and temperature profoundly impacts reaction rate and catalyst longevity.

  • Base: The base plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate species and participates in the regeneration of the Pd(0) catalyst.[14][15][16] An inappropriate base can lead to poor reactivity or catalyst inhibition.[8]

  • Solvent: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present). Common solvents include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[6][8]

  • Temperature: Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition and side reactions.[8]

Troubleshooting Protocol 3: Optimizing Reaction Conditions

ParameterStandard ConditionOptimization StrategyRationale
Base Na₂CO₃, K₂CO₃ (2-3 eq.)Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.Stronger, non-hydroxide bases can be more effective for activating boronic acids and are often more soluble in organic solvents.[8] The physical state of the base impacts its reactivity.
Solvent Toluene/H₂O, Dioxane/H₂OScreen aprotic polar solvents like DMF or NMP. Ensure all solvents are rigorously degassed.Better solubility of polar substrates like isonicotinamides can improve reaction rates. Degassing removes O₂ which deactivates the catalyst.[8]
Temperature 80-100 °CIncrementally increase the temperature to 110-120 °C. Consider microwave irradiation.Increased thermal energy can overcome the activation barrier for oxidative addition. Microwave heating can dramatically reduce reaction times and improve yields.[17][18]
Reagent Stoichiometry 1.1-1.5 eq. Boronic AcidIncrease the excess of boronic acid to 2.0 eq.This can help compensate for any decomposition and push the equilibrium towards the product.

Logical Flow for Troubleshooting Incomplete Conversion

G Start Incomplete Conversion (C-Br Selectivity OK) Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Start->Base Solvent Screen Solvents (e.g., DMF, Dioxane) Base->Solvent If no improvement End Reaction Complete Base->End Success Temp Increase Temperature (e.g., 110-120°C or MW) Solvent->Temp If still slow Solvent->End Success Stoich Increase Boronic Acid (1.5-2.0 eq.) Temp->Stoich If still incomplete Temp->End Success Ligand Switch Ligand (e.g., Buchwald, NHC) Stoich->Ligand Final option Stoich->End Success Ligand->End

Caption: A stepwise workflow for optimizing an incomplete Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond at the 2-position of the pyridine ring so unreactive? A1: The C-Cl bond is inherently stronger than the C-Br bond, making its oxidative addition to Pd(0) more difficult.[2] Additionally, the proximity of the chlorine atom to the ring nitrogen in 2-halopyridines makes this position particularly electron-deficient and sterically hindered, further disfavoring the reaction.[19][20] Overcoming this requires highly active catalyst systems, often with bulky, electron-rich ligands.[2][8]

Q2: I see a lot of dark black precipitate (palladium black) in my reaction. Is this normal? A2: The formation of some palladium black is common, especially at higher temperatures, as it indicates the agglomeration of the Pd(0) catalyst into an inactive, heterogeneous form.[21] However, excessive formation early in the reaction suggests catalyst instability. This can be caused by inefficient ligands that fail to stabilize the Pd(0) species, the presence of oxygen, or excessively high temperatures. Switching to a more robust ligand system, like a Buchwald ligand, can often mitigate this issue.

Q3: Can I perform the Suzuki coupling on the 2-chloro position while leaving the 3-bromo position intact? A3: This is highly challenging and generally not feasible under standard Suzuki conditions due to the vast difference in reactivity between the C-Br and C-Cl bonds.[2] The oxidative addition at the C-Br bond is kinetically much more favorable. Achieving selective coupling at the C-Cl position would require a specialized catalytic system designed to differentiate between the two halides, which is beyond the scope of conventional methods.

Q4: What is the general mechanism for the Suzuki-Miyaura coupling? A4: The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) to form a Pd(II) complex.[6][7]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the Pd(II) complex, displacing the halide.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X Product Coupled Product OA Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 [R²B(OH)₃]⁻ TM Transmetalation PdII_R1R2->Pd0 R¹-R² RE Reductive Elimination R1X 3-Bromo-2-chloro -isonicotinamide R2BOH2 Boronic Acid + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Benchchem.
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermedi
  • Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Wikipedia. Suzuki reaction.
  • ResearchGate.
  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ResearchGate. Aqueous cross-coupling: Highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids | Request PDF.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines..
  • NIH.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • ResearchGate.
  • CoLab. Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Chem 115 Myers. The Suzuki Reaction.
  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.

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Technical Support Center: Strategies for Preventing Dehalogenation of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Bromo-2-chloroisonicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Dehalogenation, a common and often frustrating side reaction, can significantly impact reaction yields and purification efficiency. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate this issue.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the stability and reactivity of this compound, with a focus on the dehalogenation side reaction.

Q1: What is dehalogenation in the context of this compound, and why is it a significant issue?

A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where a halogen atom (bromine or chlorine) on the pyridine ring is replaced by a hydrogen atom.[1] For this compound, this can lead to the formation of 2-chloroisonicotinamide (de-bromination) or 3-bromoisonicotinamide (de-chlorination). This side reaction is problematic for several critical reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of the desired coupled product.[1][2]

  • Complicated Purification: The dehalogenated byproduct often has similar chromatographic properties to the starting material and the desired product, making purification by column chromatography or crystallization challenging and time-consuming.[3][4]

  • Stoichiometric Imbalance: The consumption of the starting material disrupts the stoichiometry of the reaction, potentially leading to the formation of other impurities.

Q2: What is the primary mechanism that leads to dehalogenation in palladium-catalyzed cross-coupling reactions?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive intermediate can be generated from various sources within the reaction mixture, including residual water, alcohols (e.g., isopropanol), amines, or even certain phosphine ligands or bases.[1][2][5]

The dehalogenation pathway competes directly with the desired cross-coupling pathway. After the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting Pd(II) complex can either proceed through transmetalation (the productive pathway) or react with a hydride source. This side reaction involves reductive elimination of the aryl group and the hydride, which regenerates the Pd(0) catalyst and releases the unwanted dehalogenated product.[2]

G cluster_cycle Catalytic Cycle cluster_side_reaction Competing Dehalogenation pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add start 3-Bromo-2-chloro- isonicotinamide (Ar-Br) start->ox_add pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex trans Transmetalation (e.g., with R-B(OH)₂) pd_complex->trans Productive Pathway pd_hydride L₂Pd(II)(Ar)(H) pd_complex->pd_hydride Side Pathway (Undesired) pd_intermediate L₂Pd(II)(Ar)(R) trans->pd_intermediate red_elim_prod Reductive Elimination pd_intermediate->red_elim_prod red_elim_prod->pd0 Regenerates Catalyst product Desired Product (Ar-R) red_elim_prod->product hydride Hydride Source (e.g., H₂O, base, solvent) hydride->pd_hydride red_elim_dehal Reductive Elimination pd_hydride->red_elim_dehal red_elim_dehal->pd0 Regenerates Catalyst dehal_product Dehalogenated Byproduct (Ar-H) red_elim_dehal->dehal_product

Fig 1. Competing pathways in Pd-catalyzed cross-coupling.
Q3: Which halogen on this compound is more susceptible to reaction and potential dehalogenation?

A: The bromine at the 3-position is significantly more reactive than the chlorine at the 2-position in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[6] This selectivity is governed by the carbon-halogen bond dissociation energies; the C-Br bond is weaker and therefore undergoes oxidative addition with the palladium catalyst more readily than the stronger C-Cl bond.[6]

Consequently, when targeting a reaction at the C-3 position, de-bromination to form 2-chloroisonicotinamide is the primary dehalogenation risk. Reacting at the C-2 chloro position typically requires more forcing conditions, such as higher temperatures and specialized ligands, and would only be attempted after the C-3 position has been functionalized.[6]

Q4: How can I reliably detect and quantify the dehalogenated byproduct?

A: Accurate detection is critical for troubleshooting. Since the dehalogenated byproduct can have very similar polarity to the starting material, TLC is often insufficient for quantification.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): This is the preferred method. A high-resolution column, such as a pentafluorophenyl column, can be particularly effective at separating the halogenated drug from its hydrogen-containing analog.[3][4] Coupling this with a Diode-Array Detector (DAD) and High-Resolution Mass Spectrometry (HRESIMS) provides unambiguous identification and quantification.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for separating and identifying the starting material, product, and dehalogenated byproduct based on their mass-to-charge ratios.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dehalogenated byproduct by observing the appearance of a new aromatic proton signal in place of the halogen. However, quantification can be difficult if signals overlap.

Part 2: Troubleshooting Guide - A Systematic Approach to Minimizing Dehalogenation

Scenario: You are performing a cross-coupling reaction (e.g., Suzuki-Miyaura) to functionalize the C-3 bromine of this compound and observe a significant amount of the 2-chloroisonicotinamide byproduct.

This workflow provides a logical sequence of parameters to investigate and optimize.

Fig 2. Troubleshooting workflow for minimizing dehalogenation.
In-Depth Troubleshooting Q&A
  • Q: Could my choice of phosphine ligand be the problem? A: Absolutely. The ligand is one of the most critical factors.[2] Standard, less bulky ligands like PPh₃ can have slower rates of reductive elimination for the desired product, giving the dehalogenation pathway more time to occur.[8] Solution: Employ bulky, electron-rich phosphine ligands.[9][10] Ligands like XPhos, SPhos, or other biaryl phosphines are designed to accelerate the C-C or C-N bond-forming reductive elimination step, allowing it to outcompete the C-H reductive elimination that leads to dehalogenation.[1][2]

  • Q: I'm using sodium tert-butoxide as a base. Could that be promoting dehalogenation? A: Yes. While strong bases like NaOtBu are effective for many couplings, they can promote dehalogenation, potentially by participating in the formation of hydride species.[1] Solution: Switch to a weaker inorganic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less prone to generating hydride intermediates.[1]

  • Q: My protocol uses DMF as a solvent. Is that a risk factor? A: It can be. Polar aprotic solvents like DMF and dioxane can be problematic, especially if they are not strictly anhydrous, as water is a common source of protons and hydrides.[1][8] Solution: Switch to a non-polar, aprotic solvent such as toluene or cyclopentyl methyl ether (CPME).[1][8] Crucially, always use anhydrous, degassed solvents to minimize both water and dissolved oxygen, which can deactivate the catalyst.[1]

  • Q: The reaction is running at 110 °C. Is this necessary? A: Not always. Dehalogenation can have a different activation energy than the desired coupling reaction.[1] Running the reaction at the lowest temperature that provides a reasonable conversion rate is a key strategy for minimizing this side reaction. Solution: Attempt the reaction at a lower temperature (e.g., 80 °C or even 60 °C). While the reaction may be slower, the selectivity for the desired product can be significantly improved.

Part 3: Optimized Protocol and Parameter Comparison

This section provides a validated starting point for a Suzuki-Miyaura coupling reaction designed to minimize the risk of dehalogenation.

Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6.0 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous Toluene (5 mL)

  • Magnetic stir bar

  • Oven-dried reaction vial with a screw cap and PTFE septum

Procedure:

  • Setup: To the oven-dried reaction vial, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vial with the cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Degassing: Briefly sparge the resulting suspension with argon for another 2-3 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them via LC-MS or GC-MS to check for the consumption of starting material and the formation of product versus the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected effect of changing key reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

ParameterStandard Condition (High Dehalogenation Risk)Optimized Condition (Low Dehalogenation Risk)Rationale
Ligand PPh₃XPhos, SPhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[1][2]
Base NaOtBu, K₂CO₃ (in protic solvent)K₃PO₄ (anhydrous), Cs₂CO₃ (anhydrous)Weaker, non-nucleophilic inorganic bases are less likely to generate Pd-H species.[1]
Solvent DMF, Dioxane, AlcoholsToluene, CPME, Hexanes (anhydrous & degassed)Non-polar, aprotic solvents minimize potential hydride sources.[1][8]
Temperature > 100 °C60 - 80 °CLower temperatures can disfavor the dehalogenation pathway, which may have a higher activation energy.[1]
Atmosphere Air, Incomplete DegassingRigorous Argon/Nitrogen PurgeOxygen can lead to catalyst decomposition and side reactions. Proper inerting is crucial.[6]

References

  • Benchchem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support.
  • Ansari, T. N., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]

  • Wang, Z., et al. (2023). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers. [Link]

  • Benchchem. (2025). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. BenchChem Technical Support.
  • Tzadikov, M., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry. [Link]

  • Elhage, A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Buijs, W., et al. (2001). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. European Journal of Inorganic Chemistry. [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Organic Chemistry Portal. (2016). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • Benchchem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. BenchChem Technical Support.

Sources

Technical Support Center: Synthesis of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice to optimize reaction yields and ensure product purity. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with this synthesis.

Overview of the Synthetic Pathway

The most established and direct route to this compound is via the Sandmeyer reaction.[1][2][3] This classic transformation involves two critical stages: the diazotization of the aromatic amine precursor, 3-Amino-2-chloroisonicotinamide, followed by the copper(I)-catalyzed substitution of the resulting diazonium salt with a bromide ion.[4][5]

The overall reaction proceeds as follows:

Sandmeyer_Reaction Start 3-Amino-2-chloroisonicotinamide r1 Start->r1 Diazonium Aryl Diazonium Salt (Intermediate) r2 Diazonium->r2 Product This compound r3 r1->Diazonium 1. NaNO₂, HBr 2. 0-5 °C r2->Product CuBr (Catalyst) r2->Product Sandmeyer Reaction r3->r2 Diazotization

Caption: General workflow for the Sandmeyer synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is the most frequent challenge and can stem from several stages of the process. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions

Potential Cause Underlying Rationale Recommended Action & Protocol
Incomplete Diazotization The conversion of the primary amine to the diazonium salt is the first critical step. Insufficient acid or nitrite, or improper temperature, can lead to unreacted starting material.Maintain Strict Temperature Control: The diazotization is highly exothermic. Keep the reaction vessel in an ice-salt bath to maintain a temperature of 0-5 °C.[6] Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic amine slurry. This prevents localized temperature spikes and decomposition. Ensure Acidity: Use a sufficient excess of hydrobromic acid (HBr) to ensure all sodium nitrite is converted to nitrous acid (HNO₂) and to maintain the stability of the diazonium salt.
Diazonium Salt Decomposition Aryl diazonium salts are notoriously unstable, especially at elevated temperatures or when isolated.[5] Decomposition leads to side products, most commonly the corresponding phenol from reaction with water.[1]Use Immediately: Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer step. Never attempt to isolate the diazonium salt. Temperature is Key: Do not allow the temperature to rise above 5-10 °C until the addition to the copper catalyst is complete.
Inefficient Sandmeyer Reaction The substitution of the diazonium group with bromide is catalyzed by copper(I) bromide (CuBr). An inactive catalyst or incorrect conditions will stall the reaction.Use Active Catalyst: Ensure the CuBr is active. It should be a white to light-colored powder. If it is green or blue, it indicates oxidation to Cu(II), which is much less effective. If in doubt, prepare fresh CuBr. Controlled Addition: Add the cold diazonium salt solution slowly to the heated (typically 50-70 °C) CuBr solution. This facilitates the controlled decomposition of the diazonium salt and release of N₂ gas.[2]
Product Loss During Workup The desired product may be lost during extraction, washing, or recrystallization steps if the conditions are not optimized.Optimize Extraction: After quenching the reaction, ensure the pH is adjusted correctly (typically to basic) to ensure the product is in its neutral form for efficient extraction into an organic solvent like dichloromethane or ethyl acetate. Judicious Purification: Use Thin Layer Chromatography (TLC) to guide purification.[6] For recrystallization, perform small-scale solvent screening to find a system that provides good recovery and high purity.[6] If impurities are difficult to remove, column chromatography is a reliable alternative.[7]

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Caption: A workflow for troubleshooting low product yield.

Question 2: I'm observing a significant, difficult-to-remove impurity. What could it be?

Answer: The most common significant byproduct in a Sandmeyer reaction is the corresponding phenol, in this case, 2-chloro-3-hydroxyisonicotinamide.

  • Cause: This impurity forms when the diazonium salt intermediate reacts with water instead of the bromide nucleophile.[1][3] This side reaction is highly temperature-dependent and becomes more prominent if the reaction mixture is allowed to warm up prematurely or if there is a localized high concentration of the diazonium salt.

  • Solution:

    • Strict Temperature Control: As emphasized above, maintain a temperature of 0-5 °C throughout the generation and handling of the diazonium salt.

    • Efficient Mixing: Ensure vigorous stirring during the addition of sodium nitrite to prevent localized "hot spots."

    • Order of Addition: Add the diazonium salt solution to the CuBr solution. This ensures that the diazonium salt is always in the presence of a high concentration of the catalyst and bromide source, favoring the desired reaction pathway.

Experimental Protocol: A Validated Approach

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • 3-Amino-2-chloroisonicotinamide[8][9][10]

  • Hydrobromic Acid (48% aq.)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of Amine Slurry:

    • In a round-bottom flask equipped with a magnetic stirrer, add 3-Amino-2-chloroisonicotinamide (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add 48% hydrobromic acid (approx. 4-5 eq) while stirring. Maintain the temperature below 5 °C. The mixture should form a fine slurry.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear or slightly yellow.

  • Sandmeyer Reaction:

    • In a separate, larger flask, add copper(I) bromide (1.2 eq) and a small amount of 48% HBr. Heat this mixture to approximately 60 °C with stirring.

    • Slowly and carefully add the cold diazonium salt solution from step 2 to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • Once the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by silica gel column chromatography.[6][7]

Frequently Asked Questions (FAQs)

  • Q: How critical is the quality of the starting 3-Amino-2-chloroisonicotinamide?

    • A: It is paramount. Impurities in the starting material can react with nitrous acid or interfere with the copper catalyst, leading to side reactions and significantly lower yields. Always use a starting material of known high purity (≥98%), confirmed by techniques like NMR or HPLC.

  • Q: What are the essential safety precautions for this reaction?

    • A: The primary hazard is the diazonium salt intermediate. While generally manageable in solution, they can be explosive if isolated in a dry, solid state.[5] Always keep the diazonium salt in a cold aqueous solution and never attempt to isolate it. The reaction also evolves nitrogen gas, so it must be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory when handling corrosive acids like HBr.

  • Q: My Copper(I) Bromide has a distinct green/blue color. Can I still use it?

    • A: A green or blue color indicates oxidation to Cu(II) species, which are significantly less effective as catalysts for the Sandmeyer reaction. While some conversion may occur, yields will be compromised. It is strongly recommended to use fresh, white-to-off-white Cu(I) Bromide or prepare it fresh before the reaction.

  • Q: Are there alternatives to the NaNO₂/HBr system for diazotization?

    • A: Yes, for reactions in organic solvents, reagents like tert-butyl nitrite (t-BuONO) can be used.[2] This can sometimes offer better control and milder conditions. However, for the standard Sandmeyer reaction, the aqueous sodium nitrite and mineral acid system is robust, cost-effective, and well-documented.

Parameter_Influence Temp Temperature Control Yield Yield Temp->Yield Low temp prevents decomposition Purity Purity Temp->Purity Low temp minimizes phenol formation Reagent_Quality Reagent Purity (Amine, CuBr) Reagent_Quality->Yield High purity ensures complete conversion Reagent_Quality->Purity Fewer starting impurities Time Reaction Time Time->Yield Sufficient time for completion Time->Purity Excessive time/heat can degrade product

Sources

Technical Support Center: Side Reactions of 3-Bromo-2-chloroisonicotinamide with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using 3-Bromo-2-chloroisonicotinamide with strong bases. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.

Introduction

This compound is a versatile scaffold in medicinal chemistry. However, its rich functionality can lead to a variety of undesired side reactions in the presence of strong bases, such as organolithium reagents (n-BuLi, s-BuLi, t-BuLi), lithium dialkylamides (like LDA), and Grignard reagents. Understanding the interplay between the directing effects of the amide group, the acidity of the ring protons, and the reactivity of the halogens is crucial for achieving desired chemical transformations. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low Yield of Desired Product with a Complex Mixture of Isomers

Symptom: You are attempting a Directed ortho-Metalation (DoM) to functionalize the C-5 position, but you observe a mixture of products, including isomers where the electrophile has added to a different position and/or the bromine has migrated.

Probable Cause: A "Halogen Dance" reaction is likely occurring.[1][2] This is a base-catalyzed intramolecular halogen migration, which for this substrate, can lead to the thermodynamically more stable 4-lithiated species after initial deprotonation at C-5.[2][3][4]

Detailed Explanation: The carboxamide group is a powerful directing metalation group (DMG), favoring deprotonation at the adjacent C-5 position. However, the resulting lithiated intermediate can be unstable, especially at higher temperatures, and can rearrange via a series of protonation/deprotonation and halogen migration steps to place the lithium at a more stable position.

Solutions:

  • Strict Temperature Control: Maintain cryogenic temperatures (typically -78 °C or lower) throughout the addition of the base and the electrophile.[1] This minimizes the rate of the halogen dance rearrangement.

  • Choice of Base: Use a sterically hindered but non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[5] These bases are less likely to undergo side reactions compared to alkyllithiums.

  • Rapid Trapping: Add the electrophile as quickly as possible after the formation of the initial lithiated species to "trap" it before it can rearrange.

  • Solvent Effects: The choice of solvent can influence the stability of the organolithium intermediate. Tetrahydrofuran (THF) is commonly used, but in some cases, less coordinating solvents might suppress the rearrangement.[2]

Issue 2: Formation of Dehalogenated or Dimeric Byproducts

Symptom: You observe significant amounts of 2-chloroisonicotinamide (debrominated) or 3-bromoisonicotinamide (dechlorinated) byproducts, and in some cases, bi-aryl coupling products.

Probable Cause: This can result from several pathways:

  • Protonation of the Aryllithium: The lithiated intermediate is quenched by a proton source in the reaction mixture (e.g., trace water, the solvent, or diisopropylamine if using LDA).

  • Benzyne Formation: Under forcing conditions with very strong, hindered bases, elimination of H and Cl or H and Br can lead to a highly reactive 2,3-pyridyne intermediate.[6] Subsequent nucleophilic addition can lead to a mixture of products.

  • Metal-Halogen Exchange: Alkyllithium reagents like n-BuLi or t-BuLi can undergo metal-halogen exchange, particularly with the C-Br bond, which is weaker than the C-Cl bond.[7] The resulting aryllithium can then be protonated or react further.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are scrupulously dried.

  • Base Selection: To avoid metal-halogen exchange, favor LDA over alkyllithiums when deprotonation is the desired pathway.[5][8] If a Grignard reaction is intended, using a magnesium-halogen exchange reagent like isopropylmagnesium chloride can be a milder alternative to direct formation with magnesium metal.[9]

  • Temperature Control: Metal-halogen exchange is often faster at higher temperatures. Maintaining low temperatures can favor the desired deprotonation.

Issue 3: Nucleophilic Addition to the Pyridine Ring

Symptom: When using alkyllithium reagents (e.g., n-BuLi), you isolate products where the alkyl group from the base has added to the C-6 position of the pyridine ring.

Probable Cause: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the C-2 and C-6 positions.[5][10] While the chloro-substituent at C-2 offers some steric hindrance, attack at C-6 can still occur.

Solutions:

  • Use Hindered Bases: Employing bulky bases like LDA or LTMP significantly disfavors direct nucleophilic addition to the ring.[5]

  • Lower Temperatures: Nucleophilic addition is often more favorable at higher temperatures. Running the reaction at -78 °C can suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which proton is the most acidic on the this compound ring?

A1: The proton at the C-5 position is the most acidic. This is due to the powerful directing and acidifying effect of the adjacent carboxamide group at C-4. Strong bases will preferentially deprotonate this position.[11][12]

Q2: What is the order of reactivity for the halogens in this molecule?

A2: The C-Br bond is weaker and therefore more reactive than the C-Cl bond in reactions like metal-halogen exchange and palladium-catalyzed cross-coupling.[13]

Q3: Can I selectively form a Grignard reagent at the C-3 position?

A3: Yes, selective formation of the Grignard reagent at the C-3 position is possible via bromine-magnesium exchange using reagents like isopropylmagnesium chloride.[9] This is generally a more reliable method for this substrate than direct reaction with magnesium turnings.

Q4: Under what conditions should I be concerned about benzyne formation?

A4: Benzyne formation is more likely with very strong and sterically hindered bases (like NaNH2 or KNH2) and often requires elevated temperatures.[14][6] With common organolithium reagents at low temperatures, it is a less common but still possible side reaction.

Data Summary Table

Side ReactionFavored ByCommon BasesKey Mitigation Strategy
Halogen Dance Higher temperatures (-40°C to 0°C)LDA, n-BuLiMaintain temp. at -78°C, rapid trapping
Metal-Halogen Exchange Alkyllithium reagentsn-BuLi, t-BuLiUse LDA for deprotonation
Benzyne Formation High temperatures, very strong basesNaNH₂, KNH₂Use LDA/LTMP at low temperatures
Nucleophilic Addition Less hindered alkyllithiumsn-BuLiUse sterically hindered bases (LDA, LTMP)

Experimental Protocols

Protocol 1: Mitigating Halogen Dance in Directed ortho-Metalation

This protocol aims to functionalize the C-5 position while minimizing the "Halogen Dance" side reaction.

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared LDA (1.1 eq) in THF dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting dark solution at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Rapidly add the electrophile (1.2 eq), either neat or as a pre-cooled solution in THF.

  • Warming and Quench: Allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup: Proceed with standard aqueous workup and purification.

Protocol 2: Selective Bromine-Magnesium Exchange for Grignard Formation

This protocol describes the selective formation of the Grignard reagent at the C-3 position.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Grignard Addition: At room temperature, add a solution of isopropylmagnesium chloride (iPrMgCl, 1.05 eq) in THF dropwise.[9]

  • Formation: Stir the mixture at room temperature for 1-2 hours. Formation of the Grignard reagent can be monitored by TLC or by quenching a small aliquot.

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C and slowly add the electrophile (1.1 eq) dissolved in anhydrous THF.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C, followed by standard extraction and purification procedures.

Visualized Mechanisms and Workflows

Diagram 1: Competing Pathways with Strong Bases

G cluster_0 Reaction Conditions cluster_1 Potential Pathways cluster_2 Primary Intermediates Start This compound + Strong Base (e.g., LDA) DoM Directed ortho-Metalation (C-5 Lithiation) Start->DoM -78 °C LDA MHE Metal-Halogen Exchange (C-3 Lithiation) Start->MHE n-BuLi Benzyne Benzyne Formation Start->Benzyne High Temp Strong Base C5_Li 5-Lithio Intermediate (Kinetic Product) DoM->C5_Li HD Halogen Dance C4_Li_Br_migrated 4-Lithio Intermediate (Thermodynamic Product) HD->C4_Li_Br_migrated C3_Li 3-Lithio Intermediate MHE->C3_Li Pyridyne 2,3-Pyridyne Benzyne->Pyridyne C5_Li->HD > -70 °C

Caption: Competing reaction pathways for this compound with strong bases.

Diagram 2: Troubleshooting Decision Tree

G Problem Unexpected Side Products Observed Isomer_Mix Mixture of Isomers? Problem->Isomer_Mix Debromination Debromination / Dechlorination? Isomer_Mix->Debromination No Halogen_Dance Probable Cause: Halogen Dance Isomer_Mix->Halogen_Dance Yes Base_Addition Alkyl group from base added? Debromination->Base_Addition No Benzyne_MHE Probable Cause: - Metal-Halogen Exchange - Benzyne Formation - Proton Quench Debromination->Benzyne_MHE Yes Nuc_Add Probable Cause: Nucleophilic Addition Base_Addition->Nuc_Add Yes End Consult Further Literature Base_Addition->End No Sol_HD Solution: - Lower Temperature to -78°C - Rapidly trap with electrophile Halogen_Dance->Sol_HD Sol_BM Solution: - Use LDA instead of n-BuLi - Ensure strict anhydrous conditions Benzyne_MHE->Sol_BM Sol_NA Solution: - Use hindered base (LDA/LTMP) - Lower temperature Nuc_Add->Sol_NA

Sources

stability issues of 3-Bromo-2-chloroisonicotinamide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-chloroisonicotinamide

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter stability challenges, particularly under acidic conditions. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for developing robust and reproducible experimental protocols, ensuring the integrity of results, and meeting regulatory requirements. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting workflows, and validated protocols to proactively manage and diagnose stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic media?

The principal stability issue is the acid-catalyzed hydrolysis of the isonicotinamide functional group.[1] This reaction converts the amide into its corresponding carboxylic acid, 3-Bromo-2-chloroisonicotinic acid, and releases ammonia (which is protonated to the ammonium ion under acidic conditions).[2] This is a common degradation pathway for amide-containing compounds in the presence of strong acids and heat.[1]

Q2: What experimental conditions typically accelerate the degradation of this compound?

The rate of degradation is significantly influenced by three main factors:

  • Low pH: Stronger acidic conditions (e.g., pH < 2) increase the rate of hydrolysis.

  • Elevated Temperature: Heating the acidic solution will substantially accelerate the reaction rate.

  • Reaction Time: Prolonged exposure to acidic conditions will lead to a greater percentage of degradation.

Q3: Is the acid-catalyzed hydrolysis of the amide group reversible?

No, for all practical purposes, this reaction is considered irreversible.[2] The amine byproduct is protonated to form an ammonium ion, which is not nucleophilic and cannot effectively participate in the reverse reaction to reform the amide.[2]

Q4: Aside from amide hydrolysis, are the C-Br or C-Cl bonds on the pyridine ring stable in acid?

The carbon-halogen bonds on the electron-deficient pyridine ring are generally stable under typical acidic conditions used for formulation or reaction workups. While halopyridines can undergo nucleophilic substitution, this usually requires the presence of a strong nucleophile.[3] Acid-catalyzed hydrolysis of the amide is the more kinetically favored and predominant degradation pathway.

Q5: How can I reliably monitor the stability of this compound and detect its degradation products?

The most effective and widely accepted method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[4][5] A properly developed HPLC method can separate the parent compound from its primary degradant (3-Bromo-2-chloroisonicotinic acid) and any other potential impurities.[6] This allows for accurate quantification of the parent compound's purity and the level of degradation over time.[]

Mechanistic Insights: The Chemistry of Degradation

Understanding the mechanism of degradation is crucial for designing experiments that mitigate instability. The acid-catalyzed hydrolysis of this compound follows a well-established nucleophilic acyl substitution pathway.

The process involves several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen. This step is favored over the protonation of the amide nitrogen because the nitrogen's lone pair is delocalized by resonance.[2] This protonation makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[8]

  • Proton Transfer: A series of proton transfers occurs, ultimately making the -NH2 group a better leaving group by converting it to -NH3+.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a neutral ammonia molecule, which is immediately protonated in the acidic medium to form the ammonium ion.

  • Deprotonation: The final step is the deprotonation of the newly formed carbonyl, yielding the carboxylic acid product, 3-Bromo-2-chloroisonicotinic acid, and regenerating the acid catalyst.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A 1. Protonation of Carbonyl Oxygen (Activation of Electrophile) B 2. Nucleophilic Attack (Water attacks Carbonyl Carbon) A->B + H2O C 3. Formation of Tetrahedral Intermediate B->C D 4. Proton Transfer (Converts -NH2 to a good leaving group, -NH3+) C->D E 5. Elimination of NH3 (Intermediate collapses) D->E - NH4+ F 6. Deprotonation (Final Product Formation) E->F - H+ End 3-Bromo-2-chloroisonicotinic Acid + NH4+ F->End Start This compound + H3O+ Start->A Troubleshooting cluster_validation Validation Steps cluster_solution Corrective Actions start Experimental Anomaly Observed (e.g., New HPLC Peak, Low Yield) check_degradation Hypothesis: Acid-induced degradation has occurred. start->check_degradation forced_degradation Perform Controlled Forced Degradation Study (e.g., 0.1M HCl, 60°C) check_degradation->forced_degradation analyze_hplc Analyze via Stability- Indicating HPLC Method forced_degradation->analyze_hplc compare_results Does the anomaly match the degradation profile? analyze_hplc->compare_results confirm Root Cause Confirmed: Amide Hydrolysis compare_results->confirm  Yes no_match Anomaly does not match. Investigate other causes (e.g., contamination, side reactions). compare_results->no_match  No optimize Optimize Protocol: - Lower Temperature - Reduce Time in Acid - Use Weaker Acid/Buffer - Adjust Solvent confirm->optimize re_evaluate Re-evaluate Experiment with Optimized Protocol optimize->re_evaluate

Caption: A logical workflow for troubleshooting stability issues.

Recommended Protocol: Acidic Forced Degradation Study

Forced degradation (or stress testing) is a critical study that provides insight into a compound's intrinsic stability. [][9][10]The following protocol is a self-validating system to assess the stability of this compound in an acidic environment.

Objective: To intentionally degrade the compound under controlled acidic conditions and monitor the rate of degradation and the formation of degradants using a stability-indicating HPLC method.

Materials:

  • This compound

  • Type I (Ultrapure) Water

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution

  • Volumetric flasks, pipettes, and vials

  • Calibrated HPLC system with UV detector

  • Thermostatic water bath or oven

Experimental Workflow:

Workflow A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Prepare Stress Sample (Dilute stock with 0.1 M HCl) A->B C 3. Prepare Control Sample (Dilute stock with Water) A->C D 4. Stress Condition (Incubate Stress Sample at 60°C) B->D E 5. Time Point Sampling (Take aliquots at T=0, 2, 4, 8, 24h) D->E F 6. Quench Reaction (Neutralize aliquot with NaOH) E->F G 7. HPLC Analysis (Analyze Stress, Control, and Blank Samples) F->G H 8. Data Interpretation (Calculate % Degradation and Mass Balance) G->H

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile.

    • Acidic Solution (0.1 M HCl): Prepare by diluting a concentrated HCl stock.

    • Neutralizing Solution (0.1 M NaOH): Prepare by dissolving NaOH in water.

  • Sample Preparation for Stressing:

    • Stress Sample: In a suitable vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl to get a final concentration of 0.1 mg/mL.

    • Control Sample: Mix 1 mL of the stock solution with 9 mL of water. Keep this at room temperature, protected from light.

  • Stressing Conditions:

    • Place the Stress Sample in a pre-heated water bath or oven at 60°C.

    • Take an initial sample immediately (T=0).

    • Continue to take aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • For each time point, withdraw an aliquot (e.g., 1 mL) from the Stress Sample.

    • Immediately neutralize it with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the T=0 sample, the time point samples, the control sample, and a blank (mobile phase) using a validated stability-indicating HPLC method.

  • Data Analysis and Interpretation:

    • Purity Calculation: Determine the peak area of the parent compound and all degradants at each time point.

    • Percent Degradation = [(Area_Parent_T0 - Area_Parent_Tx) / Area_Parent_T0] * 100

    • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100%. A good mass balance confirms that all major degradants are being detected.

References

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • König, G., et al. (2006). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, ACS Publications. [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Infinita Lab. (n.d.). Acid Degradation Stability Testing. [Link]

  • Li, G., et al. (2020). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed. [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Toste, F. D., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

  • Capot Chemical. (n.d.). Specifications of 3-bromo-2-chloroisonicotinic acid. [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Bromo-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the detection, quantification, and identification of impurities, moving beyond simple protocols to explain the scientific reasoning behind methodological choices. Our goal is to empower you to troubleshoot challenges and ensure the quality and safety of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity profiling of this compound.

Q1: What are the most likely impurities in this compound?

A: Impurities in any API or intermediate are typically categorized based on their origin.[1] For this compound, you should anticipate:

  • Organic Impurities: These include starting materials, intermediates from incomplete reactions, by-products from side reactions (e.g., isomers like 2-Bromo-3-chloroisonicotinamide or 5-Bromo-2-chloroisonicotinamide), and degradation products formed during manufacturing or storage.[1][2]

  • Inorganic Impurities: These can result from the manufacturing process and may include reagents, catalysts, and filter aids.[1]

  • Residual Solvents: Volatile organic chemicals used during synthesis or purification.[1] Their control is explicitly guided by ICH Q3C.[3]

Q2: Which analytical technique is the best starting point for impurity detection?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted starting point for profiling organic impurities in non-volatile, UV-active compounds like this compound.[4][5] Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities. For volatile impurities, particularly residual solvents, Gas Chromatography (GC) is the method of choice.[4]

Q3: What are the regulatory limits for impurities I need to be aware of?

A: The International Council for Harmonisation (ICH) provides definitive guidelines. The key thresholds from ICH Q3A (Impurities in New Drug Substances) dictate the action required based on the impurity level found.[2][6]

Threshold Maximum Daily Dose ≤ 2 g/day Action Required
Reporting Threshold ≥ 0.05%The impurity must be reported in regulatory filings.
Identification Threshold > 0.10% or 1.0 mg per day intake (whichever is lower)The impurity's structure must be determined.
Qualification Threshold > 0.15% or 1.0 mg per day intake (whichever is lower)Toxicological data is required to justify the proposed acceptance criterion.
This table summarizes general thresholds from ICH Q3A. Specific limits may vary based on the final drug product's daily dose.[3][6]

Q4: An unknown peak has appeared in my HPLC chromatogram. How do I identify it?

A: Identifying an unknown impurity involves a systematic workflow.

  • Confirmation & Quantification: First, confirm the peak is not an artifact and quantify it relative to the API. If it is above the ICH identification threshold, proceed.[6]

  • LC-MS Analysis: The most direct next step is Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique provides the molecular weight of the impurity, which is a critical piece of the puzzle.[4][5][7]

  • Isolation: If the structure is not obvious from the mass, you must isolate a sufficient quantity of the impurity for further analysis, typically using preparative HPLC.

  • Structural Elucidation: The definitive structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments reveal the exact connectivity and stereochemistry of the molecule.[8][10]

Core Analytical Methodologies & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the essential analytical techniques used in impurity profiling.

1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the workhorse for separating and quantifying process-related impurities and degradation products. A well-developed, stability-indicating HPLC method can resolve all potential impurities from the main API peak and from each other.

Sources

Technical Support Center: Catalyst Selection for Selective Functionalization of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 3-bromo-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions on this dihalogenated pyridine scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and troubleshooting, ensuring your experiments are both successful and reproducible.

Introduction: The Challenge of Selectivity

This compound presents a classic chemoselectivity challenge in palladium-catalyzed cross-coupling reactions. The molecule possesses two distinct carbon-halogen bonds: a C(3)-Br bond and a C(2)-Cl bond. Generally, the reactivity of carbon-halogen bonds in oxidative addition to a Pd(0) center follows the trend of bond dissociation energy: C-I > C-Br > C-Cl.[1] This intrinsic difference suggests that the C-Br bond at the 3-position should be preferentially functionalized over the more robust C-Cl bond at the 2-position.

However, the pyridine nitrogen introduces electronic effects that complicate this simple prediction. The nitrogen atom's electron-withdrawing nature makes the C2 and C4 positions more electrophilic, which can favor oxidative addition at these sites.[2][3] Therefore, achieving high selectivity for functionalization at either the C3-Br or C2-Cl position requires careful control over the catalyst system and reaction conditions. This guide will walk you through a logical, question-and-answer-based approach to catalyst selection and troubleshooting for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. Which position, C3-Br or C2-Cl, is expected to react first?

A1: Under "standard" Suzuki-Miyaura conditions, you should expect preferential reaction at the C3-Br position. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1] However, the selectivity is not always absolute and can be influenced by the catalyst system. For initial screening, a catalyst system known for its high activity and selectivity for C-Br bonds is a good starting point.

Q2: Can I reverse the selectivity and functionalize the C2-Cl position first?

A2: While challenging, achieving selectivity for the C2-Cl bond is possible, though it typically requires a sequential approach where the C3-Br bond is functionalized first. Direct selective coupling at the C2-Cl position in the presence of the C-Br bond is uncommon due to the inherent reactivity differences. To functionalize the C2 position, you would first perform a selective reaction at the C3-Br bond, and then, using a more active catalyst system, you can target the C2-Cl bond in a second step. Catalyst systems with highly active, sterically hindered phosphine ligands are often required for the activation of aryl chlorides.[4][5]

Q3: What are the key factors influencing selectivity in cross-coupling reactions with this substrate?

A3: The selectivity is a result of a complex interplay between several factors:

  • Catalyst Speciation: The nature of the active palladium species (e.g., mononuclear, cluster, or nanoparticle) can dramatically influence selectivity.[1][2][6]

  • Ligand Properties: The steric bulk and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) are critical. Bulky, electron-rich ligands can promote the oxidative addition of less reactive bonds and influence the overall catalytic cycle.[7][8]

  • Reaction Conditions: Factors such as the base, solvent, and temperature can all impact the reaction outcome and selectivity.[9][10]

  • Substrate Electronics: The electronic nature of the pyridine ring, influenced by the amide group, also plays a role.[2]

Q4: For a Buchwald-Hartwig amination, what class of ligands should I consider for selective C-N bond formation at the C3-Br position?

A4: For selective amination at the C3-Br position, second-generation Buchwald-Hartwig ligands, such as bidentate phosphines like BINAP or DPPF, are a good starting point as they are known to be effective for aryl bromides.[11] More advanced, sterically hindered monodentate biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) often provide higher yields and broader substrate scope.[12][13] The choice between these can depend on the specific amine coupling partner.

Q5: What are the tell-tale signs of catalyst deactivation in my reaction?

A5: Catalyst deactivation often manifests as a stalled reaction, where you observe incomplete conversion of your starting material even after extended reaction times. A common visual cue is the formation of palladium black, a precipitate of palladium metal. This indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvents.[14]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you might encounter during your experiments.

Issue 1: Low Selectivity in Suzuki-Miyaura Coupling (Significant C2-Cl Coupling Observed)

You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, expecting selective reaction at the C3-Br position, but you are observing a mixture of products, including significant amounts of the C2-arylated and di-arylated products.

start Low Selectivity in Suzuki Coupling step1 Step 1: Re-evaluate the Catalyst System start->step1 step2 Step 2: Modify Reaction Conditions step1->step2 Action: Switch to a less active but more selective catalyst. Rationale: Highly active catalysts may overcome the C-Br/C-Cl differentiation. Example: If using a highly active Buchwald ligand, try Pd(PPh3)4. step3 Step 3: Consider the Base and Solvent step2->step3 Action: Lower the reaction temperature. Rationale: Higher temperatures can sometimes reduce selectivity. Example: Decrease from 100 °C to 80 °C. step4 Step 4: Check for Catalyst Speciation Issues step3->step4 Action: Use a milder base and a non-polar solvent. Rationale: Strong bases and polar solvents can sometimes promote unwanted side reactions. Example: Switch from K3PO4 in dioxane to K2CO3 in toluene. end_success Improved C3-Br Selectivity step4->end_success Action: Vary the ligand-to-palladium ratio. Rationale: This can influence the active catalyst species. [3] Example: Increase PPh3:Pd ratio from 2:1 to 4:1. end_fail Consult Further Literature step4->end_fail If selectivity does not improve

Caption: Troubleshooting workflow for low selectivity in Suzuki-Miyaura coupling.

  • Re-evaluate the Catalyst System: The initial choice of catalyst is paramount. If you are using a highly active catalyst designed for challenging couplings (like activating C-Cl bonds), it may be too reactive and overcome the inherent selectivity for the C-Br bond.

    • Action: Switch to a catalyst system known for its reliability with aryl bromides, such as Pd(PPh3)4 or a Pd(OAc)2/PPh3 mixture.[5][6] The larger steric bulk and different electronic properties of ligands like PPh3 compared to more advanced biarylphosphine ligands can enhance selectivity.

  • Modify Reaction Conditions:

    • Action: Lower the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity by favoring the pathway with the lower activation energy (i.e., C-Br activation).

  • Consider the Base and Solvent:

    • Action: Switch to a milder base and a less polar solvent. For example, if you are using a strong base like K3PO4 in a polar aprotic solvent like DMF, consider changing to a weaker base like K2CO3 in a non-polar solvent like toluene.[10] This can sometimes suppress side reactions and improve selectivity.

  • Check for Catalyst Speciation Issues:

    • Action: Vary the ligand-to-palladium ratio. It has been shown that the ratio of phosphine ligand to palladium can influence the formation of different active catalytic species (mononuclear vs. polynuclear), which can exhibit different selectivities.[2] For Pd(OAc)2/PPh3 systems, a higher ligand-to-metal ratio (e.g., ≥3:1) often favors the formation of mononuclear species, which can lead to more conventional selectivity.[2]

Issue 2: Low or No Yield in a Buchwald-Hartwig Amination at the C3-Br Position

You are attempting to couple a primary or secondary amine at the C3-Br position but are observing either no reaction or very low conversion of your starting material.

start Low Yield in Buchwald-Hartwig Amination step1 Step 1: Verify Reaction Setup and Reagent Quality start->step1 step2 Step 2: Evaluate the Catalyst/Ligand Combination step1->step2 Action: Ensure inert atmosphere and anhydrous conditions. Check amine purity. Rationale: Oxygen can deactivate the catalyst. Water can interfere with the base. step3 Step 3: Assess the Base step2->step3 Action: Switch to a more active/appropriate ligand. Rationale: Ligand choice is critical and substrate-dependent. Example: If PPh3 fails, try a Buchwald ligand (e.g., XPhos, SPhos). step4 Step 4: Consider Pre-catalyst vs. In-situ Generation step3->step4 Action: Use a stronger, non-nucleophilic base. Rationale: The base must be strong enough to deprotonate the amine but not interfere with the catalyst. Example: Switch from K2CO3 to NaOtBu or LHMDS. end_success Successful C-N Coupling step4->end_success Action: Use a well-defined pre-catalyst. Rationale: Pre-catalysts can provide more reliable generation of the active Pd(0) species. [9] Example: Use a G3-XPhos pre-catalyst. end_fail Consult Further Literature step4->end_fail If yield does not improve

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

  • Verify Reaction Setup and Reagent Quality: Buchwald-Hartwig aminations are often sensitive to air and moisture.[15]

    • Action: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents and ensure your amine is pure and dry. Degassing the solvent prior to use is highly recommended.[16]

  • Evaluate the Catalyst/Ligand Combination: The "first-generation" ligands like P(o-tolyl)3 may not be active enough for this substrate.

    • Action: Move to a more modern, sterically hindered biarylphosphine ligand. For primary amines, ligands like BrettPhos have shown high activity, while RuPhos can be effective for secondary amines.[12] A good all-around starting point is often XPhos.[13]

  • Assess the Base: The pKa of the amine will dictate the required base strength.

    • Action: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[13] If your substrate is base-sensitive, a weaker base like Cs2CO3 may be used, but this might require a more active catalyst.

  • Consider Pre-catalyst vs. In-situ Generation: Generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)2 can sometimes be inefficient.

    • Action: Use a commercially available, well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).[16][17] These are air-stable complexes that reliably generate the active monoligated Pd(0) species upon heating in the presence of a base, leading to more reproducible results.

Issue 3: Low Yield in Sonogashira Coupling at the C3-Br Position

You are attempting to couple a terminal alkyne at the C3-Br position and are observing low yields, significant starting material, and possibly alkyne homocoupling (Glaser coupling).

start Low Yield in Sonogashira Coupling step1 Step 1: Ensure Rigorous Exclusion of Oxygen start->step1 step2 Step 2: Evaluate the Copper Co-catalyst step1->step2 Action: Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure. Rationale: Oxygen promotes alkyne homocoupling and catalyst deactivation. [20] step3 Step 3: Optimize the Catalyst System step2->step3 Action: Use a fresh, high-purity source of CuI. Rationale: The copper co-catalyst is crucial for the copper acetylide formation in the catalytic cycle. [28] step4 Step 4: Consider Copper-Free Conditions step3->step4 Action: Switch to a more robust palladium source/ligand. Rationale: The standard Pd(PPh3)2Cl2 may not be active enough. Example: Try a Pd/NHC catalyst or a catalyst with a bulky, electron-rich phosphine ligand. [36] end_success Successful C-C Alkyne Coupling step4->end_success Action: Use a modern protocol that does not require a copper co-catalyst. Rationale: This eliminates the issue of Glaser homocoupling. Example: Use a catalyst system like Pd(OAc)2/SPhos with a suitable base. end_fail Consult Further Literature step4->end_fail If yield does not improve

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

  • Ensure Rigorous Exclusion of Oxygen: The Sonogashira reaction is notoriously sensitive to oxygen, which promotes the copper-mediated homocoupling of the alkyne (Glaser coupling).[14][18]

    • Action: Use a robust degassing method for your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for an extended period). Ensure all reagents are handled under a strict inert atmosphere.

  • Evaluate the Copper Co-catalyst: The copper(I) source is a critical component of the traditional Sonogashira reaction.

    • Action: Use a fresh bottle of high-purity CuI. Old or impure CuI can be less active and may contain copper(II) impurities that promote homocoupling.

  • Optimize the Catalyst System:

    • Action: For less reactive aryl bromides, especially on a heteroaromatic scaffold, a more active palladium catalyst may be necessary. Consider using a pre-catalyst with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[19] These can promote the oxidative addition step and increase the overall catalytic turnover.

  • Consider Copper-Free Conditions: Several modern protocols for the Sonogashira coupling have been developed that do not require a copper co-catalyst.[20]

    • Action: Explore a copper-free Sonogashira protocol. These reactions often use a highly active palladium catalyst and a suitable base to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center, thereby avoiding the issue of Glaser coupling.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for catalyst systems for different selective functionalizations of this compound. These are based on established principles for cross-coupling reactions on dihalogenated heterocycles.

Reaction Type Target Position Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Key Considerations & References
Suzuki-Miyaura C3-BrPd(OAc)2 (2%)SPhos (4%)K3PO4Toluene/H2O80-100SPhos is a good general ligand for Suzuki couplings of aryl bromides.[4][5]
Buchwald-Hartwig Amination C3-BrPd2(dba)3 (1-2%)XPhos (2-4%)NaOtBuToluene90-110XPhos is a robust, versatile ligand for C-N coupling.[13][21]
Sonogashira C3-BrPd(PPh3)2Cl2 (2%)PPh3 (4%) + CuI (3%)Et3NTHF50-70Classical conditions; rigorous deoxygenation is critical.[14][18][20]
Sequential Suzuki C2-Cl (after C3-Br functionalization)Pd(OAc)2 (3%)CataCXium A (6%)K3PO4Dioxane110Requires a highly active catalyst system capable of activating the C-Cl bond.[7][22]

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Engle, K. M., & Campeau, L.-C. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Viciu, M. S., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Kantchev, E. A. B., et al. (2006). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
  • Ghavami, M., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Newman, S. G., & Lautens, M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • ACS Publications. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Skorka, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • ResearchGate. (2008). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Nolan, S. P., et al. (2017). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Bickelhaupt, F. M., et al. (2007). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry – A European Journal. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • National Institutes of Health. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Sundén, H., & Shinde, G. H. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Angewandte Chemie International Edition. [Link]

  • ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • RSC Publishing. (2021). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • National Institutes of Health. (2022). Recent Advances in Visible Light Induced Palladium Catalysis. [Link]

  • ResearchGate. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]

  • National Institutes of Health. (2018). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. [Link]

  • PubMed. (1976). Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides. [Link]

  • ResearchGate. (2017). Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. [Link]

  • ACS Publications. (2018). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Wiley Online Library. (2022). Selective Carbanion–Pyridine Coordination of a Reactive P,N Ligand to Rh I. [Link]

  • National Institutes of Health. (2017). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]

  • PubMed. (1973). Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin. [Link]

  • Wiley Online Library. (2017). Programmed Site-Selective Palladium-Catalyzed Arylation of Thieno[3,2 -b ]thiophene. [Link]

  • PubMed. (2017). Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-chloroisonicotinamide and 3,5-dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them central to the synthesis of complex molecular targets. Among these, dihalogenated isonicotinamides serve as particularly versatile intermediates, offering multiple handles for sequential and site-selective functionalization.

This guide provides an in-depth, objective comparison of the chemical reactivity of two key dihalogenated intermediates: 3-Bromo-2-chloroisonicotinamide and 3,5-dichloroisonicotinamide . We will dissect the structural, electronic, and steric factors that govern their behavior in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis is supported by mechanistic principles and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a predictive framework for synthetic planning.

Structural and Physicochemical Analysis

A molecule's reactivity is intrinsically linked to its structure. The arrangement of substituents on the pyridine ring dictates the electron distribution and steric accessibility of each position, predisposing the molecule to certain reaction pathways.

PropertyThis compound3,5-dichloroisonicotinamide
Structure
Molecular Formula C₆H₄BrClN₂OC₆H₄Cl₂N₂O
Molecular Weight 235.47 g/mol 191.02 g/mol
Key Features - Adjacent bromo and chloro groups- Halogens ortho/meta to ring nitrogen- C-Br and C-Cl bonds present- Symmetrically disposed chloro groups- Halogens meta to ring nitrogen- Only C-Cl bonds present

The isonicotinamide backbone features a pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the strong electron-withdrawing nature of the C4-carboxamide group. This overall electron deficiency makes the ring susceptible to nucleophilic attack, a key difference from electron-rich rings like benzene.[1]

  • In this compound , the chlorine atom is at the C2 position, which is ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack. The bromine atom is at the C3 position, which is less electronically activated.

  • In 3,5-dichloroisonicotinamide , both chlorine atoms are at the C3 and C5 positions, which are meta to the ring nitrogen. These positions are not electronically activated by the nitrogen for SNAr reactions.[2]

Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient heterocycles like pyridine.[3] The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction's feasibility and rate.

Mechanism and Regioselectivity

The pyridine nitrogen is crucial for stabilizing the negative charge in the Meisenheimer complex, but only when the nucleophilic attack occurs at the C2, C4, or C6 positions (ortho and para).[2]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Prediction and Rationale
  • This compound: This molecule is primed for SNAr. The C2 position is activated by the ring nitrogen, making the C2-Cl bond the primary site for nucleophilic attack. The strong electron-withdrawing effect of the C4-carboxamide group further enhances this activation. Nucleophiles will readily displace the chloride at C2. The C3-Br is not at an activated position and will not react under typical SNAr conditions.

  • 3,5-dichloroisonicotinamide: This isomer is significantly less reactive, and likely inert, towards SNAr under standard conditions. Both C3 and C5 positions are meta to the activating nitrogen. Nucleophilic attack at these positions would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the electronegative nitrogen atom, making the intermediate prohibitively high in energy.

Comparative Reactivity: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds. Unlike SNAr, the reactivity in these transformations is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step of the catalytic cycle.[4]

Governing Principles
  • Carbon-Halogen Bond Strength: The reactivity of halogens in oxidative addition follows the order: I > Br > Cl > F . This is inversely correlated with the bond dissociation energy; weaker bonds react faster.[5]

  • Positional Activation: The electronic environment of the C-X bond also plays a role. Positions ortho to the pyridine nitrogen (C2/C6) are often more reactive due to the polarity of the C-N bond, which makes the carbon more electrophilic and susceptible to attack by the Pd(0) catalyst.[6]

Suzuki_Cycle cluster_0 Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pdiia R-Pd(II)L₂-X pd0->pdiia Oxidative Addition (+ R-X) center pdiib R-Pd(II)L₂-R' pdiia->pdiib Transmetalation (+ R'-B(OR)₂) pdiib->pd0 Reductive Elimination (- R-R')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity Prediction and Rationale
  • This compound: This molecule presents a clear hierarchy of reactivity. The C3-Br bond is significantly weaker and therefore more reactive than the C2-Cl bond in palladium-catalyzed reactions.[7] This allows for highly selective functionalization at the C3 position under mild conditions, leaving the C2-Cl bond intact for a subsequent, more forcing cross-coupling reaction if desired. This orthogonal reactivity is a major synthetic advantage.

  • 3,5-dichloroisonicotinamide: Both reactive sites are C-Cl bonds, which are inherently less reactive and require more robust catalytic systems (e.g., specialized bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.[4] Furthermore, the C3 and C5 positions are electronically very similar. This lack of differentiation can lead to challenges in achieving mono-selectivity, often resulting in a mixture of the 3-substituted product, the 5-substituted product, and the 3,5-disubstituted product, complicating purification.

Supporting Experimental Protocols

The following protocols are representative examples designed to validate the reactivity principles discussed. They are based on established literature procedures for similar substrates.[8][9]

Experimental Workflow Overview

graphict A 1. Reaction Setup - Add substrate, coupling partner, catalyst, ligand, base to flask B 2. Inert Atmosphere - Seal, evacuate, and backfill with N₂ or Ar (3x) A->B C 3. Solvent Addition - Add degassed solvent via syringe B->C D 4. Reaction - Heat to specified temperature with stirring C->D E 5. Workup - Cool, quench, extract with organic solvent D->E F 6. Purification & Analysis - Column chromatography, NMR, MS E->F

Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
  • Objective: To selectively form a C-C bond at the C3 position, leveraging the higher reactivity of the C-Br bond.

  • Reaction: this compound + Phenylboronic acid → 2-Chloro-3-phenylisonicotinamide

Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-3-phenylisonicotinamide.

Protocol 2: Buchwald-Hartwig Amination of 3,5-dichloroisonicotinamide
  • Objective: To form a C-N bond. This reaction requires a more active catalyst system due to the less reactive C-Cl bonds.

  • Reaction: 3,5-dichloroisonicotinamide + Morpholine → 3-Chloro-5-(morpholino)isonicotinamide

Methodology:

  • To a flame-dried microwave vial, add 3,5-dichloroisonicotinamide (1.0 mmol, 1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq), and a palladium catalyst/ligand system such as XPhos Pd G3 (0.05 mmol, 5 mol%).

  • Seal the vial, and evacuate and backfill with argon gas three times.

  • Add morpholine (1.2 mmol, 1.2 eq) followed by degassed toluene (5 mL) via syringe.

  • Place the vial in a preheated oil bath or microwave reactor at 110 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. Note: Expect potential formation of the disubstituted product and unreacted starting material, requiring careful separation.

Summary of Reactivity and Synthetic Implications

FeatureThis compound3,5-dichloroisonicotinamide
SNAr Reactivity High & Selective: Reacts readily at the C2-Cl position.Very Low / Inert: No activated positions for SNAr.
Cross-Coupling Reactivity High & Orthogonal: C3-Br reacts selectively under mild conditions. C2-Cl can be functionalized secondarily.Low & Non-selective: Requires forcing conditions. Difficult to control mono- vs. di-substitution.
Synthetic Utility Excellent: Ideal for building molecular complexity in a controlled, stepwise manner.Limited: Best suited for syntheses where symmetrical 3,5-disubstitution is the desired outcome.

For synthetic chemists, the choice between these two reagents is dictated entirely by the desired substitution pattern. This compound is the superior building block for creating complex, unsymmetrically substituted pyridine cores due to its predictable and orthogonal reactivity. In contrast, 3,5-dichloroisonicotinamide is a challenging substrate for selective mono-functionalization and is more practically employed when symmetrical disubstitution is the goal.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Available at: [Link]

  • PubChem. 3-Bromo-2-chlorobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
  • García-Rodeja, Y., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC), NIH. Available at: [Link]

  • Al-Howsawya, H. O. M., et al. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Carrow, B. P. & Hartwig, J. F. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central (PMC). Available at: [Link]

  • Dykstra, K. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. Available at: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

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Efficacy of Novel N-(thiophen-2-yl) Nicotinamide Derivatives: A Comparative Guide for Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel active ingredients with diverse modes of action. This guide provides a comprehensive efficacy comparison of a promising new class of fungicides based on the N-(thiophen-2-yl) nicotinamide scaffold, benchmarked against established commercial fungicides. By delving into the experimental data, this document offers researchers, scientists, and drug development professionals critical insights into the potential of these derivatives for controlling devastating plant diseases, particularly oomycetes such as cucumber downy mildew (Pseudoperonospora cubensis).

The Rise of Nicotinamide-Based Fungicides

Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a significant area of interest in the development of new antifungal agents.[1] These compounds have shown a broad spectrum of activity against various fungal pathogens.[2][3] The fungicidal action of many nicotinamide derivatives, such as the commercial fungicide boscalid, is attributed to the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[2] This guide focuses on a novel series of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated exceptional efficacy against cucumber downy mildew, a notoriously destructive pathogen in cucurbit production.

Comparative Efficacy Analysis

In recent studies, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their in vivo fungicidal activity against P. cubensis. The results, particularly for compounds designated as 4a and 4f , have been highly promising, outperforming several commercial standards in greenhouse assays.

Quantitative Efficacy Data

The following table summarizes the 50% effective concentration (EC50) values of key nicotinamide derivatives compared to commercial fungicides in greenhouse trials. Lower EC50 values indicate higher fungicidal activity.

Compound/FungicideChemical ClassTarget PathogenGreenhouse EC50 (mg/L)Reference
Compound 4f N-(thiophen-2-yl) Nicotinamide DerivativePseudoperonospora cubensis1.96 [4]
Compound 4a N-(thiophen-2-yl) Nicotinamide DerivativePseudoperonospora cubensis4.69 [4]
FlumorphCinnamic Acid AmidePseudoperonospora cubensis7.55[4]
DiflumetorimPyrimidinaminePseudoperonospora cubensis21.44[4]
MancozebDithiocarbamatePseudoperonospora cubensis-

Field Trial Performance:

Further evaluation of compound 4f in open field trials demonstrated its superior disease control efficacy compared to commercial fungicides.

Compound/FungicideConcentration (mg/L)Disease Control Efficacy (%)Reference
Compound 4f 10070[4]
Compound 4f 20079[4]
Flumorph20056[4]
Mancozeb100076[4]

Mode of Action: A Comparative Overview

Understanding the mode of action is critical for effective and sustainable disease management, particularly for mitigating the development of resistance.

  • N-(thiophen-2-yl) Nicotinamide Derivatives: The primary mode of action for many nicotinamide-based fungicides is the inhibition of succinate dehydrogenase (SDH), classifying them as SDHIs (FRAC Group 7).[5][6] This inhibition disrupts the fungal mitochondrial respiration, leading to a cessation of energy production and ultimately, cell death.

  • Flumorph: This fungicide disrupts the organization of the actin cytoskeleton in oomycetes.[7] This interference with the cytoskeleton affects key cellular processes such as hyphal growth and the polar deposition of cell wall materials, leading to morphological abnormalities and inhibition of pathogen development.[8] It is classified under FRAC Group 40.[9]

  • Mancozeb: As a multi-site inhibitor (FRAC Group M3), mancozeb interferes with multiple biochemical processes within fungal cells by disrupting enzymes containing sulfhydryl groups.[10][11] Its broad-spectrum activity and low risk of resistance development make it a valuable component in fungicide programs.[10]

  • Diflumetorim: Classified as a pyrimidinamine (FRAC Group 39), diflumetorim targets Complex I (NADH oxido-reductase) in the mitochondrial respiratory chain.[12][13]

The diverse modes of action among these compounds highlight the potential for N-(thiophen-2-yl) nicotinamide derivatives to be integrated into resistance management strategies, providing an alternative to existing fungicide classes.

Spectrum of Activity

  • N-(thiophen-2-yl) Nicotinamide Derivatives: The primary experimental data for these derivatives demonstrates high efficacy against the oomycete Pseudoperonospora cubensis.[4] Further research indicates that some nicotinamide derivatives also exhibit activity against other significant plant pathogens, including Botrytis cinerea, Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[3]

  • Flumorph: The activity of flumorph is primarily targeted towards oomycetes.[14]

  • Mancozeb: This fungicide is known for its broad spectrum of activity against a wide range of fungal diseases, including blights, leaf spots, rusts, and downy mildews on various crops.[10][11][15]

  • Diflumetorim: As a pyrimidinamine, diflumetorim and its derivatives have shown activity against both fungi and oomycetes.[16]

Experimental Protocols

To ensure the scientific validity and reproducibility of the efficacy data presented, standardized experimental protocols are crucial. The following outlines the methodologies for greenhouse and field evaluation of fungicides against cucumber downy mildew.

Greenhouse Efficacy Assay (In Vivo)

This protocol is designed to determine the EC50 of a fungicide in a controlled environment.

Greenhouse_Protocol cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation_assessment Incubation & Assessment plant_prep Cucumber Seedling Cultivation (2-3 true leaf stage) spray Foliar Application of Test Compounds plant_prep->spray compound_prep Test Compound Dilution Series (e.g., in DMSO & water with surfactant) compound_prep->spray pathogen_prep Pathogen Inoculum Preparation (P. cubensis spore suspension) inoculate Inoculation of Treated Plants (24h post-treatment) pathogen_prep->inoculate spray->inoculate incubate Incubation in High-Humidity Chamber (7 days, 20-22°C) inoculate->incubate assess Disease Severity Assessment (% leaf area infected) incubate->assess calc EC50 Calculation (Probit analysis) assess->calc

Caption: Greenhouse assay workflow for fungicide efficacy testing.

Step-by-Step Methodology:

  • Plant Preparation: Cultivate cucumber seedlings (e.g., variety 'Jinyan No. 4') in a greenhouse until they reach the two- to three-leaf stage.

  • Compound Preparation: Prepare stock solutions of the test compounds and commercial fungicides in a suitable solvent like DMSO. Create a series of dilutions in water containing a surfactant (e.g., 0.1% Tween 80) to ensure even coverage.

  • Fungicide Application: Apply the prepared fungicide solutions to the cucumber seedlings as a foliar spray until runoff. A non-treated control group sprayed only with the solvent-surfactant solution must be included.

  • Inoculation: Twenty-four hours after fungicide application, inoculate the plants by spraying them with a spore suspension of P. cubensis (typically 1 x 10^5 spores/mL).

  • Incubation: Place the inoculated plants in a high-humidity chamber or greenhouse (80-90% relative humidity) at a controlled temperature (e.g., 20-22°C) for 7 days to allow for disease development.

  • Disease Assessment: After the incubation period, visually assess the percentage of leaf area covered with lesions for each plant.

  • Data Analysis: Calculate the disease control efficacy for each concentration and determine the EC50 value using statistical software with probit analysis.

Field Trial Protocol

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Fungicide Application cluster_monitoring Disease Monitoring & Assessment cluster_analysis Data Analysis plot_design Randomized Complete Block Design (e.g., 4 replicates per treatment) planting Planting of Susceptible Cucumber Cultivar plot_design->planting application Scheduled Fungicide Sprays (e.g., weekly intervals) planting->application monitoring Regular Disease Scouting application->monitoring assessment Disease Severity Assessment (e.g., % leaf area infected at multiple time points) monitoring->assessment data_analysis Calculation of Disease Control Efficacy & Statistical Analysis (e.g., ANOVA, LSD) assessment->data_analysis

Sources

A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-2-chloroisonicotinamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

In the landscape of modern drug discovery, privileged scaffolds are invaluable starting points. The pyridine ring, a cornerstone of many blockbuster pharmaceuticals, is prized for its hydrogen bonding capabilities and metabolic stability. However, unlocking its full potential requires strategic functionalization. 3-Bromo-2-chloroisonicotinamide emerges as a particularly versatile building block. Its differentiated halogens—a more reactive bromine at the C3 position and a less reactive chlorine at C2—allow for sequential, site-selective modifications. The isonicotinamide moiety at C4 further provides a crucial handle for solubility, hydrogen bonding interactions, or subsequent derivatization.

This guide provides an in-depth comparison of analytical methodologies for validating the products of common cross-coupling reactions involving this scaffold. We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices, ensuring that each validation step contributes to an irrefutable structural assignment. The objective is not merely to identify a product, but to build a self-validating analytical workflow that ensures absolute confidence in the molecular structure, a non-negotiable requirement in pharmaceutical development.

Reactivity Profile: Exploiting Differential Halogen Reactivity

The synthetic utility of this compound is rooted in the electronic nature of its substituted pyridine ring and the inherent reactivity differences between C(sp²)-Br and C(sp²)-Cl bonds. The pyridine nitrogen and the carbonyl of the amide group are electron-withdrawing, rendering the ring electron-deficient and susceptible to nucleophilic attack or, more strategically, amenable to palladium-catalyzed cross-coupling reactions.[1]

Crucially, the C-Br bond is weaker and more readily undergoes oxidative addition to a Palladium(0) catalyst compared to the more robust C-Cl bond. This differential reactivity is the cornerstone of its use in sequential, regioselective synthesis. Under carefully controlled conditions, one can selectively functionalize the C3 position via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, leaving the C2 chlorine atom intact for a subsequent, often more forcing, reaction.

Caption: Structure and key reactive sites of this compound.

Core Synthetic Transformations: A Mechanistic Overview

To illustrate the validation process, we will consider three of the most powerful and widely used palladium-catalyzed cross-coupling reactions. Understanding the catalytic cycle is essential for anticipating potential byproducts and designing robust analytical workflows.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an aryl halide.[2][3][4] The reaction proceeds through a well-established catalytic cycle, initiated by the oxidative addition of the C-Br bond to the Pd(0) catalyst.[3][5]

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex L₂PdII(Ar)(Br) OxAdd->PdII_Complex Transmetal Transmetalation (Base-activated) PdII_Complex->Transmetal Ar'-B(OR)₂ PdII_Coupled L₂PdII(Ar)(Ar') Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6][7][8] It involves the palladium-catalyzed coupling of an amine with an aryl halide. The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the key reductive elimination step that forms the C-N bond.[7]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex L₂PdII(Ar)(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination/Deprotonation PdII_Complex->Amine_Coord HNR₂ + Base Amido_Complex L₂PdII(Ar)(NR₂) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Installing Alkynyl Groups

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating conjugated systems often explored in materials science and as precursors for complex heterocycles.[9][10] It uniquely employs a dual catalytic system, with palladium activating the aryl halide and a copper(I) co-catalyst activating the alkyne.[9]

Sonogashira_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex L₂PdII(Ar)(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupled L₂PdII(Ar)(C≡CR) Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Ar-C≡CR Alkyne H-C≡CR Base Base Alkyne->Base Cu(I) Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetal To Pd Cycle Base->Cu_Acetylide

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

The Analytical Workflow: A Multi-Pronged Approach to Validation

No single technique provides a complete structural picture. A robust validation strategy relies on orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. This workflow ensures that the final structure is not just plausible, but proven.

Validation_Workflow Start Crude Reaction Product Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification MS Mass Spectrometry (LC-MS) Is the mass correct? Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Is the connectivity correct? MS->NMR Correct Mass XRay X-Ray Crystallography (If required for absolute proof) NMR->XRay Ambiguity or Need for 3D Structure Final Structurally Confirmed Product NMR->Final Correct Connectivity XRay->Final Unambiguous Structure

Caption: A logical workflow for the structural validation of synthetic products.

Technique Comparison and Experimental Protocols

Mass Spectrometry (MS): The First Confirmation

Expertise & Experience: As a first-pass analysis, MS is unparalleled for its speed and sensitivity.[11] Its primary role is to confirm the molecular weight of the putative product. This simple check verifies that the starting material has been consumed and that a mass addition consistent with the coupled fragment has occurred. For halogenated compounds, the isotopic pattern is a powerful secondary confirmation. Chlorine has a characteristic M+2 peak (~3:1 ratio for ³⁵Cl:³⁷Cl), which should remain in the product, while the bromine M/M+2 pattern (~1:1 for ⁷⁹Br:⁸¹Br) should be absent.

Trustworthiness: MS provides strong evidence for the molecular formula but gives no information about connectivity. It cannot, by itself, distinguish between isomers or confirm the site of reaction. It confirms what atoms are present, not how they are connected.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • LC Method: Inject 1-5 µL of the sample. Use a C18 column with a gradient elution (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 5 minutes) to separate the product from any minor impurities.

  • MS Method: Acquire data in positive ion mode. Scan a mass range appropriate for the expected product (e.g., 100-500 m/z).

  • Data Analysis: Extract the mass spectrum for the major chromatographic peak. Compare the observed m/z for the [M+H]⁺ ion with the calculated theoretical mass. Verify the presence of the chlorine isotopic pattern.

Data Presentation: Expected Mass Shifts

Reaction TypeStarting Material (SM)ReagentExpected ProductTheoretical Mass [M+H]⁺ of SMTheoretical Mass [M+H]⁺ of Product
Suzuki-MiyauraThis compoundPhenylboronic Acid3-Phenyl-2-chloroisonicotinamide235.96233.04
Buchwald-HartwigThis compoundMorpholine3-(Morpholino)-2-chloroisonicotinamide235.96242.06
SonogashiraThis compoundPhenylacetylene3-(Phenylethynyl)-2-chloroisonicotinamide235.96257.04
NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[12][13] For the reaction products of this compound, ¹H NMR is the primary tool for confirming regioselectivity.

Causality: The starting material has two protons on the pyridine ring, H5 and H6. These appear as two distinct doublets in the aromatic region of the ¹H NMR spectrum, with a characteristic coupling constant. Upon successful coupling at the C3 position, the electronic environment of these protons changes, leading to predictable shifts in their resonance frequencies.[12][14] The disappearance of the starting material signals and the appearance of a new, clean set of pyridine proton signals, along with signals corresponding to the newly introduced group, is the hallmark of a successful reaction. For definitive proof, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation over 2-3 bonds between a proton on the new substituent and the C3 carbon of the pyridine ring, providing irrefutable evidence of the bond's location.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire a standard proton spectrum. Ensure adequate signal-to-noise.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • Data Analysis:

    • ¹H NMR: Integrate all signals to confirm proton counts. Analyze chemical shifts and coupling constants. Compare the pyridine region to the starting material to confirm the substitution pattern.

    • ¹³C NMR: Count the number of carbon signals to ensure it matches the expected product. The signal for C3 will shift significantly, and the C-Br signal (around ~110-120 ppm) will be absent.

Data Presentation: Diagnostic ¹H NMR Shifts (Hypothetical)

CompoundH5 (ppm)H6 (ppm)Key Diagnostic Signals
This compound (SM)~8.3 (d)~8.0 (d)Two doublets in the pyridine region.
3-Phenyl-2-chloroisonicotinamide (Suzuki Product)~8.5 (d)~7.8 (d)Shifted pyridine doublets + new multiplet for the phenyl group (~7.4-7.6 ppm).
X-ray Crystallography: The Unambiguous Gold Standard

Expertise & Experience: Single-crystal X-ray crystallography provides a direct, three-dimensional image of the molecule's structure in the solid state.[15][16] It is considered the ultimate proof of structure, leaving no ambiguity about connectivity, regiochemistry, or stereochemistry.[17]

Causality: While NMR and MS together provide a very high degree of confidence, X-ray crystallography is the final arbiter in cases of unexpected rearrangement, complex stereochemistry, or when required for regulatory filings. The primary challenge is often not the analysis itself, but the prerequisite of growing a single, high-quality crystal suitable for diffraction.[15][18]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is the most critical and empirical step. Dissolve the highly purified product in a minimal amount of a suitable solvent. Induce slow crystallization through techniques like slow evaporation, vapor diffusion (using an anti-solvent), or slow cooling. This can take days to weeks.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The presence of the chlorine atom can aid in this process.[19]

  • Data Analysis: The final output is a 3D model of the molecule, along with precise bond lengths, angles, and a crystallographic information file (CIF).

Comparison of Validation Techniques

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Information Provided Molecular Weight, Elemental Formula (HRMS), Isotopic PatternAtomic Connectivity, Regiochemistry, Stereochemistry (relative)Absolute 3D Structure, Bond Lengths/Angles, Crystal Packing
Level of Certainty High for formula, None for connectivityVery High for connectivityUnambiguous ("Gold Standard")
Speed/Throughput Very High (minutes per sample)High (minutes to hours per sample)Low (days to weeks per structure)
Sample Requirement Micrograms (µg)Milligrams (mg)Milligrams (mg) & must form single crystals
Key Strength Rapid verification of mass addition/lossDetailed mapping of the molecular frameworkIrrefutable proof of structure
Key Limitation Does not prove isomerismCan be ambiguous in highly complex or symmetric moleculesRequires high-quality single crystals

Alternatives to this compound

While highly effective, it is useful to compare this reagent to other potential starting materials.

  • 3-Bromo-2-chloropyridine: Lacks the amide handle. This simplifies the molecule but removes a key interaction point for biological targets and a potential site for further chemistry.[1]

  • 2-Bromo-3-chloroisonicotinamide: An isomer where the halogen positions are swapped.[20] This would be useful if functionalization is desired at the C2 position first, as the C-Br bond would still be the more reactive site.

  • 3-Iodo-2-chloropyridine derivatives: Replacing bromine with iodine would increase the reactivity at the C3 position, potentially allowing for milder reaction conditions, but at a higher cost and with a higher molecular weight starting material.

The choice of this compound is therefore a strategic one, balancing reactivity, cost, and the synthetic utility of the included amide functional group, which is often a desirable feature in medicinal chemistry programs.[21]

Conclusion

The structural validation of reaction products derived from this compound is a systematic process that relies on the synergistic use of modern analytical techniques. A high-throughput mass spectrometry screen provides the initial confirmation of a successful transformation. High-field NMR spectroscopy then delivers the critical details of connectivity and regioselectivity, serving as the workhorse for routine structural elucidation. Finally, for cases requiring absolute proof, single-crystal X-ray crystallography offers an unambiguous and definitive structural picture. By understanding the strengths and limitations of each technique and applying them within a logical, self-validating workflow, researchers can proceed with absolute confidence in their molecular building blocks, accelerating the journey from chemical synthesis to drug discovery.

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Navigating the Isonicotinamide Landscape: A Guide to Alternative Reagents in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of viable alternatives to 3-Bromo-2-chloroisonicotinamide, offering researchers a comparative guide to enhance their medicinal chemistry strategies. This guide delves into the synthesis, reactivity, and biological implications of substituting this key building block, supported by experimental data and protocols.

Introduction: The Central Role of this compound

In the intricate world of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, with countless approved drugs featuring this heterocyclic core.[1][2] Among the myriad of substituted pyridines, this compound has emerged as a particularly valuable building block. Its di-halogenated nature provides two distinct reaction sites for sequential, regioselective functionalization through various cross-coupling and nucleophilic substitution reactions.[3][4] This versatility has made it a favored intermediate in the synthesis of complex molecules, notably in the development of potent and selective kinase inhibitors.[5][6][7]

The bromine atom at the 3-position is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties.[3] Subsequently, the chlorine atom at the 2-position can be targeted by nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions under more forcing conditions. This stepwise approach grants chemists precise control over the final molecular architecture, which is critical for optimizing drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties. A notable application of this scaffold is in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a class of drugs with therapeutic potential in neurodegenerative diseases, diabetes, and cancer.[3][5][6]

However, reliance on a single building block can present challenges, including synthetic accessibility, cost, and the inherent physicochemical properties imparted by the bromo and chloro substituents. The presence of a bromine atom, for instance, can sometimes lead to metabolic instability or off-target toxicity.[8] These considerations necessitate the exploration of alternative reagents that can either mimic the reactivity of this compound or offer advantageous modifications to the final drug candidate. This guide provides a comprehensive comparison of such alternatives, empowering researchers to make informed decisions in their drug discovery programs.

The Landscape of Alternatives: A Comparative Analysis

The quest for alternatives to this compound can be broadly categorized into three main strategies:

  • Halogen Exchange: Replacing the bromine atom with other halogens (e.g., fluorine) to modulate reactivity and physicochemical properties.

  • Bioisosteric Replacement of the Bromo Group: Substituting the bromine atom with other functional groups (e.g., cyano, alkynyl) that can mimic its steric and electronic properties while offering different reactivity profiles or metabolic outcomes.

  • Scaffold Hopping: Replacing the entire di-halogenated pyridine core with other heterocyclic scaffolds that can present similar pharmacophoric features to the target protein.

The following sections will delve into each of these strategies, providing a detailed comparison of their synthetic utility and impact on biological activity, supported by experimental data where available.

Halogen Exchange: The Case for Fluorine

The substitution of a bromine atom with fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4][9] In the context of this compound, the corresponding 3-Fluoro-2-chloroisonicotinamide presents a compelling alternative.

Physicochemical and Reactivity Profile

The high electronegativity of fluorine can significantly alter the electronic properties of the pyridine ring, influencing its pKa and dipole moment.[3] This can lead to more favorable interactions with the target protein. While the C-F bond is stronger than the C-Br bond, making it less susceptible to metabolic cleavage, it can still participate in certain cross-coupling reactions, albeit under different conditions.

Experimental Data and Performance Comparison

While direct side-by-side comparisons of reactivity in Suzuki-Miyaura coupling are not extensively documented in the literature, it is generally understood that the C-Br bond is more reactive than the C-F bond under standard palladium-catalyzed conditions. However, specialized catalysts and conditions have been developed to enable the coupling of fluoro-aromatics.

A key advantage of the fluoro-substituted analog lies in its potential to enhance biological activity. For instance, in a series of isonicotinamide-based GSK-3 inhibitors, while di-fluoro substitution did not show an advantage, the strategic placement of a single fluorine atom can be beneficial.[5]

FeatureThis compound3-Fluoro-2-chloroisonicotinamide
Reactivity in Suzuki Coupling More reactive at the 3-positionLess reactive, requires specialized conditions
Metabolic Stability C-Br bond can be a site of metabolismC-F bond is generally more stable
Binding Interactions Can participate in halogen bondingCan act as a hydrogen bond acceptor
Synthesis Readily availableSynthesis can be more challenging
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chloro-4-fluoroaniline (Illustrative)

Reagents and Equipment:

  • 3-Chloro-4-fluoroaniline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-chloro-4-fluoroaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, pre-mix the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) and add this to the Schlenk flask.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow

G start Start combine Combine Reactants: - Aryl Halide - Arylboronic Acid - Base - Catalyst & Ligand start->combine inert Establish Inert Atmosphere (Purge with N₂/Ar) combine->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄/MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Bioisosteric Replacement of the Bromo Group

Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity.[11] This strategy can be employed to overcome issues with metabolism, toxicity, or to fine-tune the electronic properties of a molecule.

The Cyano (-CN) Group as a Bromo Bioisostere

The cyano group is a versatile functional group that can serve as a bioisostere for a halogen.[12] It is a strong electron-withdrawing group and a hydrogen bond acceptor. In the context of this compound, 3-Cyano-2-chloroisonicotinamide is a viable alternative.

Advantages of the Cyano Group:

  • Metabolic Stability: The cyano group is generally more metabolically stable than a bromo substituent.

  • Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming favorable interactions with the target protein.

  • Synthetic Handle: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further opportunities for derivatization.[13]

Experimental Data and Performance Comparison:

While direct comparative studies are scarce, the synthesis of 3-cyano-2-pyridone derivatives has been reported, highlighting the accessibility of this scaffold.[14] The choice between a bromo and a cyano group will largely depend on the specific structure-activity relationship (SAR) of the target and the desired physicochemical properties of the final compound.

FeatureThis compound3-Cyano-2-chloroisonicotinamide
Reactivity Bromo group is a good leaving group in cross-couplingCyano group is generally unreactive in cross-coupling
Electronic Effect Moderately electron-withdrawingStrongly electron-withdrawing
Hydrogen Bonding Halogen bond donorHydrogen bond acceptor
Metabolic Profile Potential for metabolic liabilitiesGenerally more stable
Synthetic Versatility Primarily used for cross-couplingCan be converted to other functional groups

Scaffold Hopping: Moving Beyond the Pyridine Core

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a different scaffold while maintaining the key pharmacophoric elements.[15][16] This can lead to compounds with improved properties, novel intellectual property, and potentially different off-target profiles.

For this compound, which is often used to create a di-substituted pyridine core, several alternative heterocyclic scaffolds can be considered. The choice of the new scaffold will depend on the specific target and the desired spatial arrangement of the substituents.

Potential Alternative Scaffolds:

  • Pyrimidines: Replacing the pyridine ring with a pyrimidine can introduce an additional nitrogen atom, which can alter the hydrogen bonding potential and solubility of the molecule.[17]

  • Thiadiazines: The 1,2,6-thiadiazinone core has been explored as a bioisostere for the anilinopyrimidine scaffold found in many kinase inhibitors.[18]

  • Pyrazoles and other five-membered heterocycles: These can offer different geometries and electronic properties compared to the six-membered pyridine ring.[19]

Diagram of Scaffold Hopping Strategy

G cluster_0 Original Scaffold cluster_1 Alternative Scaffolds Pyridine 3-Bromo-2-chloro- isonicotinamide Pyrimidine Dihalogenated Pyrimidine Pyridine->Pyrimidine Scaffold Hop Thiadiazine Dihalogenated Thiadiazine Pyridine->Thiadiazine Scaffold Hop Pyrazole Substituted Pyrazole Pyridine->Pyrazole Scaffold Hop

Caption: Illustration of the scaffold hopping concept from a pyridine core.

Conclusion and Future Perspectives

The selection of a building block in drug discovery is a critical decision that can significantly impact the trajectory of a research program. While this compound is a versatile and valuable reagent, a thorough understanding of its alternatives is essential for any medicinal chemist.

  • Halogen exchange , particularly with fluorine, offers a direct route to modulate physicochemical properties and improve metabolic stability.

  • Bioisosteric replacement of the bromo group with functionalities like the cyano group provides an opportunity to fine-tune electronic properties and introduce new synthetic handles.

  • Scaffold hopping represents a more transformative approach, enabling the exploration of novel chemical space and the potential to overcome fundamental liabilities of the pyridine core.

The choice of an alternative reagent should be guided by a careful analysis of the structure-activity relationships for the target of interest, as well as considerations of synthetic feasibility and desired drug-like properties. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the strategic use of these alternative building blocks will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem. Accessed January 19, 2026.
  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors. OSTI.GOV. Published January 11, 2016.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Accessed January 19, 2026.
  • Bioisosterism: A Rational Approach in Drug Design. Accessed January 19, 2026.
  • Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. Published February 1, 2023.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Published December 16, 2019.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025.
  • Application of Scaffold Hopping in Drug Discovery. PharmaBlock. Accessed January 19, 2026.
  • The 'ring replacement' of pyridines into benzonitriles. a, The...
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. Accessed January 19, 2026.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. Accessed January 19, 2026.
  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. MDPI. Accessed January 19, 2026.
  • Capturing the Effects of Single Atom Substitutions on the Inhibition Efficiency of Glycogen Synthase Kinase-3β Inhibitors via Markov State Modeling and Experiments. PMC. Published July 23, 2025.
  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Accessed January 19, 2026.
  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 19, 2026.
  • Previous scaffold hopping study leading to pyrido[3,4-d]pyrimidine 2.
  • In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New Journal of Chemistry (RSC Publishing). Accessed January 19, 2026.
  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents.
  • Rational Design of Resorcylic Acid Lactone Analogues as Covalent MNK1/2 Kinase Inhibitors by Tuning the Reactivity of an Enamide Michael Acceptor. PubMed. Accessed January 19, 2026.
  • Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor. PubMed. Accessed January 19, 2026.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. Benchchem. Accessed January 19, 2026.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 19, 2026.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed. Published November 15, 2019.
  • Synthesis of nicotinic compounds.
  • Preparation and synthetic applications of cyano compounds.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. Accessed January 19, 2026.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. Accessed January 19, 2026.
  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
  • Halogenosilanes. Part III. Fluoro-, chloro-, and bromo-derivatives of trisilane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Accessed January 19, 2026.

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A Comparative Guide to 3-Substituted-2-Chloro-Isonicotinamides: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review and comparative analysis of 3-substituted-2-chloro-isonicotinamides, a class of heterocyclic compounds with significant potential in drug discovery. We will delve into their synthesis, explore their diverse biological activities with a focus on antifungal and enzyme-inhibitory properties, and elucidate the key structure-activity relationships (SAR) that govern their performance. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and leverage this promising chemical scaffold.

Introduction: The Versatility of the Isonicotinamide Scaffold

Isonicotinamide, a derivative of pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities. The introduction of a chlorine atom at the 2-position and various substituents at the 3-position of the isonicotinamide ring system provides a powerful strategy for modulating physicochemical properties and biological targets. This guide will compare and contrast different classes of 3-substituted-2-chloro-isonicotinamides, providing experimental data and protocols to inform future research and development.

Synthesis of the 2-Chloro-Isonicotinamide Core and 3-Substituted Analogs

The synthetic accessibility of 3-substituted-2-chloro-isonicotinamides is a key advantage for their exploration. The general synthetic strategy involves the initial preparation of a 2-chloronicotinic acid or a related precursor, followed by amidation and subsequent modification at the 3-position.

General Synthetic Pathways

A common route to the 2-chloro-isonicotinamide core involves the chlorination of a suitable pyridine precursor. For instance, 2-chloronicotinic acid can be synthesized from 3-cyanopyridine through a multi-step process involving N-oxidation, chlorination, and hydrolysis. Another approach involves the one-step oxidation of 2-chloro-3-alkyl pyridine. Once the 2-chloro-isonicotinic acid is obtained, it can be converted to the corresponding isonicotinamide through standard amide coupling reactions.

Substituents at the 3-position are typically introduced either by starting with a pre-functionalized pyridine ring or by substitution reactions on the 2-chloro-isonicotinamide scaffold. For example, 3-amino-2-chloro-isonicotinamide serves as a versatile intermediate for the synthesis of a variety of derivatives.

G cluster_0 Synthesis of 2-Chloro-Isonicotinamide Core cluster_1 Synthesis of 3-Substituted Analogs 3-Cyanopyridine 3-Cyanopyridine Nicotinamide N-oxide Nicotinamide N-oxide 3-Cyanopyridine->Nicotinamide N-oxide Oxidation 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Nicotinamide N-oxide->2-Chloro-3-cyanopyridine Chlorination 2-Chloronicotinic acid 2-Chloronicotinic acid 2-Chloro-3-cyanopyridine->2-Chloronicotinic acid Hydrolysis 2-Chloro-isonicotinamide 2-Chloro-isonicotinamide 2-Chloronicotinic acid->2-Chloro-isonicotinamide Amidation 3-Substituted-2-chloro-isonicotinamides 3-Substituted-2-chloro-isonicotinamides 2-Chloro-isonicotinamide->3-Substituted-2-chloro-isonicotinamides Substitution at C3 3-Amino-2-chloro-isonicotinamide 3-Amino-2-chloro-isonicotinamide Diverse 3-amino derivatives Diverse 3-amino derivatives 3-Amino-2-chloro-isonicotinamide->Diverse 3-amino derivatives Further reactions

Caption: General synthetic routes to 3-substituted-2-chloro-isonicotinamides.

Experimental Protocol: Synthesis of 3-Amino-2-chloro-isonicotinamide

Materials:

  • 2,3-dichloropyridine-4-carboxamide

  • Ammonia (aqueous solution)

  • Solvent (e.g., DMSO, DMF)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve 2,3-dichloropyridine-4-carboxamide in a suitable high-boiling polar aprotic solvent like DMSO or DMF.

  • Amination: Add an excess of aqueous ammonia to the solution. The ratio of ammonia to the starting material will need to be optimized.

  • Heating: Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or by the addition of water.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activity

3-Substituted-2-chloro-isonicotinamides have been investigated for a range of biological activities. This section will focus on two prominent areas: antifungal activity and inhibition of Glycogen Synthase Kinase-3 (GSK-3).

Antifungal Activity

Nicotinamide derivatives have emerged as a promising class of antifungal agents. The substitution pattern on the nicotinamide core plays a crucial role in determining their efficacy and spectrum of activity.

Comparative Data of Nicotinamide Derivatives Against Candida albicans

Compound ID2-SubstituentN-Phenyl SubstituentMIC (µg/mL) vs. C. albicans SC5314Reference
16g (Lead) -NH₂3-isopropyl0.25 [2]
7 (Hit) -SMe3-isopropyl16[2]
16a -SMe3-ethyl>64[2]
16b -SMe3-tert-butyl>64[2]
16c -SMe4-isopropyl>64[2]
16d -OMe3-isopropyl>64[2]
16e -CF₃3-isopropyl>64[2]
16f -NHMe3-isopropyl>64[2]
16h -H3-isopropyl>64[2]
16i -NH₂2-isopropyl>64[2]
16j -NH₂4-isopropyl0.5[2]
Fluconazole --0.25[2]

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

  • 2-Position Substitution: The initial hit compound (7) with a methylthio (-SMe) group at the 2-position showed moderate activity. Replacing the -SMe group with an amino (-NH₂) group dramatically increased the potency, as seen in the lead compound 16g.[2] Other substitutions at the 2-position, such as methoxy (-OMe) and trifluoromethyl (-CF₃), led to a loss of activity.[2]

  • N-Phenyl Substitution: The position of the isopropyl group on the N-phenyl ring is critical. A meta-substitution (3-isopropyl) as in compound 16g provided the highest potency.[2] Shifting the isopropyl group to the para-position (4-isopropyl) in compound 16j resulted in a slight decrease in activity, while an ortho-substitution (2-isopropyl) in compound 16i led to a complete loss of activity.[2]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antifungal potency of a compound. The following is a generalized protocol based on standard methods.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Fungal strain (e.g., Candida albicans SC5314).

  • Culture medium (e.g., RPMI-1640).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to established protocols (e.g., CLSI M27-A3).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the culture medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. Isonicotinamide-based compounds have been identified as potent and selective GSK-3 inhibitors.[3][4]

Mechanism of Action: GSK-3 Inhibition

Isonicotinamide-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the GSK-3 enzyme. This prevents the phosphorylation of downstream substrates, thereby modulating the signaling pathways regulated by GSK-3.

cluster_0 GSK-3 Signaling Pathway cluster_1 Cellular Processes cluster_2 Inhibition by 3-Substituted-2-Chloro-Isonicotinamides Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K inhibits Akt Akt PI3K->Akt inhibits GSK-3 GSK-3 Akt->GSK-3 inhibits Glycogen Synthesis Glycogen Synthesis GSK-3->Glycogen Synthesis Gene Transcription Gene Transcription GSK-3->Gene Transcription Cell Proliferation Cell Proliferation GSK-3->Cell Proliferation Apoptosis Apoptosis GSK-3->Apoptosis Wnt Wnt Dishevelled Dishevelled Wnt->Dishevelled inhibits Dishevelled->GSK-3 inhibits Isonicotinamide 3-Substituted-2-Chloro- Isonicotinamide Isonicotinamide->GSK-3 Binds to ATP pocket (Inhibition)

Caption: Simplified signaling pathway of GSK-3 and its inhibition by 3-substituted-2-chloro-isonicotinamides.

Structure-Activity Relationship (SAR) Insights for GSK-3 Inhibition:

While specific data for 3-substituted-2-chloro-isonicotinamides as GSK-3 inhibitors is still emerging, studies on related isonicotinamides provide valuable insights.[2][3][4]

  • Amide Substitution: The nature of the substituent on the amide nitrogen is critical for potency and selectivity.

  • Pyridine Ring Substituents: Substitutions on the pyridine ring, including the 2- and 3-positions, significantly influence the interaction with the GSK-3 active site. The 2-chloro substituent is expected to impact the electronic properties and conformation of the molecule, potentially enhancing binding affinity.

Conclusion and Future Directions

The 3-substituted-2-chloro-isonicotinamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility allows for the creation of diverse chemical libraries for screening against various biological targets. The demonstrated potent antifungal activity and the potential for selective GSK-3 inhibition highlight the therapeutic potential of this class of compounds.

Future research should focus on:

  • Expansion of the 3-substituent diversity: A broader range of substituents at the 3-position should be explored to further optimize biological activity and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for both antifungal and enzyme-inhibitory activities will guide rational drug design.

  • Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to pharmacokinetic profiling and in vivo efficacy studies to assess their drug-like properties and therapeutic potential.

This comparative guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on the 3-substituted-2-chloro-isonicotinamide scaffold.

References

  • Pei, M., et al. (2025). In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New Journal of Chemistry, 49, 6151-6163. Available at: [Link]

  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. Available at: [Link]

  • Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. ACS Chemical Neuroscience, 7(4), 463-473. Available at: [Link]

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Differentiating 3-Bromo-2-chloroisonicotinamide Isomers: A Senior Application Scientist's Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 3-Bromo-2-chloroisonicotinamide and its potential positional isomers. Leveraging fundamental principles and empirical data from analogous structures, we will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for definitive structural assignment.

The Imperative of Isomer Differentiation

Positional isomers of substituted pyridines, such as the isomers of bromo-chloro-isonicotinamide, can arise during synthesis, particularly in reactions involving electrophilic aromatic substitution on the pyridine ring. The electronic effects of the existing substituents (the amide group, bromine, and chlorine) direct the position of incoming groups, but often a mixture of isomers is obtained. Given that the biological activity of such compounds is highly dependent on their three-dimensional structure and the specific placement of functional groups, a robust analytical methodology for isomer identification is not just a matter of academic interest but a necessity for regulatory compliance and ensuring drug safety and efficacy.[1]

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for the efficient and accurate analysis of the isomeric mixture. The following workflow outlines the recommended experimental sequence for obtaining and interpreting the spectroscopic data.

Spectroscopic Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Spectroscopy Spectroscopic Techniques cluster_Analysis Data Analysis and Elucidation Sample Isomeric Mixture or Purified Isomer NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Dissolve in appropriate deuterated solvent (e.g., DMSO-d₆) IR Infrared (IR) Spectroscopy Sample->IR Prepare as KBr pellet or in suitable solvent MS Mass Spectrometry (MS) Sample->MS Dissolve in a volatile solvent (e.g., methanol) Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation and Isomer Differentiation Data->Structure Correlate and interpret spectral features

Caption: A generalized experimental workflow for the spectroscopic analysis and structural elucidation of this compound isomers.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For substituted pyridines, the chemical shifts of the ring protons and carbons are highly sensitive to the electronic nature and position of the substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomeric mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0-200 ppm.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex spectra, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Characteristics

The pyridine ring of isonicotinamide has three aromatic protons. The substitution pattern of the bromo and chloro groups will significantly impact their chemical shifts and coupling patterns.

IsomerPredicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (J, Hz)Rationale
This compound H-5: ~8.5-8.7 ppm (d, J ≈ 5 Hz)H-6: ~8.7-8.9 ppm (d, J ≈ 5 Hz)The two remaining protons on the pyridine ring are adjacent (ortho-coupled). Both are deshielded by the electron-withdrawing nature of the halogens and the amide group. The proton at C-6 is typically the most downfield due to its proximity to the nitrogen atom.
2-Bromo-3-chloroisonicotinamide H-5: ~8.4-8.6 ppm (d, J ≈ 5 Hz)H-6: ~8.6-8.8 ppm (d, J ≈ 5 Hz)Similar to the 3-bromo-2-chloro isomer, with two ortho-coupled protons. Subtle differences in chemical shifts would be expected due to the different electronic contributions of bromine and chlorine at these positions.
2-Bromo-5-chloroisonicotinamide H-3: ~8.2-8.4 ppm (s)H-6: ~8.8-9.0 ppm (s)The two remaining protons are not adjacent and would appear as singlets (or very finely split doublets due to long-range coupling). The proton at C-6 is expected to be significantly downfield.
3-Bromo-5-chloroisonicotinamide H-2: ~8.9-9.1 ppm (s)H-6: ~8.7-8.9 ppm (s)The two protons at C-2 and C-6 are isolated and will appear as singlets. The proton at C-2 is expected to be the most deshielded due to its proximity to the nitrogen and the influence of the adjacent bromine.

Note: These are predicted values based on general substituent effects in pyridines. Actual values may vary.[2][3][4]

Predicted ¹³C NMR Characteristics

The chemical shifts of the pyridine ring carbons are also highly dependent on the substituent positions. The carbons directly attached to the halogens will be significantly affected.

IsomerPredicted Key ¹³C NMR Chemical Shifts (ppm)Rationale
This compound C-2: ~150-155 ppmC-3: ~120-125 ppmC-4: ~140-145 ppmThe carbon bearing the chlorine (C-2) will be significantly downfield. The carbon with the bromine (C-3) will also be influenced. The quaternary carbon (C-4) attached to the amide will be in the aromatic region.
2-Bromo-3-chloroisonicotinamide C-2: ~145-150 ppmC-3: ~125-130 ppmC-4: ~140-145 ppmThe positions of the halogen-bearing carbons are swapped compared to the previous isomer, leading to distinct chemical shifts for C-2 and C-3.
2-Bromo-5-chloroisonicotinamide C-2: ~145-150 ppmC-5: ~130-135 ppmC-4: ~140-145 ppmThe chemical shifts for the halogenated carbons will be clearly different from the other isomers.
3-Bromo-5-chloroisonicotinamide C-3: ~120-125 ppmC-5: ~130-135 ppmC-4: ~140-145 ppmThis isomer will show two distinct signals for the halogen-bearing carbons in different positions compared to the other isomers.

Note: These are approximate ranges and can be refined using computational prediction tools and comparison with databases of similar compounds.[5][6][7][8]

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be the primary tool for distinguishing positional isomers, it serves as an excellent method for confirming the presence of key structural motifs and for quality control.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

Expected IR Absorption Bands

All isomers of this compound are expected to show characteristic absorption bands for the amide and substituted pyridine functionalities.

Vibrational ModeExpected Frequency Range (cm⁻¹)Comments
N-H Stretch (Amide) 3400-3100Typically two bands for a primary amide, corresponding to symmetric and asymmetric stretching.
C=O Stretch (Amide I) 1700-1660A strong, sharp absorption. The exact position can be influenced by conjugation and hydrogen bonding.
N-H Bend (Amide II) 1650-1600Can sometimes overlap with C=C stretching.
C=C and C=N Ring Stretching 1600-1400A series of bands characteristic of the pyridine ring. The pattern of these bands can sometimes provide clues about the substitution pattern.[9][10][11][12]
C-H Bending (out-of-plane) 900-700The pattern of these bands in the "fingerprint" region can be highly specific to the substitution pattern on the aromatic ring.[10]
C-Cl Stretch 800-600Generally a strong absorption.
C-Br Stretch 700-500Typically a strong absorption at a lower frequency than the C-Cl stretch.

While the major bands will be present in all isomers, subtle shifts in the frequencies and intensities of the ring stretching and C-H bending modes can be used to differentiate them, especially when comparing the spectra of purified isomers.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Expected Mass Spectral Features

The most crucial information from the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundances of the isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a cluster of peaks.

Isotopic_Pattern cluster_MS Predicted Isotopic Pattern for C₅H₃BrClN₂O M M M+2 M+2 M->M+2 ~100:125 ratio M+4 M+4 M+2->M+4 ~125:30 ratio

Caption: A conceptual representation of the expected M, M+2, and M+4 isotopic pattern in the mass spectrum.

The fragmentation patterns of the different isomers upon CID may also show subtle differences. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms (as radicals or HX) and cleavage of the amide group.[13][14][15][16] For example, the initial loss of a bromine radical followed by a chlorine radical, or vice versa, could have different relative intensities depending on the stability of the resulting fragment ions, which is influenced by the substitution pattern.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive identification of this compound and its positional isomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information for unambiguous isomer differentiation, IR spectroscopy and mass spectrometry offer crucial confirmatory data regarding functional groups and molecular weight. By following the detailed protocols and understanding the predicted spectral characteristics outlined in this guide, researchers and drug development professionals can confidently elucidate the structures of these important pharmaceutical intermediates, ensuring the quality and safety of their products.

References

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications, 1997. [Link]

  • Coletta, F., et al. "Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring." Spectroscopy Letters, vol. 9, no. 8, 1976, pp. 469–477. [Link]

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, vol. 37, no. 4, 1997, pp. 725-731. [Link]

  • Kleinpeter, E., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, vol. 37, no. 4, 1997, pp. 725-731. [Link]

  • "Infrared Absorption Spectra of Quaternary Salts of Pyridine." Roczniki Chemii, vol. 38, 1964, pp. 1169-1174. [Link]

  • Perjési, P., and D. R. S. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, vol. 6, no. 1, 2001, pp. 38-46. [Link]

  • Contreras, R. H., et al. "DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines." The Journal of Physical Chemistry A, vol. 104, no. 25, 2000, pp. 5987–5993. [Link]

  • Lee, Y.-P., et al. "Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen." The Journal of Physical Chemistry A, vol. 116, no. 46, 2012, pp. 11409–11417. [Link]

  • Gil, V. M. S. "The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine." Molecular Physics, vol. 9, no. 1, 1965, pp. 97-98. [Link]

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A Senior Application Scientist's Guide to Assessing the Novelty of 3-Bromo-2-chloroisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isonicotinamide scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active compounds. This guide provides a comprehensive framework for assessing the chemical and biological novelty of derivatives originating from the synthetically accessible, yet underexplored, 3-Bromo-2-chloroisonicotinamide core. We will dissect the current landscape of isonicotinamide-based therapeutics, with a specific focus on Poly(ADP-ribose) polymerase (PARP) inhibition, a key target for this class of molecules. By presenting a logical workflow, from synthetic strategy and benchmark comparisons to detailed experimental protocols for biological evaluation, this document serves as a roadmap for researchers aiming to establish and validate the novelty of their proprietary derivatives. We will explain the causal relationships behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references, ensuring scientific integrity and empowering robust drug discovery efforts.

Introduction: The Isonicotinamide Scaffold and the Quest for Novelty

The pyridine ring, particularly in the form of isonicotinamide (the amide of isonicotinic acid), is a recurring motif in pharmaceuticals and biological probes. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it an ideal pharmacophore for targeting the nicotinamide-binding pocket of various enzymes. A prime example of this is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, where the nicotinamide mimicry is the foundational principle of their mechanism of action.[1] These inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations, by inducing a state of synthetic lethality.[2][3]

The starting scaffold for our discussion, this compound, presents a unique opportunity. The presence of two distinct halogen atoms at the 2 and 3 positions offers both steric and electronic modulation of the pyridine core, while also providing potential vectors for further chemical modification. This guide is built on the premise that true novelty is not just the synthesis of a new molecule, but the demonstration of a superior or unique biological profile compared to existing alternatives. This requires a systematic approach to design, synthesis, and biological characterization.

The Starting Point: Availability and Synthesis of the this compound Core

A critical first step in any drug discovery program is the accessibility of the starting materials. The core scaffold, this compound, is available from commercial suppliers, which significantly lowers the barrier to entry for derivatization.[4] For programs requiring larger quantities or specific synthetic routes, the precursor, 3-Bromo-2-chloroisonicotinic acid, is also commercially available.[5] The conversion of the carboxylic acid to the primary amide is a standard, high-yielding chemical transformation. The synthetic accessibility of the core scaffold is a crucial logistical advantage for any research program.

The Competitive Landscape: Benchmarking Against Known PARP Inhibitors

To claim novelty, one must first understand the existing landscape. The field of PARP inhibition is mature, with several FDA-approved drugs and numerous compounds in clinical development. These serve as essential benchmarks for potency and selectivity. All clinically relevant PARP inhibitors are designed to mimic the nicotinamide moiety of the NAD+ substrate, competing for the enzyme's active site.[6]

CompoundStructurePrimary Target(s)Reported IC50 / KiKey Features & Citation
3-Aminobenzamide 3-Aminobenzamide StructurePARPIC50: ~50 nMA foundational, early-generation PARP inhibitor; often used as a benchmark control.[7][8][9]
Olaparib (Lynparza) Olaparib StructurePARP1, PARP2IC50: ~5 nMFirst-in-class FDA-approved PARP inhibitor for BRCA-mutated cancers.[10][11][12]
Rucaparib Rucaparib StructurePARP1, PARP2IC50: ~7 nMFDA-approved inhibitor with significant PARP "trapping" activity.[1][12]
Talazoparib Talazoparib StructurePARP1, PARP2IC50: ~1 nMHighly potent PARP inhibitor, noted for its extensive interactions with the active site.[6][12]

This table provides a snapshot of key competitors. Researchers should conduct thorough literature reviews for the most current data.

A Framework for Assessing Novelty

Novelty can be established through two primary avenues: Chemical Novelty (new structures) and Biological Novelty (new or improved activity, selectivity, or mechanism of action).

Chemical Novelty: Exploring New Chemical Space

The this compound core offers several points for diversification. The primary amide (NH2) is the most straightforward position to modify, allowing for the introduction of a wide array of substituents to probe interactions with the solvent-exposed region of the PARP active site.

G Core 3-Bromo-2-chloro- isonicotinamide AmideCoupling Amide Coupling (e.g., EDC, HOBt) Core->AmideCoupling Library Library of Novel N-substituted Derivatives AmideCoupling->Library Amine Diverse Primary/ Secondary Amines (R1R2NH) Amine->AmideCoupling

Caption: General workflow for creating a library of novel derivatives.

Biological Novelty: From Target Engagement to Cellular Effects

The nicotinamide-like structure of the core scaffold strongly suggests that enzymes in the PARP family are primary biological targets. The overarching goal is to determine if new derivatives exhibit superior potency, selectivity, or a differentiated mechanism (e.g., varying degrees of "PARP trapping") compared to the benchmarks.

Understanding the target's biological context is crucial. PARP1 is a key sensor of single-strand DNA breaks (SSBs). Upon binding to damaged DNA, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which recruits other DNA repair factors. Inhibition of PARP prevents this repair. In cancer cells with faulty homologous recombination (HR) repair (e.g., BRCA mutations), these unrepaired SSBs are converted to lethal double-strand breaks (DSBs) during replication, leading to cell death—the principle of synthetic lethality.[1][2]

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER SSB_cancer Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., New Derivative) SSB_cancer->PARPi Replication Replication Fork Collapse PARPi->Replication Inhibition of Repair DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient HR Repair DSB->HR_deficient Apoptosis Cell Death (Synthetic Lethality) HR_deficient->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors.

Essential Experimental Protocols for Comparative Analysis

To substantiate claims of novelty, rigorous and reproducible experimental data are paramount. The following protocols provide a validated starting point for the characterization of new this compound derivatives.

Protocol 1: General Procedure for N-Substituted Derivative Synthesis

This protocol describes a standard amide coupling reaction, a robust method for generating a library of derivatives.

Objective: To synthesize a novel N-substituted this compound derivative.

Materials:

  • 3-Bromo-2-chloroisonicotinic acid

  • Desired primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO3, brine, anhydrous MgSO4

Procedure:

  • To a solution of 3-Bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Causality: This one-pot procedure using EDC/HOBt is a highly efficient method for amide bond formation, minimizing side reactions and generally providing high yields, which is essential for library synthesis.

Protocol 2: In Vitro PARP1 Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.

Objective: To determine the IC50 value of a test compound against PARP1.

Principle: This assay measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • PARP1 Enzyme Assay Kit (e.g., from R&D Systems, BPS Bioscience) containing:

    • Histone-coated 96-well plate

    • Recombinant PARP1 enzyme

    • Activated DNA

    • NAD+ Cocktail

    • Strep-HRP and substrate

  • Test compounds and a positive control (e.g., Olaparib or 3-Aminobenzamide)

  • Microplate reader capable of measuring absorbance at 450 nm or 630 nm.

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer. A common starting concentration is 10 µM, diluted in half-log steps. Include a no-inhibitor control and a no-enzyme control.

  • Add 25 µL of the PARP Cocktail to each well.

  • Add test compounds or vehicle control to the appropriate wells.

  • Initiate the reaction by adding diluted PARP1 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for the time specified in the kit manual (e.g., 60 minutes).

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add diluted Strep-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add the colorimetric substrate and allow the color to develop. Stop the reaction with the provided stop solution.

  • Read the absorbance on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a four-parameter logistic curve.

Self-Validation: The inclusion of a known inhibitor like Olaparib validates the assay's performance. The no-enzyme control provides the background signal to be subtracted from all other readings.

Protocol 3: Cell-Based Viability Assay (MTT)

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, serving as a measure of cytotoxicity or anti-proliferative activity.

Objective: To determine the IC50 value of a test compound in a relevant cancer cell line (e.g., BRCA-deficient ovarian or breast cancer cell line).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13][14] The amount of formazan is directly proportional to the number of viable cells.[13]

Materials:

  • BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436) and a BRCA-proficient control cell line (e.g., BxPC-3, MCF-7).

  • Complete cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • MTT solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Test compounds.

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • The next day, treat the cells with serial dilutions of the test compounds. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until purple precipitate is visible.[15]

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting percent viability versus log[compound] concentration.

Causality: Using both BRCA-deficient and proficient cell lines allows for an assessment of synthetic lethality. A novel compound that is significantly more potent in the BRCA-deficient line compared to the proficient line demonstrates the desired mechanism of action.

Data Interpretation and Presentation

A clear and concise presentation of data is essential for assessing novelty. Summarize key findings in a structured table to allow for direct comparison against benchmark compounds.

Table 2: Example Data Summary for Novel Derivatives

Compound IDPARP1 IC50 (nM)Cell Viability IC50 (nM) (BRCA-deficient line)Cell Viability IC50 (nM) (BRCA-proficient line)Selectivity Index (Proficient/Deficient)
Benchmark: Olaparib 5101500150
Derivative-001 [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Derivative-002 [Experimental Value][Experimental Value][Experimental Value][Calculated Value]

A higher selectivity index indicates a more potent synthetic lethal effect, a key characteristic of a promising PARP inhibitor.

Conclusion: Synthesizing a Novelty Claim

The development of novel this compound derivatives requires a methodical and evidence-based approach. A robust claim of novelty rests on demonstrating a significant advantage over existing compounds. This can be achieved by:

  • Superior Potency: Demonstrating significantly lower IC50 values in both biochemical and cell-based assays compared to benchmarks like Olaparib.

  • Enhanced Selectivity: Achieving a larger therapeutic window, indicated by a high selectivity index between BRCA-deficient and proficient cell lines.

  • Differentiated Mechanism: Investigating secondary effects such as PARP trapping efficiency, which can differ between inhibitors and impact overall efficacy.

  • Novel Biological Activity: Exploring activity against other nicotinamide-dependent enzymes or in different disease models beyond cancer, such as inflammation or neurodegeneration.[9]

By following the framework outlined in this guide—from strategic design and synthesis to rigorous biological testing with appropriate controls and benchmarks—researchers can confidently assess and establish the novelty of their this compound derivatives, paving the way for the next generation of targeted therapeutics.

References

  • BPS Bioscience. 3-aminobenzamide PARP1, PARP2 79888. [Link]

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  • Wikipedia. Olaparib. [Link]

  • University of Texas Health Science Center at San Antonio. MTT Cell Assay Protocol. [Link]

  • Semantic Scholar. Olaparib research update: mechanism, structure and clinical trials. [Link]

  • Patsnap Synapse. What is the mechanism of Olaparib?. [Link]

  • National Cancer Institute. Olaparib. [Link]

  • National Center for Biotechnology Information. Olaparib. [Link]

  • National Center for Biotechnology Information. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

  • National Center for Biotechnology Information. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • National Center for Biotechnology Information. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. [Link]

  • ResearchGate. Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3-Bromo-2-chloroisonicotinamide are not merely procedural formalities; they are integral to the integrity of our research and the safety of our laboratory environment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond simple steps to explain the critical reasoning behind each recommendation.

Part 1: Immediate Safety & Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is a halogenated pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural analogues provide a strong basis for assessing its potential hazards. It should be handled as a compound that is irritating to the skin, eyes, and respiratory system.[1][2][3][4]

The primary operational risks involve exposure to the solid (dust) during weighing and transfer, and potential exposure to hazardous decomposition products if heated. Thermal decomposition can release toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and nitrogen oxides.[1][2] Therefore, all handling and disposal preparations must be conducted within a certified chemical fume hood.[5][6]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate exposure risks.[7] The following table summarizes the minimum required PPE for handling this compound.

Equipment Specification Rationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[8][9]Protects against accidental splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile).[5][10]Prevents dermal absorption. Always check the glove manufacturer's compatibility chart for specific breakthrough times.[11]
Body Protection Flame-resistant laboratory coat, fully fastened.[8]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[5]Prevents injury from spills or dropped items.
Respiratory Protection Not typically required if handled exclusively within a fume hood.[8]A fume hood provides the primary means of respiratory protection by containing dust and vapors at the source.

Part 2: Waste Characterization & Segregation: The Halogenated Waste Stream

The molecular structure of this compound, containing both bromine and chlorine atoms, places it unequivocally in the category of halogenated organic compounds .[12][13] This classification is the single most important factor determining its disposal pathway.

Causality of Segregation: Halogenated organic wastes cannot be disposed of with non-halogenated organic wastes. The reason is primarily logistical and environmental. The incineration processes required to safely destroy halogenated compounds are different and more complex, often requiring flue gas scrubbing to neutralize the resulting acidic gases (like HCl and HBr).[14] Mixing these waste streams complicates and significantly increases the cost of disposal for the entire volume of waste.[13] Therefore, strict segregation is mandatory.

Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[5][15]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.

  • Container Selection:

    • Obtain a dedicated hazardous waste container clearly labeled "HALOGENATED ORGANIC WASTE" .[5][12]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a vapor-tight, screw-on lid to prevent spills and the escape of fumes.[6][15] The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[6]

  • Waste Transfer:

    • Conduct all transfers of solid this compound waste into the container inside a certified chemical fume hood.[13]

    • If transferring residual powder from an empty product bottle, triple-rinse the bottle with a small amount of a suitable organic solvent (e.g., acetone, ethanol). The rinsate is also considered halogenated hazardous waste and must be added to the halogenated waste container.[14]

  • Labeling:

    • As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag to the container.[13]

    • Clearly list all constituents of the waste container on the tag, including "this compound" and any solvents used for rinsing.[12] This is a critical compliance step.

  • Storage:

    • Keep the waste container securely closed at all times, except when actively adding waste.[13][15]

    • Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[13]

    • The container must be stored within secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[6]

    • Segregate the halogenated waste container from incompatible materials, particularly acids, bases, and strong oxidizing agents.[6][10]

  • Request for Disposal:

    • Once the container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department for proper disposal via a licensed chemical destruction facility.[1][2]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper segregation and disposal of this compound.

DisposalWorkflow A Identify Waste: This compound B Consult SDS & Hazard Profile A->B D Don Required PPE (Goggles, Gloves, Lab Coat) A->D C Determine Hazard Class: Halogenated Organic Compound B->C E Obtain Labeled Container: 'HALOGENATED ORGANIC WASTE' C->E Critical Segregation Step F Work Inside Chemical Fume Hood D->F E->F G Transfer Waste & Contaminated Materials (e.g., rinsate, weigh paper) to Container F->G H Securely Seal Container & Complete Waste Tag G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Submit Waste Pickup Request to EH&S I->J

Sources

A Comprehensive Guide to the Safe Handling of 3-Bromo-2-chloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical information for the safe handling and disposal of 3-Bromo-2-chloroisonicotinamide. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through scientifically grounded safety protocols. This document is structured to offer not just procedural steps, but the rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. Chemicals in this class are typically classified as irritants to the skin and eyes, and may be harmful if inhaled or swallowed[1]. It is prudent to treat this compound as hazardous, requiring careful handling at all times.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation[1].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[2][3][4].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling this chemical[7][8].

Protection Type Specific Requirements Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and airborne particles entering the eyes[1][9].
Skin Protection Chemical-resistant gloves (double nitrile or Viton recommended). A fully-buttoned lab coat.To prevent skin contact with the chemical[1]. Nitrile gloves offer good resistance to a variety of chemicals, while Viton provides excellent protection against chlorinated and aromatic solvents[7][9].
Respiratory Protection A dust mask (type N95 or equivalent) is necessary, especially when handling the solid form. In cases of potential aerosol generation, a NIOSH-approved respirator may be required.To prevent the inhalation of airborne particles[1][10].

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound, ensuring a systematic and safe approach from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) for analogous compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation (Chemical Fume Hood) prep2->prep3 handling1 Weigh/Measure Chemical prep3->handling1 handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Perform Experimental Procedure handling2->handling3 cleanup1 Decontaminate Glassware & Surfaces handling3->cleanup1 cleanup2 Segregate & Label Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via Licensed Contractor cleanup2->cleanup3 emergency1 Personal Exposure emergency2 Spill

Sources

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3-Bromo-2-chloroisonicotinamide

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